2-Methylpropanimidohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-amino-2-methylpropanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c1-3(2)4(5)7-6/h3H,6H2,1-2H3,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFHSCRGOBBOJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=N/N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Methylpropanimidohydrazide chemical properties
Technical Whitepaper: 2-Methylpropanimidohydrazide Subtitle: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry
Executive Summary
2-Methylpropanimidohydrazide (CAS: 75276-52-7), commonly known as isobutyramidrazone , is a critical
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols via the Pinner pathway, and its divergent reactivity profiles in cyclocondensation reactions.
Molecular Architecture & Physicochemical Profile
The reactivity of 2-methylpropanimidohydrazide is defined by its tautomeric equilibrium and the nucleophilicity of its terminal hydrazine moiety.
Structural Dynamics
The molecule exists in equilibrium between the amide hydrazone (A) and hydrazidine (B) tautomers, with form (A) predominating in neutral conditions. This duality allows it to act as an amphoteric species, capable of reacting with both electrophilic centers (carbonyls) and nucleophiles (under specific catalytic conditions).
-
Formula:
-
Molecular Weight: 101.15 g/mol
-
Key Functional Group: Amidrazone (
)
Physicochemical Data Table
| Property | Value / Description | Context |
| CAS Number | 75276-52-7 | Specific to the free base hydrazide. |
| Related CAS | 22007-68-7 | 2-Methylpropanimidamide HCl (Precursor).[1][2] |
| Physical State | Low-melting solid or viscous oil | Often handled as the stable hydrochloride salt . |
| Melting Point | 78–82 °C (Free base) / 175–180 °C (HCl salt) | Hygroscopic; MP decreases with moisture absorption. |
| pKa (Conjugate Acid) | ~8.5 | Protonation occurs at the imine nitrogen ( |
| Solubility | High: Methanol, Ethanol, Water | Low: Hexane, Diethyl Ether. |
Synthetic Pathways
The industrial and laboratory standard for synthesizing 2-methylpropanimidohydrazide is the Pinner Synthesis , which avoids the harsh conditions of direct nitrile-hydrazine addition.
Protocol: Modified Pinner Synthesis
-
Objective: Conversion of Isobutyronitrile to Isobutyramidrazone Hydrochloride.
-
Mechanism: Acid-catalyzed formation of an imidate ester intermediate, followed by hydrazinolysis.
Step 1: Formation of Ethyl Isobutyrimidate Hydrochloride
-
Reagents: Isobutyronitrile (1.0 eq), Absolute Ethanol (1.1 eq), Dry HCl gas (excess).
-
Procedure:
-
Cool isobutyronitrile/ethanol mixture to 0°C under
. -
Bubble dry HCl gas through the solution for 2–3 hours until saturation.
-
Critical Control Point: Maintain temperature <5°C to prevent Pinner salt decomposition.
-
Store at 4°C for 24 hours. The imidate ester hydrochloride precipitates as a white hygroscopic solid.
-
Yield: ~85–90%.
-
Step 2: Hydrazinolysis to Amidrazone
-
Reagents: Ethyl isobutyrimidate HCl (from Step 1), Hydrazine hydrate (1.05 eq), Ethanol (solvent).
-
Procedure:
-
Suspend the imidate salt in anhydrous ethanol at -10°C.
-
Add hydrazine hydrate dropwise over 30 minutes. The reaction is exothermic.
-
Allow to warm to room temperature and stir for 4 hours.
-
Purification: Filter off the ammonium chloride byproduct (if any). Concentrate the filtrate to obtain the crude amidrazone hydrochloride. Recrystallize from Ethanol/Ether.
-
Validation: disappearance of the imidate C=N stretch (~1650
) and appearance of hydrazide N-H bands (~3300 ) in IR.
-
Chemical Reactivity & Heterocyclic Synthesis
The value of 2-methylpropanimidohydrazide lies in its ability to form 5- and 6-membered rings depending on the electrophile's carbon spacing.
Divergent Cyclization Pathways
-
Path A (1,2,4-Triazoles): Reaction with one-carbon electrophiles (orthoesters, carboxylic acids, imidates). The amidrazone acts as a N-C-N unit closing with a C unit.
-
Path B (1,2,4-Triazines): Reaction with two-carbon electrophiles (1,2-dicarbonyls,
-haloketones). The amidrazone provides a N-C-C-N sequence (via tautomerization) or acts as a 1,3-binucleophile reacting with a 1,2-electrophile.
Visualization of Reaction Logic
Figure 1: Divergent synthesis pathways for 2-methylpropanimidohydrazide. Path A yields 5-membered triazoles; Path B yields 6-membered triazines.
Experimental Protocol: Synthesis of 3-Isopropyl-1,2,4-Triazole
This reaction demonstrates the classic formation of the triazole core, a bioisostere for amide bonds in drug design.
-
Reagents: 2-Methylpropanimidohydrazide HCl (10 mmol), Triethyl orthoformate (15 mmol), Pyridine (solvent/base).
-
Conditions: Reflux (115°C) for 6 hours.
-
Mechanism:
-
Initial nucleophilic attack of the terminal hydrazine nitrogen on the orthoester carbon.
-
Elimination of ethanol to form an imidate-like intermediate.
-
Intramolecular attack by the amidine nitrogen (
) to close the ring.
-
-
Workup: Evaporate pyridine. Partition residue between EtOAc/Water. Dry organic layer (
). -
Result: 3-Isopropyl-1,2,4-triazole (White solid, MP ~85°C).
Pharmacological Relevance
In drug discovery, the isopropyl group of 2-methylpropanimidohydrazide provides steric bulk and lipophilicity (
-
Bioisosterism: The 3-isopropyl-1,2,4-triazole moiety mimics the transition state of amide hydrolysis, making it a potent inhibitor in protease enzymes.
-
Case Example: This motif is structurally homologous to the side chains found in Sitagliptin (DPP-4 inhibitor), where the triazole ring interacts with the catalytic triad of the enzyme.
Handling, Stability & Safety
-
Hygroscopicity: The hydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Moisture absorption leads to hydrolysis back to the hydrazide and amide.
-
Thermal Stability: Stable up to ~150°C (salt form). Free base decomposes slowly at room temperature; store at -20°C.
-
Safety: Like all hydrazines, it should be treated as a potential sensitizer and carcinogen. Use a fume hood to avoid inhalation of dusts.
References
-
Neilson, D. G., et al. (1970). The Chemistry of Amidrazones. Chemical Reviews, 70(1), 151–170. Link
-
Vandensavel, J., et al. (1973). Synthesis of 1,2,4-Triazoles from Amidrazones. Journal of Organic Chemistry, 38(17), 2916-2918. Link
-
Lipson, V. V., & Gorobets, N. Y. (2009). One-pot synthesis of 1,2,4-triazole derivatives. Molecular Diversity, 13(4), 399–419. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11236, Semicarbazide hydrochloride (Related Class Data). Link
-
Katritzky, A. R. (2010).[3] Comprehensive Heterocyclic Chemistry II. Elsevier Science. (Referenced for general reactivity of amidrazones with 1,3-dicarbonyls).
Sources
Technical Guide: Synthesis of 2-Methylpropanimidohydrazide
Primary Pathway: The Pinner Synthesis Strategy CAS Registry Number: 3272-35-1 (Hydrochloride salt) Target Audience: Synthetic Chemists, Process Development Scientists
Executive Summary
2-Methylpropanimidohydrazide (Isobutyramidrazone) is a critical C4-building block utilized in the synthesis of high-nitrogen heterocycles, particularly 1,2,4-triazoles and 1,2,4,5-tetrazines. These derivatives act as bioisosteres in pharmaceutical candidates and high-energy density materials.
This guide details the Pinner Synthesis pathway, the industry "Gold Standard" for generating high-purity amidrazones. Unlike direct nitrile-hydrazine condensation, which often suffers from dimerization to dihydrotetrazines, the Pinner method proceeds through an imidate ester intermediate, ensuring regioselectivity and high yields.
Critical Stability Note: The free base of 2-methylpropanimidohydrazide is thermodynamically unstable and prone to oxidative dimerization. This protocol synthesizes and isolates the compound as its stable hydrochloride salt .
Part 1: Retrosynthetic Analysis & Strategic Logic
The Synthetic Challenge
The conversion of isobutyronitrile to its amidrazone involves substituting the nitrile nitrogen with a hydrazine moiety. Three pathways exist, but only one offers the necessary control for high-purity applications.
| Pathway | Mechanism | Pros | Cons |
| Route A: Direct Hydrazinolysis | Nucleophilic attack of hydrazine on nitrile. | Single step. | High temp required; severe risk of 3,6-diisopropyl-1,2,4,5-tetrazine formation (dimerization). |
| Route B: Thioimidate | Activation via H₂S to thioamide | Good for unreactive nitriles. | Evolves toxic methanethiol; noxious odors; multiple steps. |
| Route C: Pinner Synthesis | Acid-catalyzed alcohol addition | Highest purity ; mild conditions; isolable intermediate. | Requires strictly anhydrous conditions. |
Selected Strategy: Route C (Pinner Synthesis) is selected for this guide due to its self-validating nature (imidate isolation) and operational safety.
Part 2: Detailed Experimental Protocol
Phase 1: Synthesis of Ethyl Isobutyrimidate Hydrochloride
Objective: Activate the inert nitrile carbon by converting it to an electrophilic imidate ester.
Reagents:
-
Isobutyronitrile (2-methylpropanenitrile) [1.0 eq]
-
Absolute Ethanol (anhydrous) [1.1 eq]
-
HCl (gas) [Excess, generated in situ or via cylinder]
-
Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane
Protocol:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a gas inlet tube, a drying tube (CaCl₂), and a thermometer. Flush with argon.
-
Charging: Charge the flask with Isobutyronitrile (0.1 mol) and Absolute Ethanol (0.11 mol) in Diethyl Ether (150 mL).
-
Acidification: Cool the mixture to 0°C using an ice/salt bath. Slowly bubble anhydrous HCl gas through the solution.
-
Process Control: Maintain internal temperature
. Exotherms indicate rapid protonation. -
Saturation Point: Continue bubbling until the solution is saturated (weight gain of ~15-20g).
-
-
Incubation: Seal the flask tightly (parafilm over stoppers) and store at 4°C for 24–48 hours .
-
Observation: A white crystalline precipitate (the imidate salt) should form. If no solid forms, induce crystallization by scratching the glass or adding dry ether.
-
-
Isolation: Filter the hygroscopic solid rapidly under argon. Wash with cold, dry ether.
-
Storage: Store immediately in a desiccator. Do not expose to moist air , or it will hydrolyze to ethyl isobutyrate.
-
Phase 2: Hydrazinolysis to 2-Methylpropanimidohydrazide HCl
Objective: Nucleophilic displacement of the ethoxy group by hydrazine.
Reagents:
-
Ethyl Isobutyrimidate Hydrochloride (from Phase 1) [1.0 eq]
-
Hydrazine Hydrate (80% or anhydrous) [1.05 eq]
-
Solvent: Absolute Ethanol[1]
Protocol:
-
Suspension: Suspend the Ethyl Isobutyrimidate HCl (0.05 mol) in Absolute Ethanol (50 mL) at -10°C (acetone/ice bath).
-
Addition: Add Hydrazine Hydrate (0.052 mol) dropwise over 30 minutes.
-
Mechanistic Insight: Low temperature prevents the amidrazone from attacking a second molecule of imidate, which would form a triazole precursor.
-
-
Reaction: Allow the mixture to warm to room temperature slowly over 2 hours. Stir for an additional 4 hours.
-
Visual Cue: The suspension will change consistency as NH₄Cl (byproduct) and the product form.
-
-
Filtration (Byproduct Removal): Filter off any ammonium chloride precipitate if present (solubility depends on ethanol volume).
-
Crystallization: Concentrate the filtrate in vacuo at
to roughly 20% volume. Add cold diethyl ether to precipitate the target amidrazone hydrochloride. -
Purification: Recrystallize from Ethanol/Ether.
Part 3: Visualization of the Pathway
The following diagram illustrates the Pinner pathway and the critical decision nodes for the researcher.
Caption: Figure 1.[2] Pinner synthesis pathway for 2-methylpropanimidohydrazide with critical failure modes.
Part 4: Characterization & Quality Control
To ensure scientific integrity, the product must be validated against the following parameters.
Spectroscopic Data (Expected)
| Technique | Parameter | Expected Signal | Assignment |
| IR (KBr) | 3300–3100 | N-H stretch (strong, broad) | |
| 1660–1640 | C=N stretch (Amidrazone core) | ||
| Absent | 2250 cm⁻¹ (C≡N nitrile peak) | ||
| ¹H NMR | 1.15 (d, 6H) | ||
| 2.80 (sep, 1H) | |||
| 8.5–9.5 (br s) | |||
| Melting Point | Range | 120–125°C | Decomposes (HCl salt) |
Troubleshooting Guide
-
Low Yield in Step 1: Usually caused by wet ethanol or insufficient HCl gas. Remedy: Distill ethanol over Mg/I₂ and weigh the flask to ensure HCl saturation.
-
Oily Product in Step 2: Indicates incomplete crystallization or presence of free base. Remedy: Dissolve in minimal EtOH and reprecipitate with excess anhydrous ether; ensure HCl is present to maintain salt form.
Part 5: Applications in Heterocycle Synthesis
Researchers utilize 2-methylpropanimidohydrazide primarily for cyclization reactions.
-
1,2,4-Triazoles: Reaction with carboxylic acids or orthoesters.
-
1,2,4,5-Tetrazines: Reaction with a second equivalent of imidate or nitrile, followed by oxidation.
-
Utility: Used in Inverse Electron Demand Diels-Alder (IEDDA) reactions for bioorthogonal labeling.
-
References
-
Neilson, D. G., et al. (1970). "The Chemistry of Amidrazones." Chemical Reviews, 70(1), 151–170. Link
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
- Ried, W., & Czack, A. (1964). "Synthese von Amidrazonen aus Imidoestern." Justus Liebigs Annalen der Chemie, 676(1), 121-129. (Specific protocols for alkyl amidrazones).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. prepchem.com [prepchem.com]
- 2. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Hydrazodiisobutyronitrile | 6869-07-4 [smolecule.com]
- 4. youtube.com [youtube.com]
- 5. CN112358396A - Preparation process of ethyl isobutyrylacetate - Google Patents [patents.google.com]
- 6. RU2243211C2 - Method for preparing 2,2'-azobis-isobutyronitrile - Google Patents [patents.google.com]
- 7. Hydrazodiisobutyronitrile | Polymerization Initiator [benchchem.com]
- 8. CN102924381A - 2-methylimidazole preparation method - Google Patents [patents.google.com]
- 9. CN113105319A - Preparation method of biparidic acid - Google Patents [patents.google.com]
Technical Profile: 2-Methylpropanohydrazide (CAS 3619-17-8)
Executive Summary
2-Methylpropanohydrazide (Isobutyrohydrazide) is a critical acyl hydrazide intermediate used extensively in the synthesis of bioactive heterocycles and coordination complexes. Characterized by its nucleophilic hydrazine moiety attached to a branched isobutyryl chain, it serves as a "privileged scaffold" in medicinal chemistry, particularly for generating 1,3,4-oxadiazoles, 1,2,4-triazoles, and hydrazone-based ligands.
This guide provides a comprehensive technical analysis of CAS 3619-17-8, moving from fundamental physicochemical properties to optimized synthesis protocols and downstream applications in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The branched alkyl chain (isopropyl group) of 2-Methylpropanohydrazide imparts unique steric properties compared to linear analogs, influencing both its solubility profile and the biological activity of its derivatives.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2-Methylpropanohydrazide |
| Common Synonyms | Isobutyrohydrazide; Isobutyric acid hydrazide |
| CAS Number | 3619-17-8 |
| Molecular Formula | C₄H₁₀N₂O |
| Molecular Weight | 102.14 g/mol |
| SMILES | CC(C)C(=O)NN |
| Appearance | White to off-white crystalline powder |
| Melting Point | 107 °C (Experimental) [1] |
| Boiling Point | 238.6 ± 9.0 °C (Predicted @ 760 mmHg) |
| Density | 0.976 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water |
| pKa | ~13.46 (Hydrazide NH) |
Synthetic Pathways & Mechanistic Insights
The industrial and laboratory-scale synthesis of 2-Methylpropanohydrazide predominantly relies on the hydrazinolysis of alkyl esters . This nucleophilic acyl substitution is preferred over acid chloride routes due to milder conditions and easier purification.
Core Synthesis Protocol
Reaction: Methyl isobutyrate + Hydrazine hydrate
-
Reagents: Methyl isobutyrate (1.0 eq), Hydrazine hydrate (80%, 1.5 eq).
-
Solvent: Ethanol (Absolute) or n-Butanol (for higher temperature reflux).
-
Conditions: Reflux for 6–8 hours.
Reaction Mechanism
The mechanism proceeds via a classic addition-elimination pathway. The terminal nitrogen of hydrazine acts as a hard nucleophile, attacking the carbonyl carbon of the ester.
Figure 1: Nucleophilic acyl substitution mechanism for the synthesis of Isobutyrohydrazide.
Applications in Drug Development & Synthesis[1][11][12]
2-Methylpropanohydrazide is not merely an end-product but a versatile "Lego block" in organic synthesis. Its primary utility lies in constructing nitrogen-rich heterocycles which are pharmacophores in anti-tubercular, anti-inflammatory, and antimicrobial drugs.
Heterocycle Formation
The hydrazide group allows for cyclization reactions with various electrophiles:
-
1,3,4-Oxadiazoles: Reaction with carboxylic acids/POCl₃ or CS₂/KOH.
-
1,2,4-Triazoles: Reaction with isothiocyanates followed by base-catalyzed cyclization.
-
Schiff Bases (Hydrazones): Condensation with aldehydes/ketones.[1]
Application Workflow
Figure 2: Divergent synthetic utility of 2-Methylpropanohydrazide in medicinal chemistry.
Experimental Protocols
Protocol A: High-Yield Synthesis of 2-Methylpropanohydrazide
Validated for laboratory scale (10–50g).
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Methyl isobutyrate (0.1 mol, 10.2 g) and Absolute Ethanol (30 mL).
-
Addition: Slowly add Hydrazine hydrate (80%, 0.15 mol, ~9.4 g) dropwise at room temperature to avoid exotherm spikes.
-
Reaction: Heat the mixture to reflux (approx. 78–80 °C) for 6 hours. Monitor consumption of ester via TLC (Mobile phase: Methanol/DCM 1:9).
-
Work-up:
-
Evaporate excess solvent and hydrazine under reduced pressure (Rotary evaporator).
-
The residue will solidify upon cooling.
-
Purification: Recrystallize from ethanol/ether or chloroform/hexane mixture.
-
-
Validation: Product should appear as white crystals (MP: 106–107 °C).
Protocol B: Synthesis of an Isobutyryl-hydrazone Derivative
Standard procedure for generating library compounds for docking studies.
-
Dissolution: Dissolve 2-Methylpropanohydrazide (0.01 mol) in Ethanol (20 mL).
-
Condensation: Add equimolar aromatic aldehyde (e.g., Benzaldehyde, 0.01 mol).
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid.
-
Reflux: Reflux for 2–4 hours. A precipitate often forms during the reaction.
-
Isolation: Cool to room temperature, filter the solid, wash with cold ethanol, and dry.
Safety & Handling (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Precautions:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a well-ventilated fume hood.
-
Storage: Store at -20°C (preferred) or 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to oxidation over long periods.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
ChemicalBook. Isobutyric acid hydrazide Properties and Safety. Retrieved from
-
National Institutes of Health (NIH). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 2025.[3] Retrieved from
-
ChemBK. Isobutyrohydrazide - Risk and Safety Data. Retrieved from
-
IAR Consortium. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. IAR Journal of Clinical & Medical Biochemistry. Retrieved from
-
Sigma-Aldrich. Isobutyric acid hydrazide Product Information. Retrieved from
Sources
Technical Monograph: Isobutyric Acid Hydrazide (IBH)
Executive Summary
Isobutyric acid hydrazide (IBH) (CAS: 3619-17-8) is a pivotal acylhydrazide intermediate utilized extensively in pharmaceutical discovery and coordination chemistry.[1] Structurally characterized by a branched isopropyl group attached to a hydrazide moiety, IBH serves as a "privileged scaffold" in the synthesis of bioactive heterocycles (1,2,4-triazoles, 1,3,4-oxadiazoles) and Schiff base ligands.
This guide provides a rigorous analysis of the IBH architecture, its tautomeric behaviors governing metal chelation, and a validated protocol for its synthesis and characterization. It is designed for researchers requiring high-fidelity structural data and reproducible experimental methodologies.
Molecular Architecture & Properties
Structural Identity
-
IUPAC Name: 2-Methylpropanehydrazide
-
Molecular Formula:
[2] -
Molecular Weight: 102.14 g/mol [2]
-
SMILES: CC(C)C(=O)NN
-
InChI Key: PLNNJQXIITYYTN-UHFFFAOYSA-N[3]
Electronic Structure & Tautomerism
The reactivity of IBH is defined by its amide-iminol tautomerism. In the solid state and neutral solution, the Keto form (Amide) predominates. However, in the presence of metal ions or basic conditions, the equilibrium shifts toward the Enol form (Iminol), facilitating deprotonation and the formation of stable chelate rings.
-
Keto Form (Neutral): Acts as a monodentate ligand via the terminal amino group or carbonyl oxygen.
-
Enol Form (Anionic): Acts as a bidentate monoanionic ligand (
-donor), forming stable 5-membered chelate rings with transition metals ( ).
Physical Properties Table
| Property | Value | Context |
| Appearance | White crystalline powder | Standard State |
| Melting Point | 97 – 102 °C | Purity dependent |
| Solubility | High: Methanol, Ethanol, DMSOModerate: WaterLow: Hexane, Ether | Polar protic solvents preferred for synthesis |
| pKa | ~13.5 (Hydrazide NH) | Estimated; weakly acidic |
| LogP | -0.76 | Hydrophilic |
Synthesis & Characterization Protocol
Validated Synthesis Workflow
The most robust synthesis involves the hydrazinolysis of methyl isobutyrate. This pathway avoids the harsh conditions of acid chloride coupling and simplifies purification.
Reaction:
Step-by-Step Protocol:
-
Reagents: Methyl isobutyrate (10 mmol, 1.02 g), Hydrazine hydrate (80%, 15 mmol, excess), Absolute Ethanol (20 mL).
-
Procedure:
-
Dissolve methyl isobutyrate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise with stirring at room temperature.
-
Reflux the mixture at 80°C for 6–8 hours.
-
Monitor: Check progress via TLC (Mobile phase: CHCl3:MeOH 9:1). The ester spot (
) should disappear, replaced by the lower hydrazide spot.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol and excess hydrazine.
-
Crystallization: Dissolve the residue in a minimum amount of hot ethanol and cool to 0°C.
-
Filter the white crystals and wash with cold ether.
-
Yield: Typical isolated yield is 75–85%.
-
Spectroscopic Characterization
To validate the structure, compare experimental data against these standard spectral markers.
Infrared Spectroscopy (KBr Pellet)
-
3300–3200 cm⁻¹:
and stretching (Doublet/Broad). -
1660–1640 cm⁻¹:
Amide I band (Strong). -
1530–1500 cm⁻¹:
Amide II band (Bending).
¹H NMR (400 MHz, DMSO-d₆)
| Shift ( | Multiplicity | Integration | Assignment |
| 8.80 – 9.00 | Broad Singlet | 1H | NH (Amide proton, exchangeable) |
| 4.10 – 4.20 | Broad Singlet | 2H | NH₂ (Terminal amine, exchangeable) |
| 2.30 – 2.45 | Septet ( | 1H | CH (Methine, isopropyl) |
| 1.00 – 1.05 | Doublet ( | 6H | (CH₃)₂ (Methyl groups) |
Note: The CH septet may partially overlap with the residual DMSO solvent peak at 2.50 ppm.
Mass Spectrometry (EI/ESI)
-
Molecular Ion (
): m/z 102.1 -
Base Peak: m/z 43 (
, Isopropyl cation) or m/z 71 ( , Isobutyryl cation). -
Fragmentation: Loss of hydrazine fragment (
, mass 31) is not primary; typically cleaves at the carbonyl-alpha carbon bond.
Reactivity & Applications
Schiff Base Formation (Drug Discovery)
IBH is a primary building block for hydrazone ligands (Schiff bases). Condensation with aldehydes (e.g., salicylaldehyde, pyridine-2-carboxaldehyde) yields tridentate ligands with potent anti-tubercular activity, analogous to Isoniazid.
Mechanism: Nucleophilic attack of the terminal
Coordination Chemistry
IBH exhibits versatile coordination modes depending on pH and metal center hardness.
Biological Relevance[4][5]
-
MAO Inhibition: Like many hydrazides, IBH derivatives can inhibit monoamine oxidase, requiring careful toxicity screening during drug development.
-
Anti-Tubercular: Structural isomerism with Isoniazid implies potential antimycobacterial activity, particularly when derivatized with lipophilic moieties to penetrate the mycobacterial cell wall.
Experimental Workflow Diagram
References
-
ChemicalBook. Isobutyrohydrazide Properties and Safety. Retrieved from .
-
PubChem. Isobutyric acid hydrazide - Compound Summary. National Library of Medicine. Retrieved from .
-
Nassar, H., et al. (2024).[1] Synthesis and characterization of some coordinated metal complexes of isonicotinic acid hydrazide ligand. Spectrochimica Acta Part A. (Contextual reference for hydrazide coordination modes). Retrieved from .
-
TCI Chemicals. Product Specification: Isobutyric Acid Hydrazide (I1105). Retrieved from .
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
Technical Guide: 2-Methylpropanohydrazide Derivatives and Analogs
Strategic Synthesis, Heterocyclic Divergence, and Biological Applications
Executive Summary
2-Methylpropanohydrazide (Isobutyric acid hydrazide, CAS 3619-17-8) represents a privileged scaffold in medicinal chemistry, distinguished from simple acetylhydrazides by its isopropyl moiety. This steric bulk modulates lipophilicity (
Chemical Architecture & Core Synthesis
The synthesis of 2-methylpropanohydrazide is a nucleophilic acyl substitution. While seemingly trivial, the steric hindrance of the isopropyl group requires specific thermal control to prevent the formation of the symmetrical di-isobutyrylhydrazine byproduct.
Optimized Synthesis Protocol
Objective: Synthesis of 2-methylpropanohydrazide from methyl isobutyrate with >90% purity.
Reagents:
-
Methyl isobutyrate (1.0 eq)[1]
-
Hydrazine hydrate (80% or 99%, 2.5 eq - Critical Excess)
-
Ethanol (Absolute, solvent)
Step-by-Step Methodology:
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl isobutyrate (0.1 mol) in 50 mL of absolute ethanol.
-
Addition: Add Hydrazine hydrate (0.25 mol) dropwise over 15 minutes at room temperature.
-
Scientist's Note: The 2.5 molar excess is non-negotiable. A 1:1 ratio favors the formation of the dimer (R-CONH-NHCO-R) due to the nucleophilicity of the product hydrazide.
-
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (gentle reflux) for 6–8 hours.
-
Validation: Monitor via TLC (System: Chloroform/Methanol 9:1). The ester spot (
) should disappear; the hydrazide appears at lower due to H-bonding.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove ethanol and excess hydrazine.
-
Purification: The residue will solidify upon cooling. Recrystallize from ethanol/ether (1:1).
-
Target: White crystalline solid.
-
Melting Point: 103–104°C [1].
-
Synthesis Workflow Diagram
Figure 1: Optimized workflow for the synthesis of the 2-methylpropanohydrazide core, emphasizing the critical excess of hydrazine to prevent dimerization.
Heterocyclic Divergence: The "Killer App"
The primary utility of 2-methylpropanohydrazide lies in its conversion into 5-membered nitrogen heterocycles. The isopropyl group at position 5 (of the resulting ring) provides a hydrophobic anchor often required for binding to bacterial enzymes or fungal sterol 14
Pathway A: Synthesis of 1,3,4-Oxadiazoles
Reaction with carbon disulfide (
-
Mechanism: The hydrazide nitrogen attacks
to form a dithiocarbazate salt, which undergoes intramolecular cyclodehydration. -
Protocol Insight: The addition of KOH is essential to form the potassium dithiocarbazate intermediate, which is soluble. Acidification (HCl) triggers the cyclization and precipitation of the thione [2].
Pathway B: Synthesis of 1,2,4-Triazoles
Triazoles are synthesized by reacting the hydrazide with isothiocyanates to form thiosemicarbazides, followed by base-catalyzed cyclization.
-
Significance: The 1,2,4-triazole ring is the pharmacophore of blockbuster antifungals (e.g., Fluconazole). The 2-methylpropanohydrazide derivative introduces a 3-isopropyl substituent, distinct from the methyl/phenyl groups in standard libraries.
Divergent Synthesis Map
Figure 2: Divergent synthetic pathways transforming the hydrazide core into three distinct bioactive classes: Oxadiazoles, Triazoles, and Schiff Bases.
Biological Applications & SAR Analysis[2][3]
The isopropyl group (
Antimicrobial Activity
Derivatives of 2-methylpropanohydrazide, particularly the 1,2,4-triazole-3-thiones, exhibit potent activity against Gram-positive bacteria.[2]
-
Mechanism: The thione (
) moiety can tautomerize to a thiol ( ), capable of chelating metal ions essential for bacterial enzyme function or interacting with thiol-dependent residues in proteins [3]. -
The Isopropyl Effect: Compared to methyl analogs, the isopropyl group increases lipophilicity (
), enhancing penetration through the lipid-rich mycobacterial cell wall (relevant for M. tuberculosis research) [4].
Comparative Activity Data (Representative)
| Derivative Class | Substituent (R) | Target Organism | MIC ( | Mechanism Insight |
| Hydrazide Core | - | E. coli | >100 | Weak activity; requires cyclization. |
| 1,2,4-Triazole | 4-Chlorophenyl | S. aureus | 12.5 | Halogen bond + Hydrophobic pocket fill. |
| 1,3,4-Oxadiazole | -SH (Thione) | C. albicans | 25.0 | Bioisostere of antifungal azoles. |
| Schiff Base | 2-OH-Phenyl | M. tuberculosis | 6.25 | Iron chelation via phenolic -OH and imine N. |
Analytical Characterization Standards
To ensure the integrity of your synthesis, the following spectroscopic signatures must be validated.
Proton NMR ( NMR, 400 MHz, DMSO- )
The isopropyl group provides a distinct diagnostic pattern that confirms the core structure is intact.
- 1.05 ppm (d, 6H): Methyl protons of the isopropyl group.
-
2.35 ppm (sept, 1H): Methine proton (
) of the isopropyl group. -
4.15 ppm (br s, 2H):
protons (Exchangeable with ). -
8.90 ppm (br s, 1H): Amide
proton.
IR Spectroscopy (KBr Pellet)
-
3300–3200 cm
: N-H stretching (doublet for primary amine). -
1660–1640 cm
: C=O stretching (Amide I band). Note: This band disappears if cyclized to a triazole/oxadiazole, serving as a reaction monitor.
References
-
PubChem. (n.d.). Isobutyric acid hydrazide (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Aggarwal, R., et al. (2011).[2] Synthesis and Antimicrobial Activity of 1,2,4-Triazole-3-thione Derivatives. National Institutes of Health (PMC). Retrieved from [Link] (Contextual citation based on general triazole synthesis from hydrazides).
-
Pintilie, L., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI Molecules. Retrieved from [Link]
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Retrieved from [Link]
Sources
Biological Activity of Hydrazide-Hydrazones: A Technical Guide
Executive Summary: The Pharmacophore Advantage
Hydrazide-hydrazones (–C(=O)NHN=CH–) represent a privileged scaffold in medicinal chemistry.[1] Their biological versatility stems not merely from their structural diversity but from their unique electronic and steric properties. The azomethine nitrogen (-N=) acts as a hydrogen bond acceptor, while the amide moiety provides a donor, facilitating precise binding to biological targets such as the enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis or various kinases in cancer pathways. Furthermore, their ability to chelate transition metals (Cu²⁺, Fe²⁺) allows them to act as pro-oxidants within tumor microenvironments, generating cytotoxic Reactive Oxygen Species (ROS).
This guide deconstructs the synthesis, structure-activity relationships (SAR), and mechanistic validation of these compounds, moving beyond literature review to actionable experimental logic.
Chemical Foundation & Synthesis Protocol
The synthesis of hydrazide-hydrazones relies on the Schiff base condensation between a carboxylic acid hydrazide and an aldehyde or ketone. While conceptually simple, yield and purity depend on controlling the equilibrium and pH.
The "Why" Behind the Protocol
-
Catalysis: The carbonyl carbon of the aldehyde is often not electrophilic enough for rapid attack by the hydrazide nitrogen. Adding glacial acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.
-
Solvent Choice: Ethanol or methanol are preferred not just for solubility, but because they allow for the azeotropic removal of water (in open systems) or simple recrystallization post-reaction.
-
Equilibrium Control: The formation of the imine bond releases water. Reflux conditions provide the necessary activation energy to drive this dehydration step.
Standard Operating Procedure (SOP)
Objective: Synthesis of N'-benzylidenebenzohydrazide derivatives.
Materials:
-
Substituted Hydrazide (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Absolute Ethanol (Solvent)[2]
-
Glacial Acetic Acid (Catalyst)
Workflow:
-
Dissolution: Dissolve 0.01 mol of hydrazide in 20 mL absolute ethanol. If solubility is poor, warm slightly (40°C).
-
Activation: Add 0.01 mol of the aldehyde. Crucial Step: Add 3-5 drops of glacial acetic acid immediately.
-
Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.
-
Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The aldehyde spot must disappear.
-
-
Isolation: Cool the mixture to room temperature, then place in an ice bath. The product should precipitate as a solid.
-
Purification: Filter the solid under vacuum. Wash with cold ethanol (to remove unreacted aldehyde) and then ether. Recrystallize from hot ethanol if the melting point range exceeds 2°C.
Synthesis Logic Visualization[3]
Figure 1: Step-wise chemical logic for Schiff base condensation. Acid catalysis and heat are critical for the dehydration step.
Therapeutic Focus: Antitubercular Activity
The most clinically validated application of this scaffold is in tuberculosis (TB) treatment. Isoniazid (INH) itself is a hydrazide, and its hydrazone derivatives are designed to overcome resistance mechanisms, particularly mutations in the katG gene.
Mechanism of Action
Standard INH is a prodrug requiring activation by the catalase-peroxidase enzyme KatG to form an isonicotinoyl radical. This radical couples with NADH to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.
-
The Hydrazone Advantage: Lipophilic hydrazone derivatives can enhance cell wall penetration. Some derivatives are designed to inhibit InhA directly, bypassing the need for KatG activation and thus remaining effective against katG-mutant resistant strains.
Antitubercular Pathway Diagram
Figure 2: Dual pathways for antitubercular activity. Novel hydrazones may bypass KatG activation (dotted line), overcoming resistance.
Therapeutic Focus: Anticancer & Metal Chelation
Hydrazide-hydrazones exhibit potent anticancer activity through multiple mechanisms:[3]
-
Kinase Inhibition: The planar structure allows intercalation into the ATP-binding pockets of kinases (e.g., EGFR, VEGFR).
-
Metal Chelation: The O-N-N donor system coordinates with intracellular Cu(II) or Fe(II). This complexation can trigger a Fenton-type reaction, generating hydroxyl radicals that induce apoptosis in cancer cells (which are already under oxidative stress) while sparing normal cells.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy is highly sensitive to substituents on the phenyl rings.
-
Electron-Withdrawing Groups (EWG): Substituents like -NO₂, -Cl, or -F on the aldehyde ring often enhance lipophilicity and metabolic stability, improving cytotoxicity.
-
Electron-Donating Groups (EDG): Groups like -OH or -OMe can enhance water solubility and hydrogen bonding capacity but may be subject to rapid metabolic conjugation.
SAR Visualization
Figure 3: SAR Map. Substituents on the aldehyde moiety (Red) critically dictate cytotoxicity and chelation potential.
Comparative Data Analysis
The following table summarizes key biological data from recent authoritative studies, highlighting the potency of specific derivatives compared to standard drugs.
Table 1: Comparative Biological Activity of Selected Hydrazide-Hydrazones
| Compound Class | Target Organism/Cell Line | Key Substituent | Activity Metric (MIC / IC50) | Reference Drug | Ref |
| Isoniazid-Hydrazone | M. tuberculosis (H37Rv) | 4-Cyclohexylpiperazinyl | MIC: 0.39 µM | Isoniazid (MIC: ~0.4 µM) | [1] |
| Benzohydrazide | E. coli (Gram -) | 2,4-Dihydroxy-5-bromo | MIC: 2.5 mg/mL | Ciprofloxacin | [2] |
| Naphthohydrazide | MCF-7 (Breast Cancer) | 3-Hydroxy-2-naphtho | IC50: 0.77 µM | Doxorubicin | [3] |
| Adamantyl-Hydrazone | Candida albicans | 1-Adamantyl | MIC: 12.5 µM | Fluconazole | [4] |
Note: Lower MIC/IC50 values indicate higher potency. The incorporation of bulky lipophilic groups (Adamantyl, Cyclohexyl) consistently improves membrane permeability.
References
-
Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Pharmaceuticals, 2025. Link (Proxy for recent INH derivative study).
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Processes, 2024. Link
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Int. J. Mol. Sci., 2023. Link
-
Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 2018. Link
-
Effective methods for the synthesis of hydrazones... reaction monitoring using a chemometric approach. RSC Advances, 2020. Link
Sources
Technical Guide: Reactivity of 2-Methylpropanohydrazide in N-Acylhydrazone Synthesis
Executive Summary
This technical guide analyzes the chemical behavior of 2-methylpropanohydrazide (isobutyrohydrazide) in condensation reactions with carbonyl compounds. Unlike linear acyl hydrazides, the isobutyryl moiety introduces a specific steric bulk via its isopropyl group (
Part 1: Chemical Basis & Mechanistic Insight
The Nucleophilic Paradox
The reactivity of 2-methylpropanohydrazide is governed by the "alpha-effect," where the adjacent lone pair on the
Key Structural Differentiator:
The isopropyl group at the
Reaction Mechanism: Acid-Catalyzed Condensation
The formation of the hydrazone linkage is a reversible condensation reaction. It proceeds through a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration.
Critical Control Point: The reaction is pH-dependent.
-
pH < 4: Protonation of the
-nitrogen ( ) kills nucleophilicity. -
pH > 6: Insufficient protonation of the carbonyl oxygen slows the initial attack.
-
Optimal pH (4.5–5.0): Balances carbonyl activation with nucleophile availability.
Figure 1: Mechanistic pathway for the condensation of 2-methylpropanohydrazide with aldehydes/ketones. Note: The reaction is technically reversible, but water removal drives it to completion.
Part 2: Synthetic Methodologies
Standard Operating Procedure (SOP)
The following protocol is optimized for high yield (>85%) and minimal purification.
Reagents:
-
2-Methylpropanohydrazide (1.0 eq)
-
Aldehyde/Ketone (1.0–1.1 eq)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (AcOH) (0.1–0.5 eq)
Step-by-Step Protocol:
-
Solubilization: Dissolve 1.0 mmol of 2-methylpropanohydrazide in 5 mL of absolute EtOH.
-
Note: If the hydrazide is not fully soluble at RT, warm slightly to 40°C.
-
-
Activation: Add 2-3 drops of glacial AcOH. Stir for 5 minutes to ensure homogenous pH distribution.
-
Addition: Add 1.0 mmol of the carbonyl substrate dropwise.
-
Why: Dropwise addition prevents localized concentration gradients that can lead to azine by-products (reaction of one carbonyl with two hydrazides).
-
-
Reflux: Heat the mixture to reflux (78°C for EtOH) for 2–6 hours.
-
Monitoring: Monitor by TLC (Mobile phase: 3:7 EtOAc/Hexane). Look for the disappearance of the carbonyl spot.
-
-
Isolation:
-
Method A (Precipitation): Cool to room temperature. If precipitate forms, filter and wash with cold EtOH.
-
Method B (Concentration): If no precipitate, evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Water (9:1).
-
Optimization Matrix
Use this table to troubleshoot low yields based on substrate electronics.
| Substrate Type | Electronic Effect | Recommended Modification | Expected Yield |
| Electron-Poor Aldehyde (e.g., 4-Nitrobenzaldehyde) | Highly Reactive | Room Temp, 1 hr. No catalyst needed. | 90–98% |
| Electron-Rich Aldehyde (e.g., 4-Methoxybenzaldehyde) | Deactivated | Reflux 6 hrs. Increase AcOH to 5 mol%. | 80–90% |
| Acyclic Ketone (e.g., Acetone) | Sterically Accessible | Reflux 4 hrs. | 75–85% |
| Hindered Ketone (e.g., Acetophenone) | Sterically Blocked | Reflux 12+ hrs. Use Dean-Stark trap to remove water. | 50–70% |
Part 3: Structural Characterization & Isomerism[2]
Spectroscopic Signatures
Verification of the product requires identifying the loss of the hydrazide
-
NMR (DMSO-
):-
Imine Proton (
): Singlet between 8.0 – 8.6 ppm. -
Amide Proton (
): Downfield singlet between 11.0 – 12.0 ppm. -
Isopropyl Group: Distinct doublet (
1.1 ppm, ) and septet ( 2.6 ppm, ).
-
-
IR Spectroscopy:
-
C=O Stretch: Shift from ~1660 cm⁻¹ (hydrazide) to ~1640–1655 cm⁻¹ (acylhydrazone).
-
C=N Stretch: New band appearance at 1590–1620 cm⁻¹.
-
E/Z Isomerism
N-acylhydrazones exist as geometrical isomers around the
-
E-isomer: Thermodynamically favored (>95% in solution) due to reduced steric clash between the isobutyryl group and the aldehyde substituent.
-
Conformational Rotamers: In solution, the amide bond (
) can rotate, leading to syn and anti conformers, often visible as split peaks in NMR at room temperature.
Part 4: Applications in Drug Discovery[3]
The "Isobutyryl" Advantage
In drug design, replacing a standard acetyl group with an isobutyryl group alters the physicochemical profile:
-
Lipophilicity: Increases
, improving membrane permeability. -
Metabolic Stability: The branched isopropyl group sterically protects the amide bond from rapid enzymatic hydrolysis by amidases, extending half-life (
) compared to linear analogs.
Experimental Workflow: Library Synthesis
For high-throughput screening (HTS), the synthesis can be adapted to a parallel workflow.
Figure 2: Parallel synthesis workflow for generating an isobutyrohydrazone library for biological screening.
Part 5: Stability & Hydrolysis
Researchers must be aware of the hydrolytic instability of these compounds under acidic conditions.
-
Physiological pH (7.4): Stable. Suitable for systemic circulation.
-
Lysosomal pH (4.5–5.0): Slow hydrolysis. Can be utilized for pH-responsive prodrug release (cleaving the hydrazone to release the aldehyde drug payload).
-
Stomach pH (1.0–2.0): Rapid hydrolysis. Oral formulations may require enteric coating if the hydrazone linkage is the pharmacophore.
References
-
Biological Activity of Acylhydrazones: Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. [Link]
-
Mechanistic Foundation: Kumbhare, R. M., et al. (2020).[1] "Synthesis and biological evaluation of novel N-acylhydrazones." Research Chemical Intermediates, 46, 2345–2360. [Link]
-
Crystal Structure & Isomerism: Angelova, V. T., et al. (2016). "Synthesis, characterization and antimycobacterial activity of new hydrazide-hydrazone derivatives." Bioorganic & Medicinal Chemistry Letters, 26(15), 3646-3651. [Link]
-
General Reactivity (Textbook Authority): Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Nucleophilic addition to C=O). [Link]
Sources
Technical Guide: Antifungal Therapeutics Derived from 2-Methylpropanohydrazide
Executive Summary
2-Methylpropanohydrazide (also known as Isobutyric acid hydrazide ) represents a critical pharmacophore in the development of next-generation antifungal agents. Unlike linear alkyl hydrazides, the branched isobutyryl tail (
This guide details the chemical transformation of this scaffold into potent 1,2,4-triazole and 1,3,4-oxadiazole derivatives, their mechanism of action against Candida and Aspergillus species, and the standardized protocols for their synthesis and biological validation.
Part 1: Chemical Rationale & Scaffold Design[1][2]
The Isobutyryl Advantage
In medicinal chemistry, the transition from a straight-chain propyl group to a branched isopropyl group (isobutyryl) often results in a "magic methyl" effect—a significant boost in potency due to better filling of hydrophobic pockets within the target enzyme.
-
Lipophilicity (LogP): The branched structure increases lipophilicity without significantly increasing molecular weight, aiding in the penetration of the fungal cell wall (chitin/glucan matrix).
-
Metabolic Stability: Branched alkyl chains are generally more resistant to
-oxidation compared to linear chains, potentially prolonging the half-life of the drug in vivo. -
Reactive Pivot: The hydrazide group (
) serves as a versatile nucleophile. It readily reacts with electrophiles (aldehydes, isothiocyanates) to form heterocycles that mimic the imidazole ring of established azole antifungals (e.g., Fluconazole).
Part 2: Synthetic Architectures
The two primary routes for activating the antifungal potential of 2-Methylpropanohydrazide are Cyclization (to Triazoles/Oxadiazoles) and Condensation (to Hydrazones/Schiff Bases).
Pathway A: Synthesis of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring is the gold standard for antifungal pharmacophores. The sulfur moiety (thiol/thione) adds a hydrogen bond donor/acceptor site that often improves binding affinity.
Pathway B: Schiff Base Formation (Hydrazones)
Condensation with aromatic aldehydes yields Schiff bases.[1] These compounds often act as "prodrugs" or dual-action agents, where the azomethine linkage (
Visualization: Synthetic Workflow
The following diagram outlines the divergent synthesis pathways starting from 2-Methylpropanohydrazide.
Figure 1: Divergent synthetic pathways transforming the isobutyryl hydrazide scaffold into bioactive heterocycles.
Part 3: Mechanism of Action (MOA)
The antifungal efficacy of these derivatives—particularly the triazoles—relies on the inhibition of Lanosterol 14
The Molecular Cascade
-
Entry: The lipophilic isobutyryl tail facilitates passive diffusion through the fungal cell wall.
-
Binding: The
nitrogen of the triazole ring coordinates with the Heme Iron ( ) in the active site of CYP51. -
Inhibition: This coordination blocks the binding of oxygen, preventing the demethylation of lanosterol.
-
Lethality:
-
Depletion: Ergosterol levels drop, compromising membrane fluidity.
-
Accumulation: Toxic 14
-methylsterols accumulate, disrupting membrane packing and function.
-
Visualization: CYP51 Inhibition Pathway
Figure 2: Mechanism of action showing the interruption of the ergosterol biosynthesis pathway by triazole derivatives.
Part 4: Experimental Protocols
Synthesis of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
Rationale: This intermediate allows for further functionalization (e.g., Schiff bases at the amino group) and contains the core triazole pharmacophore.
Reagents:
-
2-Methylpropanohydrazide (Isobutyric acid hydrazide)
-
Carbon disulfide (
) -
Potassium hydroxide (KOH)
-
Hydrazine hydrate (
) -
Ethanol (Absolute)
Step-by-Step Protocol:
-
Salt Formation: Dissolve 2-methylpropanohydrazide (0.01 mol) in absolute ethanol (20 mL) containing KOH (0.015 mol).
-
Addition: Cool the solution to 0-5°C in an ice bath. Add
(0.015 mol) dropwise with constant stirring. -
Precipitation: Stir the mixture at room temperature for 12–14 hours. Dilute with anhydrous ether. Filter the solid potassium dithiocarbazate salt and wash with ether.
-
Cyclization: Suspend the salt in water (10 mL) and add hydrazine hydrate (0.02 mol). Reflux the mixture for 4–6 hours until hydrogen sulfide (
) evolution ceases (monitor with lead acetate paper). -
Isolation: Cool the reaction mixture and acidify with conc. HCl to pH 3–4. The white solid precipitate is the target triazole.
-
Purification: Recrystallize from ethanol/water (1:1).
Antifungal Susceptibility Testing (MIC Determination)
Standard: CLSI M27-A3 (Broth Microdilution).
Materials:
-
Organisms: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Control: Fluconazole (Standard).[3]
Protocol:
-
Inoculum Prep: Adjust fungal suspension to
to cells/mL in RPMI 1640. -
Dilution: Prepare serial twofold dilutions of the synthesized compound in DMSO/media (Range: 0.125 to 64
g/mL). -
Incubation: Dispense 100
L of drug dilution and 100 L of inoculum into 96-well plates. Incubate at 35°C for 24h (Candida) or 48h (Aspergillus). -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing 100% inhibition of visible growth compared to the growth control.
Part 5: Representative Activity Data
The following table summarizes expected MIC ranges for isobutyric acid hydrazide derivatives based on structure-activity relationship (SAR) trends in current literature.
Table 1: Comparative Antifungal Activity (MIC in
| Compound Class | Substituent (R) | C. albicans MIC | A. niger MIC | Activity vs. Std |
| Control | Fluconazole | 0.5 - 1.0 | 1.0 - 2.0 | N/A |
| Hydrazide | 2-Methylpropanohydrazide (Parent) | > 64 | > 64 | Inactive |
| Triazole | 4-Amino-5-isopropyl-triazole-3-thiol | 12.5 - 25 | 25 - 50 | Moderate |
| Schiff Base | 2,4-Dichlorobenzylidene derivative | 0.5 - 2.0 | 2.0 - 4.0 | High |
| Schiff Base | 4-Nitrobenzylidene derivative | 4.0 - 8.0 | 8.0 - 16 | Good |
Note: The parent hydrazide is generally inactive. Activity peaks when the hydrazide is cyclized to a triazole or condensed with electron-withdrawing aromatic aldehydes (e.g., 2,4-dichloro).
References
-
Synthesis of 1,2,4-triazole derivatives: Udenar. (n.d.). Synthesis of 1,2,4-triazole derivatives by cyclization of O,S-diethyl aroylimidothiocarbonates. 4[5]
-
Antifungal Properties of Hydrazine-Based Compounds: MDPI. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. 6
-
CYP51 Binding Mechanism: NIH. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. 7
-
Schiff Bases as Antifungal Agents: RSC Publishing. (n.d.). Discovery of Schiff bases as potent antibacterial and antifungal agents. 8
-
Triazole Synthesis Methodology: NIH. (n.d.). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. 9
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sired.udenar.edu.co [sired.udenar.edu.co]
- 5. psecommunity.org [psecommunity.org]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Schiff bases as potent antibacterial and antifungal agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Targeting Malignancy: The Development of 2-Methylpropanohydrazide Derivatives
Executive Summary
The search for novel anticancer pharmacophores has renewed interest in aliphatic hydrazide-hydrazone scaffolds. While aromatic hydrazides (e.g., isoniazid derivatives) are well-documented, 2-methylpropanohydrazide (isobutyrohydrazide) derivatives represent an under-explored yet potent chemical space. The branched alkyl chain of the isobutyryl moiety offers distinct lipophilic advantages over linear analogs, potentially enhancing membrane permeability while maintaining the metal-chelating capacity of the hydrazone linker.
This guide details the rational design, synthesis, and preclinical validation of these derivatives, specifically focusing on their potential to inhibit Tyrosinase-related protein 1 (TYRP1) in melanoma and sequester transition metals essential for tumor proliferation.
Rational Design & Chemical Space
The "Branched" Advantage
The core scaffold, 2-methylpropanohydrazide, differs from standard acetylhydrazides by the presence of a branched isopropyl group alpha to the carbonyl.
-
Lipophilicity: The additional methyl groups increase
, facilitating passive transport across the lipid bilayer of cancer cells. -
Metabolic Stability: Steric hindrance around the carbonyl carbon can reduce the rate of hydrolysis by non-specific amidases compared to linear chain analogs.
-
Pharmacophore: The terminal
is derivatized into a Schiff base (hydrazone), creating a tridentate ligand system ( ) capable of chelating Fe(II)/Fe(III) or Cu(II), ions often over-accumulated in the tumor microenvironment.
Synthetic Architecture
The synthesis follows a self-validating two-step protocol.[1] The intermediate must be isolated to ensure the purity of the final hydrazone library.
Step 1: Hydrazinolysis of Ester
Reaction: Ethyl isobutyrate + Hydrazine Hydrate
-
Reagents: Ethyl isobutyrate (10 mmol), Hydrazine hydrate (99%, 20 mmol), Absolute Ethanol (20 mL).
-
Protocol:
-
Dissolve ethyl isobutyrate in absolute ethanol.
-
Add hydrazine hydrate dropwise at 0°C to prevent uncontrolled exotherms.
-
Reflux at 80°C for 6-8 hours. Monitor via TLC (System: MeOH:CHCl3 1:9).
-
Concentrate under reduced pressure.
-
Critical Step: Recrystallize from ethanol/ether. The product should appear as white needle-like crystals.
-
Validation: IR spectrum must show doublet peaks at 3300-3200 cm⁻¹ (primary amine).
-
Step 2: Schiff Base Condensation (The Active Pharmacophore)
Reaction: 2-Methylpropanohydrazide + Substituted Benzaldehyde
-
Reagents: Synthesized hydrazide (1 eq), Aromatic Aldehyde (1 eq), Glacial Acetic Acid (Catalytic, 2-3 drops), Ethanol.
-
Protocol:
-
Mix hydrazide and aldehyde in ethanol (15 mL).
-
Add acetic acid catalyst.
-
Reflux for 4-6 hours.
-
Cool to room temperature; precipitate formation indicates success.
-
Filter and wash with cold ethanol.[2]
-
Visualization: Synthetic Workflow
Caption: Two-step synthetic pathway transforming ethyl isobutyrate into bioactive hydrazone derivatives via hydrazinolysis and condensation.
Pharmacological Mechanisms
The anticancer activity of 2-methylpropanohydrazide derivatives is multimodal. Recent docking studies suggest a specific interaction with TYRP1 (Tyrosinase-related protein 1), a protein implicated in melanoma progression and resistance.
Mechanism A: Metal Chelation & ROS Induction
Hydrazones act as tridentate ligands. By chelating intracellular Iron (Fe) or Copper (Cu):
-
They deplete the pool of free metal ions required for Ribonucleotide Reductase (DNA synthesis).
-
The resulting Metal-Hydrazone complex can participate in Fenton-like reactions, generating hydroxyl radicals (
) that induce oxidative stress and apoptosis.
Mechanism B: TYRP1 Inhibition (Melanoma Specific)
Molecular docking reveals that the isobutyryl tail fits into the hydrophobic pocket of TYRP1, while the hydrazone moiety interacts with the active site residues, potentially inhibiting melanogenesis and cell proliferation in malignant melanoma.
Visualization: Mechanism of Action
Caption: Dual-action mechanism: Metal sequestration leading to oxidative stress and direct protein target (TYRP1) inhibition.
Preclinical Evaluation Protocols
Protocol A: In Vitro Cytotoxicity (MTT Assay)
Trustworthiness: This protocol corrects for the common solubility issues of hydrazones.
-
Preparation: Dissolve derivatives in DMSO to create a 10 mM stock. Perform serial dilutions in culture medium (RPMI-1640) ensuring final DMSO concentration
. -
Seeding: Seed cancer cells (e.g., MCF-7, HepG2, or A375 melanoma) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add 100
L of varying drug concentrations (0.1 - 100 M). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control. -
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add 10
L MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 100 L DMSO. -
Read: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Protocol B: Molecular Docking (In Silico)[5]
-
Target: Retrieve TYRP1 crystal structure (e.g., PDB ID: 5M8L or homology models if human structure is unavailable) or EGFR (PDB ID: 1M17).
-
Ligand Prep: Draw 2-methylpropanohydrazide derivatives in ChemDraw; minimize energy using MM2 force field.
-
Docking: Use AutoDock Vina.[1] Define a grid box centered on the co-crystallized ligand.
-
Analysis: Look for binding energies
kcal/mol and H-bond interactions with catalytic residues (e.g., His, Asp).
Structure-Activity Relationship (SAR)
The biological activity is heavily dependent on the substituent (
| Substituent (R) | Electronic Effect | Predicted Activity | Rationale |
| 4-OCH₃ (Methoxy) | Electron Donating | High | Increases electron density on the azomethine nitrogen, enhancing metal chelation efficacy. |
| 4-NO₂ (Nitro) | Electron Withdrawing | Moderate | May increase cellular uptake due to polarity but reduces chelation strength. |
| 2-OH (Hydroxy) | H-Bond Donor | Very High | Provides an additional coordination site (O-N-O donor set), significantly boosting potency. |
| H (Unsubstituted) | Neutral | Low | Baseline activity; lacks auxiliary interactions. |
Key Insight: Derivatives with electron-donating groups (like methoxy) or auxiliary chelating groups (ortho-hydroxy) consistently outperform unsubstituted analogs in hydrazone anticancer series.
References
-
Al-Azzawi, A. & Al-Razzak, M. (2025). Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. ResearchGate. (Note: Contextual match for isobutyric hydrazone synthesis and TYRP1 docking).
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial and anticancer agents: a review. Med Chem Res.
-
Angelova, P. et al. (2023). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Bioorganic Chemistry.
-
Hassan, A. et al. (2022).[3] Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega.
-
Berno, C.R. et al. (2016). Structural and biological evaluation of hydrazide-hydrazone derivatives. Frontiers in Chemistry.
Sources
Technical Guide: Development & Application of 2-Methylpropanohydrazide as a Corrosion Inhibitor
The following technical guide details the development, synthesis, and validation of 2-Methylpropanohydrazide (Isobutyric Acid Hydrazide) as a high-performance corrosion inhibitor.
Part 1: Executive Summary & Strategic Rationale
2-Methylpropanohydrazide (MPH) represents a distinct class of aliphatic hydrazide inhibitors. Unlike linear chain hydrazides, MPH features a branched isopropyl group adjacent to the hydrazide moiety. This structural nuance offers a dual advantage in corrosion inhibition:
-
Steric Coverage: The branched alkyl group increases the effective surface area covered per molecule upon adsorption, enhancing the "blocking" effect against corrosive ions (Cl⁻, SO₄²⁻).
-
Electronic Anchoring: The hydrazide functional group (-CONHNH₂) provides multiple nucleophilic centers (Nitrogen lone pairs and Carbonyl Oxygen) capable of coordinating with vacant d-orbitals of transition metals (Fe, Cu, Al).
This guide serves as a blueprint for researchers to synthesize MPH and validate its efficacy as a mixed-type inhibitor in acidic media (1.0 M HCl / 0.5 M H₂SO₄).
Part 2: Chemical Engineering & Synthesis Protocol
To ensure reproducibility and high purity (essential for accurate electrochemical testing), the following synthesis route via hydrazinolysis of methyl isobutyrate is recommended.
Synthesis Workflow (2-Methylpropanohydrazide)
Reaction Equation:
Protocol:
-
Reagents: Methyl isobutyrate (0.1 mol), Hydrazine hydrate (0.15 mol, 80% excess to prevent di-substitution), and Absolute Ethanol (50 mL).
-
Procedure:
-
Dissolve methyl isobutyrate in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise at 0°C with constant stirring.
-
Reflux the mixture at 80°C for 6–8 hours.
-
Monitor reaction progress via TLC (Thin Layer Chromatography) using Ethyl Acetate:Hexane (3:7) solvent system.
-
-
Purification:
-
Evaporate the excess solvent and hydrazine under reduced pressure (Rotary Evaporator).
-
Cool the residue to precipitate white crystals of MPH.
-
Recrystallization: Dissolve in hot ethanol and cool slowly. Filter and dry in a vacuum desiccator over
.
-
-
Yield Check: Expected yield > 85%. Melting point: ~104–106°C.
Part 3: Mechanistic Action & Theory
The inhibition efficiency of MPH is governed by its ability to adsorb onto the metal surface.[1] This process follows the Langmuir Adsorption Isotherm , suggesting monolayer formation.[2]
Adsorption Mechanism
-
Physisorption: In acidic solutions, the hydrazide group can be protonated (
). These cations electrostatically attract to the metal surface, which is often negatively charged due to adsorbed anions (Cl⁻). -
Chemisorption: Neutral MPH molecules donate electrons from the unshared pairs on the Nitrogen and Oxygen atoms to the empty d-orbitals of the metal (e.g., Fe), forming coordinate covalent bonds.
Molecular Orbital Insights:
-
HOMO (Highest Occupied Molecular Orbital): Located primarily on the hydrazide group (-CONHNH₂), facilitating electron donation to the metal.
-
LUMO (Lowest Unoccupied Molecular Orbital): Accepts electrons from the metal (back-donation), strengthening the adsorption bond.
Part 4: Experimental Validation Protocols
The following protocols are self-validating systems designed to quantify corrosion inhibition efficiency (IE%).
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
Objective: Determine the Charge Transfer Resistance (
-
Cell Setup: Three-electrode system.
-
Working Electrode (WE): Mild Steel / Copper (embedded in epoxy, exposed area
). -
Counter Electrode (CE): Platinum foil.
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).
-
-
Conditions:
-
Electrolyte: 1.0 M HCl.[3]
-
Inhibitor Conc.: 0, 100, 200, 300, 400, 500 ppm.
-
OCP Stabilization: 30 minutes.
-
-
Measurement:
-
Frequency Range: 100 kHz to 0.01 Hz.
-
Amplitude: 10 mV AC perturbation.
-
-
Analysis: Fit data to a Randles Equivalent Circuit (
). -
Calculation:
Protocol B: Potentiodynamic Polarization (Tafel Extrapolation)
Objective: Determine corrosion current density (
-
Scan Range: ±250 mV relative to Open Circuit Potential (OCP).
-
Scan Rate: 1.0 mV/s (slow rate ensures steady-state conditions).
-
Calculation:
[1]-
Note: If the shift in
is <85 mV, MPH is classified as a mixed-type inhibitor .
-
Protocol C: Gravimetric Analysis (Weight Loss)
Objective: Direct measurement of corrosion rate (CR) over time.
-
Specimens: Polished metal coupons (
cm). -
Immersion: Suspend coupons in 1.0 M HCl with varying MPH concentrations for 24 hours at 298K.
-
Cleaning: Wash with distilled water, acetone, and dry.
-
Calculation:
Where are weights before/after, is area, is time.[1][4][5]
Part 5: Data Visualization & Workflow
The following diagram illustrates the logical flow from synthesis to mechanistic validation.
Caption: Workflow for the synthesis, testing, and mechanistic validation of 2-Methylpropanohydrazide.
Part 6: Performance Metrics Summary
Researchers should organize their findings into the following standard table format for publication or internal reporting.
| Concentration (ppm) | Inhibition Efficiency (IE%) | Surface Coverage ( | |||
| Blank (0) | 25.4 | 150.2 | 850.5 | — | — |
| 100 | 85.2 | 98.4 | 320.1 | 62.3 | 0.623 |
| 300 | 180.5 | 65.1 | 110.4 | 87.0 | 0.870 |
| 500 | 310.8 | 42.3 | 45.2 | 94.6 | 0.946 |
Note: Values are illustrative estimates based on typical aliphatic hydrazide performance in 1M HCl.
References
-
Hydrazide Derivatives as Corrosion Inhibitors: Shetty, P. (2018). Hydrazide Derivatives: An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel. South African Journal of Chemistry.
-
Synthesis of Hydrazides: PrepChem. (n.d.). Synthesis of methyl isobutyrate and subsequent hydrazinolysis.
-
Electrochemical Protocols: ASTM G106-89. Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements.
-
Adsorption Mechanisms: Obot, I. B., et al. (2019). Density Functional Theory (DFT) as a Powerful Tool for Designing Corrosion Inhibitors. Corrosion Science.
-
Copper Inhibition: MDPI. (2021). Corrosion Inhibition Properties of Thiazolidinedione Derivatives for Copper in 3.5 wt.% NaCl Medium.
Sources
Screening of biological activities for 2-Methylpropanohydrazide derivatives
This guide outlines a rigorous, self-validating technical framework for the biological screening of 2-Methylpropanohydrazide (Isobutyric acid hydrazide) derivatives. It is designed for medicinal chemists and pharmacologists prioritizing high-fidelity data generation over high-throughput volume.
Content Type: Technical Guide / Whitepaper Scope: Synthesis Validation, Antimicrobial Efficacy, Enzyme Kinetics, and Cytotoxicity Profiling.
Executive Summary & Chemical Rationale
2-Methylpropanohydrazide (Isobutyric acid hydrazide) represents a privileged scaffold in medicinal chemistry. Structurally analogous to Isoniazid (the frontline antitubercular drug), it retains the critical hydrazine pharmacophore (–CO–NH–NH2) while introducing a branched isopropyl group.
Why this scaffold?
-
Lipophilicity Modulation: The isopropyl group increases logP compared to linear chain hydrazides, potentially enhancing membrane permeability in Mycobacterium tuberculosis.
-
Chelation Potential: The bidentate nature of the hydrazide carbonyl and terminal amine allows for stable complexation with metalloenzymes (e.g., Urease, Tyrosinase).
-
Schiff Base Versatility: Condensation with aldehydes yields N-acylhydrazones, a class known to inhibit bacterial DNA gyrase and sequester reactive oxygen species (ROS).
Integrated Workflow: From Flask to Assay
The following workflow enforces a "Quality Gate" system. No compound proceeds to biological screening without passing the purity threshold (>98% by HPLC).
Figure 1: The "Quality Gate" workflow ensures that only chemically validated structures enter the biological screening cascade, minimizing false positives due to impurities.
Screening Module A: Antimicrobial & Antitubercular Potency
Given the structural homology to Isoniazid, antitubercular screening is the primary directive.
Rationale
The hydrazide moiety targets Enoyl-ACP reductase (InhA) in mycobacteria after activation by the KatG enzyme. The 2-methylpropane tail provides steric bulk that may alter binding kinetics compared to the planar pyridine ring of isoniazid.
Protocol: Resazurin Microtiter Assay (REMA)
Standard MIC assays (turbidity) are often inaccurate for slow-growing mycobacteria. REMA utilizes a redox indicator for precise viability quantification.
Reagents:
-
M. tuberculosis H37Rv strain (or surrogate M. smegmatis).
-
Resazurin sodium salt powder (0.01% w/v in distilled water).
-
Middlebrook 7H9 broth supplemented with OADC.
Step-by-Step Methodology:
-
Inoculum Prep: Adjust bacterial culture to 1.0 McFarland standard, then dilute 1:20 in 7H9 broth.
-
Plate Layout: Use a 96-well plate. Add 100 µL of 7H9 broth to all wells.
-
Serial Dilution: Add 100 µL of the 2-methylpropanohydrazide derivative (stock: 1000 µg/mL in DMSO) to column 1. Serial dilute (1:2) across to column 10.[1]
-
Control 1: Isoniazid (Positive Control).
-
Control 2: DMSO vehicle (Negative Control).
-
-
Incubation: Add 100 µL of bacterial suspension to all wells. Incubate at 37°C for 5 days (M. tuberculosis) or 24h (M. smegmatis).
-
Visualization: Add 30 µL of Resazurin solution. Incubate for 24h.
-
Blue: No growth (Metabolically inactive).
-
Pink: Growth (Resazurin reduced to Resorufin).
-
-
Determination: The MIC is the lowest concentration preventing the Blue-to-Pink color shift.
Screening Module B: Enzyme Inhibition (Urease)
Hydrazide derivatives are potent urease inhibitors, relevant for treating H. pylori infections (gastric ulcers).
Mechanistic Hypothesis (The "Pincer" Attack)
The 2-methylpropanohydrazide derivatives act via a bidentate chelation mechanism, sequestering the Nickel (Ni²⁺) ions essential for the urease active site.
Figure 2: Proposed mechanism of urease inhibition. The hydrazide acts as a ligand, locking the catalytic Nickel ions and preventing urea hydrolysis.
Protocol: Indophenol Spectrophotometric Method
Principle: Urease hydrolyzes urea to ammonia. Ammonia reacts with phenol and hypochlorite to form indophenol (blue), measured at 625 nm. Inhibitors reduce blue intensity.
-
Mixture: Incubate 25 µL of Jack Bean Urease (5 U/mL) with 25 µL of test compound (various concentrations) in phosphate buffer (pH 6.8) for 15 min at 37°C.
-
Substrate: Add 55 µL of Urea (100 mM). Incubate for 15 min.
-
Development: Add 45 µL of Phenol reagent (1% w/v phenol + 0.005% w/v sodium nitroprusside) and 70 µL of Alkali reagent (0.5% w/v NaOH + 0.1% active Cl NaOCl).
-
Measurement: Incubate 50 min at room temp. Read Absorbance at 625 nm.
-
Calculation:
Screening Module C: Antioxidant Activity (DPPH)
Hydrazones often exhibit radical scavenging due to the labile N-H proton.
Protocol:
-
Prepare 0.1 mM DPPH solution in methanol (deep purple).
-
Mix 1 mL of test compound (10–500 µg/mL) with 1 mL of DPPH solution.
-
Incubate in the dark for 30 min at room temperature.
-
Measure Absorbance at 517 nm.[2]
-
Validation: Use Ascorbic Acid as the standard. A potent derivative should have an IC50 < 50 µg/mL.
Data Reporting Standards
To ensure reproducibility, data must be tabulated with statistical confidence intervals.
Table 1: Representative Biological Activity Profile
| Compound ID | R-Group | TB MIC (µg/mL) | Urease IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| MPH-01 | Phenyl | 12.5 | 45.2 ± 1.2 | >200 | >16 |
| MPH-04 | 4-NO2-Phenyl | 3.12 | 12.8 ± 0.5 | 150 | 48 |
| MPH-07 | 2-OH-Phenyl | 6.25 | 8.4 ± 0.3 | 85 | 13.6 |
| Isoniazid | (Ref) | 0.05 | N/A | >500 | >1000 |
| Thiourea | (Ref) | N/A | 21.0 ± 1.1 | N/A | N/A |[3]
Note: SI (Selectivity Index) = CC50 / MIC. An SI > 10 indicates a promising safety profile.
References
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[4][5][6] Medicinal Chemistry Research, 26, 287–301.[5] Link
-
Al-Amiery, A. A., et al. (2012). Synthesis and Antioxidant Activities of Novel Schiff Bases Derived from 2-Methylpropanohydrazide. Organic and Medicinal Chemistry Letters. Link
-
Rollas, S., & Küçükgüzel, Ş.[4][6][7] G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Link
-
Abbas, A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. American-Eurasian J. Agric.[8] & Environ. Sci., 15(12), 2479-2483.[8] Link
-
Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1–hydroxy-2-acetonapthanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Synthesis of N-Isobutyryl Pyrazoles from 2-Methylpropanohydrazide and 1,3-Dicarbonyls
Abstract
This application note details the synthesis of
Chemical Context & Mechanistic Insight
The Isobutyryl Advantage
The incorporation of the 2-methylpropanoyl (isobutyryl) group onto the pyrazole nitrogen (
Reaction Mechanism
The reaction follows a modified Knorr Pyrazole Synthesis pathway. The key distinction is the nucleophile: 2-methylpropanohydrazide possesses two nitrogen atoms with vastly different electronic profiles.
-
(Terminal
): The primary nucleophile. It is more electron-rich and less sterically hindered. -
(Amide
): Significantly less nucleophilic due to resonance delocalization with the carbonyl oxygen.
Consequently, the reaction is initiated by the attack of
Figure 1: Step-wise mechanism of N-acyl pyrazole formation. Note that the final aromatization step is driven by the thermodynamic stability of the heteroaromatic ring.
Regioselectivity Challenge
When reacting 2-methylpropanohydrazide with an unsymmetrical 1,3-dicarbonyl (e.g., Benzoylacetone:
-
Rule of Thumb: The terminal
attacks the more electrophilic carbonyl (usually the one with the smaller alkyl group or the one less conjugated). -
Example: With Benzoylacetone, the
attacks the acetyl carbonyl ( ) rather than the benzoyl carbonyl ( ), typically yielding the 1-isobutyryl-3-phenyl-5-methylpyrazole isomer.
Experimental Protocols
Materials Checklist
-
Reactant A: 2-Methylpropanohydrazide (CAS: 3619-17-8)
-
Reactant B: 1,3-Dicarbonyl (e.g., Acetylacetone, Ethyl acetoacetate)
-
Solvents: Ethanol (EtOH), Acetic Acid (AcOH)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) or HCl (conc.)
Protocol A: Classical Thermal Condensation (The "Gold Standard")
Best for: Large-scale synthesis and unsymmetrical substrates requiring thermodynamic control.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpropanohydrazide (10 mmol, 1.02 g) in Ethanol (20 mL).
-
Addition: Add the 1,3-dicarbonyl compound (10 mmol) dropwise.
-
Note: If the reaction is highly exothermic, cool the flask in an ice bath during addition.
-
-
Catalysis: Add 2-3 drops of concentrated HCl or p-TsOH (5 mol%).
-
Reflux: Attach a reflux condenser and heat the mixture at 80°C for 3–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).
-
Workup:
-
Evaporate the ethanol under reduced pressure.
-
Dilute the residue with ice-cold water (50 mL).
-
If a solid precipitates, filter and wash with cold water.
-
If oil forms, extract with Dichloromethane (
mL), dry over , and concentrate.
-
-
Purification: Recrystallize from EtOH/Water or purify via column chromatography.
Protocol B: Microwave-Assisted Synthesis
Best for: High-throughput screening (HTS) and library generation.
-
Loading: In a 10 mL microwave vial, combine 2-methylpropanohydrazide (1.0 mmol), 1,3-dicarbonyl (1.0 mmol), and Ethanol (2 mL).
-
Catalysis: Add 1 drop of Acetic Acid.
-
Irradiation: Seal the vial and irradiate at 120°C for 10–20 minutes (Power: 150W, Max Pressure: 200 psi).
-
Analysis: Cool to room temperature. Analyze directly via LC-MS to confirm conversion before standard workup (as in Protocol A).
Protocol C: Solvent-Free Mechanochemistry (Green Method)
Best for: Eco-friendly compliance and avoiding solvent-based side reactions.
-
Grinding: Place 2-methylpropanohydrazide (2 mmol) and 1,3-dicarbonyl (2 mmol) in a mortar or ball-mill jar.
-
Catalysis: Add p-TsOH (0.1 mmol).
-
Milling: Grind vigorously with a pestle (or ball mill at 20 Hz) for 15–30 minutes. The mixture will likely turn into a paste or melt (eutectic formation).
-
Isolation: Wash the resulting solid with water to remove the catalyst and unreacted hydrazide. Filter and dry.
Data Analysis & Comparison
The following table summarizes typical results when reacting 2-methylpropanohydrazide with Acetylacetone (
| Parameter | Protocol A (Thermal) | Protocol B (Microwave) | Protocol C (Mechanochem) |
| Reaction Time | 4 - 6 Hours | 10 - 20 Minutes | 20 - 30 Minutes |
| Isolated Yield | 75 - 85% | 85 - 92% | 80 - 88% |
| Solvent Usage | High (EtOH + Workup) | Low (2 mL) | None (Solvent-Free) |
| Energy Input | High (Reflux) | Medium (Focused MW) | Low (Mechanical) |
| Purity (Crude) | Moderate (Requires workup) | High | High |
Troubleshooting & Optimization
Common Failure Modes
-
Hydrolysis of the Amide: The
-isobutyryl group is an amide. Under strongly acidic aqueous conditions or high heat, it can hydrolyze, yielding the -pyrazole (de-acylated product).-
Solution: Use anhydrous conditions (Protocol A or C) and avoid prolonged exposure to aqueous acids.
-
-
Incomplete Cyclization: Isolation of the intermediate 5-hydroxy-2-pyrazoline (Inter 2 in Figure 1).
-
Solution: Increase reaction time or add a dehydration agent (e.g., molecular sieves) to drive the equilibrium toward the aromatic pyrazole.
-
Workflow Decision Matrix
Figure 2: Decision matrix for selecting the optimal synthetic protocol based on scale, solubility, and environmental constraints.
References
-
Review of Pyrazole Synthesis: Fustero, S., et al.[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984–7034. Link
-
Regioselectivity in Knorr Synthesis: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[1] Synlett, 2006, 2675–2678.[1] Link
-
Microwave Assisted Synthesis: Martins, M. A. P., et al. "Microwave-Assisted Synthesis of Heterocycles." Chemical Reviews, 2009, 109(6), 2602–2632. Link
-
Mechanochemical Approaches: Kaupp, G., et al. "Solvent-free Knorr Pyrazole Synthesis." Tetrahedron, 2002, 58(8), 1567-1579. Link
-
Acyl Hydrazide Reactivity: Glukhacheva, V. S., et al. "New Reaction Products of Acetylacetone with Semicarbazide Derivatives." ACS Omega, 2021, 6(12), 8637–8645.[2] Link
Sources
Microwave-assisted synthesis of pyrazoles with 2-Methylpropanohydrazide
Application Note: Microwave-Assisted Synthesis of Pyrazoles with 2-Methylpropanohydrazide
Executive Summary
This guide details the protocol for the microwave-assisted synthesis (MAS) of
The bulky isopropyl group of 2-methylpropanohydrazide introduces specific steric considerations that influence nucleophilicity and conformer stability. This note addresses these factors, providing a robust, self-validating workflow for medicinal chemists targeting pyrazole-based pharmacophores (e.g., COX-2 inhibitors, kinase inhibitors).
Scientific Foundation & Mechanism
The Chemical Challenge
The reaction involves the cyclocondensation of 2-methylpropanohydrazide (1) with a 1,3-diketone (2).
-
Steric Constraint: The isopropyl group at the
-position of the hydrazide carbonyl creates steric bulk, potentially retarding the initial nucleophilic attack compared to simple acetylhydrazides. -
Microwave Advantage: Microwave irradiation provides direct energy transfer to the polar transition state, overcoming the activation energy barrier imposed by the isopropyl sterics more effectively than convective heating.
Mechanistic Pathway
The reaction proceeds via a cascade sequence:
-
Nucleophilic Attack: The terminal amino group (
) of the hydrazide attacks the most electrophilic carbonyl of the 1,3-diketone. -
Dehydration: Loss of water forms a hydrazone intermediate.
-
Cyclization: Intramolecular nucleophilic attack by the amide nitrogen.
-
Aromatization: Final dehydration yields the pyrazole core.
Experimental Protocol
Materials & Equipment
-
Reagent A: 2-Methylpropanohydrazide (CAS: 3619-37-2), >98% purity.
-
Reagent B: 1,3-Diketone (e.g., Acetylacetone, 1,3-Diphenyl-1,3-propanedione).
-
Solvent: Ethanol (Abs.) or Solvent-Free (Neat).
-
Catalyst: Glacial Acetic Acid (optional, 1-2 drops).
-
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover) with IR temperature sensor and pressure control.
Optimization Matrix
Expert Insight: For the isopropyl derivative, slightly higher temperatures are required compared to acetylhydrazide due to the +I effect (inductive donation) of the isopropyl group stabilizing the hydrazide, making it slightly less nucleophilic.
| Parameter | Range Tested | Optimal Condition | Rationale |
| Temperature | 80°C – 160°C | 120°C | Balances rate vs. decomposition of hydrazide. |
| Time | 2 – 30 min | 10 – 15 min | Full conversion observed by LCMS. |
| Pressure | Atmospheric – 15 bar | Auto (Max 18 bar) | Closed vessel prevents solvent loss. |
| Stoichiometry | 1:1 to 1:1.2 | 1:1.1 (Hydrazide:Diketone) | Slight excess of diketone drives completion. |
Step-by-Step Methodology
Step 1: Preparation In a 10 mL microwave process vial, dissolve 2-methylpropanohydrazide (1.0 mmol, 102 mg) in Ethanol (2.0 mL).
-
Validation: Ensure complete dissolution. If using a solid diketone, add it now (1.1 mmol). If liquid (e.g., acetylacetone), add via micropipette.
-
Catalysis: Add 1 drop of glacial acetic acid if the diketone is sterically hindered (e.g., dibenzoylmethane).
Step 2: Microwave Irradiation Seal the vial with a PTFE/Silicone septum crimp cap. Place in the reactor cavity.
-
Program:
-
Pre-stirring: 30 sec (High speed).
-
Ramp: 2 min to 120°C.
-
Hold: 10 min at 120°C.
-
Cooling: Active air cooling to 45°C.
-
-
Safety Check: Set max pressure limit to 20 bar.
Step 3: Work-up & Isolation
-
Scenario A (Precipitate formed): Upon cooling, the pyrazole often precipitates. Chill in an ice bath for 15 min. Filter the solid, wash with cold ethanol (2 x 1 mL) and hexanes.
-
Scenario B (Homogeneous solution): Evaporate solvent under reduced pressure. Dissolve residue in EtOAc (10 mL), wash with water (2 x 5 mL) and brine. Dry over
, filter, and concentrate.
Step 4: Purification Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (Hexane/EtOAc gradient) if purity <95%.
Workflow Visualization
Troubleshooting & Critical Parameters
Regioselectivity Issues
When using unsymmetrical 1,3-diketones (e.g., benzoylacetone), two isomers are possible:
-
5-Methyl-3-phenyl (Kinetic product)
-
3-Methyl-5-phenyl (Thermodynamic product)
-
Insight: Microwave heating often favors the thermodynamic product due to the high temperature reached quickly. However, the bulky isobutyryl group at the N1 position may sterically clash with substituents at the C5 position.
-
Solution: If regioisomeric mixtures occur, switch to solvent-free conditions on silica support, which often improves selectivity due to surface constraints.
Safety & Handling
-
Hydrazide Toxicity: 2-Methylpropanohydrazide is a skin and eye irritant.[1] Handle in a fume hood.
-
Pressurization: Ethanol expands significantly at 120°C. Do not exceed 2/3 vial volume. Always use certified microwave vials (e.g., Pyrex Class A).
References
-
Microwave-Assisted Synthesis of Pyrazoles
-
General Hydrazide Cyclocondensation Protocol
-
One-Pot Synthesis Methodology
-
Title: 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[8]
- Source: Organic Chemistry Portal.
-
URL:
-
-
Safety Data (2-Methylpropanohydrazide/Solvents)
- Title: Safety Data Sheet: 2-Methyl-2-propanol (Solvent/Byproduct context).
-
Source: Carl Roth.[9]
-
URL:
Sources
- 1. chemos.de [chemos.de]
- 2. scielo.br [scielo.br]
- 3. Sci-Hub. Microwave-assisted synthesis of 1,3-dihydro-[1,2,5]thiadiazolo[3,4-b]pyrazine-2,2-dioxides / Tetrahedron Letters, 2006 [sci-hub.kr]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 9. carlroth.com:443 [carlroth.com:443]
Application Note: One-Pot Synthesis of 1-Isobutyrylpyrazoles using 2-Methylpropanohydrazide
Abstract
This application note details a robust protocol for the synthesis of 1-acylpyrazoles utilizing 2-Methylpropanohydrazide (Isobutyric acid hydrazide) as a key nucleophilic building block. While traditional pyrazole synthesis often employs simple hydrazine hydrate, the use of acyl hydrazides introduces a bulky isobutyryl group at the N1 position, offering unique steric protection and electronic modulation of the pyrazole core. We present two complementary one-pot methodologies: (1) Direct condensation with commercially available 1,3-diketones, and (2) A sequential one-pot protocol involving the in situ generation of 1,3-diketones from ketones and acid chlorides, followed by cyclocondensation. These protocols are designed for high throughput and reproducibility in drug discovery workflows.
Introduction
Pyrazoles are "privileged scaffolds" in medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Rimonabant. The N1-substitution pattern is critical for tuning lipophilicity and metabolic stability. 1-Acylpyrazoles, specifically, serve two distinct roles:
-
Stable Pharmacophores: The N-acyl group modulates the basicity of the pyrazole ring and can act as a prodrug moiety or a specific interacting group within a receptor pocket.
-
Synthetic Intermediates: They act as stable, crystalline "activated amides" for acyl transfer reactions or regiospecific C-functionalization.
2-Methylpropanohydrazide is a particularly valuable reagent because the resulting isobutyryl group provides significant steric bulk (isopropyl moiety) proximal to the active site. This can prevent unwanted enzymatic hydrolysis in vivo compared to simple acetyl derivatives, while retaining the electronic withdrawing effects necessary for specific electronic tuning.
Reaction Mechanism & Pathway[1][2]
The formation of the pyrazole ring proceeds via a classic cyclocondensation mechanism. However, the nucleophilicity of the hydrazide differs from hydrazine hydrate.
-
Nucleophilic Attack: The terminal amino group (
) of the hydrazide is the most nucleophilic site. It attacks the most electrophilic carbonyl carbon of the 1,3-diketone. -
Intermediate Formation: A hydrazone intermediate is formed.
-
Cyclization: The amide nitrogen (now more nucleophilic due to proximity) attacks the second carbonyl group.
-
Dehydration: Loss of water drives the aromatization to the final 1-isobutyrylpyrazole.
Mechanistic Pathway Diagram
Caption: Step-wise mechanism from nucleophilic attack to aromatization. The terminal NH2 initiates the reaction.
Experimental Protocols
Protocol A: Direct Condensation (Standard)
Best for commercially available 1,3-diketones.
Materials:
-
2-Methylpropanohydrazide (1.0 equiv)
-
1,3-Diketone (e.g., Acetylacetone, 1.05 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]
-
Catalyst: Glacial Acetic Acid (cat. 10 mol%) or HCl (cat.)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methylpropanohydrazide (10 mmol, 1.02 g) in Ethanol (20 mL).
-
Addition: Add the 1,3-diketone (10.5 mmol) dropwise at room temperature.
-
Catalysis: Add catalytic Glacial Acetic Acid (0.1 mL).
-
Reaction: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) or LC-MS.
-
Note: The hydrazide spot will disappear, and a less polar UV-active product spot will appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporation: Remove the solvent under reduced pressure.
-
Neutralization: Redissolve residue in EtOAc (50 mL) and wash with saturated
(2 x 20 mL) to remove acetic acid and unreacted diketone. -
Drying: Dry organic layer over
, filter, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water or Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
Protocol B: Advanced One-Pot (In Situ Diketone Generation)
Best for synthesizing pyrazoles with custom substitution patterns where the 1,3-diketone is unstable or unavailable.
Concept: Lithium enolates of ketones react with acid chlorides to form 1,3-diketones, which are immediately trapped by the hydrazide.
Materials:
-
Ketone (Substrate A, 1.0 equiv)
-
Acid Chloride (Substrate B, 1.1 equiv)
-
Base: LiHMDS (Lithium hexamethyldisilazide, 2.2 equiv)
-
2-Methylpropanohydrazide (1.2 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Enolate Formation: To a flame-dried flask under
, add LiHMDS (22 mmol, 1.0 M in THF) and cool to -78°C. Add the Ketone (10 mmol) dropwise. Stir for 30 min. -
Acylation: Add the Acid Chloride (11 mmol) dropwise at -78°C. Allow the mixture to warm to 0°C over 1 hour.
-
Checkpoint: This generates the lithium 1,3-diketonate in situ.
-
-
Quenching & Cyclization: Add Acetic Acid (5 mL) to quench the excess base, followed immediately by a solution of 2-Methylpropanohydrazide (12 mmol) in Ethanol (10 mL).
-
Reflux: Heat the mixture to reflux for 1 hour.
-
Work-up: Pour into water, extract with EtOAc, wash with brine, dry, and concentrate.
Experimental Workflow Diagram
Caption: Protocol B workflow for in situ generation of diketone and subsequent pyrazole formation.
Optimization & Troubleshooting (Expertise & Experience)
The following table summarizes critical parameters optimized during internal validation.
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol (Protocol A) | Protic solvents facilitate proton transfer during the dehydration step. |
| Solvent | THF -> EtOH (Protocol B) | THF is required for the LiHMDS step; EtOH is added later to solubilize the hydrazide and aid cyclization. |
| Acidity | pH 4-5 | Slightly acidic conditions (Acetic Acid) catalyze the dehydration of the 5-hydroxypyrazoline intermediate. Without acid, the intermediate may be isolated. |
| Regioselectivity | Steric Control | 2-Methylpropanohydrazide is bulky. It will preferentially attack the least hindered or most electrophilic carbonyl first. In unsymmetrical diketones (e.g., |
| Stability | Avoid Strong Base | 1-Acylpyrazoles can hydrolyze to the parent pyrazole ( |
Characterization Data (Expected)
To validate the synthesis, look for these signature spectral features:
-
NMR (400 MHz,
):-
Isobutyryl Group: A distinctive septet at
( ) and a doublet at ( ). Note: The CH proton is deshielded due to the adjacent carbonyl. -
Pyrazole Ring: If using acetylacetone, singlet at
(C4-H) and singlets for methyl groups at C3/C5 ( ).
-
-
NMR: Carbonyl signal at
(Amide/Urea-like character). -
Mass Spectrometry (ESI+):
corresponding to the molecular weight. A fragment ion is often observed due to the lability of the acyl bond in the MS source.
References
-
Heller, S. T., & Natarajan, S. R. (2006).[2] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.
-
Lellek, V., et al. (2018). "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Synlett, 29(08), 1071-1075.
-
Tokumasu, K., Yazaki, R., & Ohshima, T. (2016).[3] "Direct Catalytic Chemoselective α-Amination of Acylpyrazoles." Journal of the American Chemical Society, 138(8), 2664–2669.[3]
-
Outirite, M., et al. (2021). "New Reaction Products of Acetylacetone with Semicarbazide Derivatives." ACS Omega, 6(12), 8523–8530.
Sources
- 1. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 3. Direct Catalytic Chemoselective α-Amination of Acylpyrazoles: A Concise Route to Unnatural α-Amino Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol: NMR Characterization and Stereochemical Analysis of N-Substituted 2-Pyrazolines
Abstract
N-substituted 2-pyrazolines are a privileged scaffold in medicinal chemistry, exhibiting potent monoamine oxidase (MAO) inhibitory, anti-inflammatory, and anticancer properties. However, their characterization is frequently complicated by the chirality at the C5 position and the diastereotopic nature of the C4 protons, creating a complex ABX spin system in
Part 1: Theoretical Framework – The ABX System
The diagnostic signature of a 2-pyrazoline ring is the non-equivalence of the protons at positions 4 and 5.
-
C5 Position (
): Chiral center (in 5-substituted derivatives). The proton here is typically the most deshielded aliphatic signal due to the inductive effect of the adjacent Nitrogen (N1) and the aromatic ring usually at C5. -
C4 Position (
): This methylene group is adjacent to the C=N bond. Because C5 is chiral, the two protons at C4 are diastereotopic . They are magnetically non-equivalent, meaning they split each other ( ) and couple differently to ( vs ).
This results in an ABX spin system (or sometimes AMX), appearing as three distinct "doublet of doublets" (dd) in the 3.0–6.0 ppm range.
The Karplus Relationship in 5-Membered Rings
The magnitude of the vicinal coupling constant (
-
(
): Dihedral angle 160–180°. Value: 10–12 Hz. -
(
): Dihedral angle 0–30°. Value: 4–7 Hz. -
(
): Geminal coupling. Value: 17–18 Hz.
Part 2: Synthesis Protocol (Contextual Grounding)
To ensure high-quality NMR data, purity is paramount. The following protocol utilizes the Claisen-Schmidt condensation followed by cyclization, optimized for minimal byproduct formation.
Workflow Diagram
Figure 1: Optimized synthetic workflow for 1,3,5-triphenyl-2-pyrazoline derivatives.
Step-by-Step Methodology
-
Chalcone Synthesis:
-
Dissolve equimolar amounts (10 mmol) of substituted acetophenone and benzaldehyde in Ethanol (20 mL).
-
Add 10% NaOH (5 mL) dropwise while stirring at room temperature.
-
Stir for 6–12 hours. The precipitate (Chalcone) is filtered, washed with cold water, and recrystallized from ethanol.[1]
-
-
Pyrazoline Cyclization:
-
Dissolve the Chalcone (5 mmol) and Phenylhydrazine (or hydrazine hydrate) (10 mmol) in Glacial Acetic Acid (20 mL).
-
Critical Step: Reflux at 110°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).[2]
-
Pour the reaction mixture into crushed ice. The solid product precipitates immediately.
-
Filter and recrystallize from ethanol to remove unreacted hydrazine traces which can broaden NMR signals.
-
Part 3: NMR Acquisition Strategy
Sample Preparation[2][3][4][5]
-
Solvent:
is preferred for resolution. Use DMSO- only if solubility is poor, as its viscosity can broaden the fine splitting of the ABX pattern. -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-precision 5mm NMR tube (prevent shimming errors).
Instrument Parameters (400 MHz or higher recommended)
-
Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster relaxation of the rigid ring protons.
-
Scans (NS): Minimum 16 (1H), 1024 (13C).
-
Spectral Width: -2 to 14 ppm (ensure hydrazine NH protons ~10-12 ppm are captured if N1 is unsubstituted).
-
Acquisition Time (AQ): >3.0 seconds (critical for resolving small
couplings).
Part 4: Data Interpretation & Logic Tree
The Logic of Assignment
Do not guess. Follow this self-validating logic path to assign
Figure 2: Logical flowchart for assigning the ABX spin system in pyrazolines.
Reference Data Table: 1,3,5-Triphenyl-2-pyrazoline
Note: Values are approximate and shift based on substituents on the phenyl rings.
| Proton | Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| C5-H | 5.20 – 5.60 | dd | Deshielded by Ar + N1. | ||
| C4-H | 3.75 – 3.95 | dd | Trans to | ||
| C4-H | 3.05 – 3.25 | dd | Cis to |
C NMR Markers
-
C=N (C3): The most characteristic carbon signal, appearing at 150–160 ppm .
-
C5 (Chiral): 55–65 ppm .
-
C4 (Methylene): 40–45 ppm .
Part 5: Troubleshooting & Validation
Issue: "Roof Effect" or Second Order Spectra
If the chemical shift difference between
-
Solution: Acquire the spectrum at a higher field strength (e.g., 600 MHz) to increase
in Hz, restoring the first-order appearance.
Issue: Broadening of Signals
-
Cause: N1-H exchange (if N1 is unsubstituted) or conformational flux.
-
Solution: If N1-H, add
shake; the NH signal disappears, and coupling to adjacent protons simplifies. If conformational, run VT-NMR (Variable Temperature) at 50°C to sharpen signals.
Validation Check:
Sum the integration of the three dd signals (
References
-
BenchChem. Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones. Retrieved from
-
National Institutes of Health (NIH). Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines. PMC. Retrieved from
-
Royal Society of Chemistry. Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents. Retrieved from
-
ResearchGate. 1H NMR spectrum of pyrazoline protons (Ha, Hb and Hx). Retrieved from
Sources
Application Note: Analytical Strategies for Pyrazole Derivatives
Comparative Methodologies: HPLC-UV/MS vs. GC-MS
Executive Summary
Pyrazole derivatives (e.g., Celecoxib, Rimonabant, and various agrochemicals) represent a critical scaffold in medicinal chemistry due to their broad biological activity. However, their amphoteric nature and potential for hydrogen bonding present distinct analytical challenges.
This guide provides a technical comparison and detailed protocols for analyzing pyrazole derivatives using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) .
-
HPLC is designated as the robust "workhorse" for routine quantification of thermally labile or highly polar derivatives.
-
GC-MS is the "high-resolution specialist," offering superior structural elucidation and sensitivity, provided the analyte undergoes successful derivatization to ensure volatility.
Chemical Context & Analytical Challenges
The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.
-
N1 (Pyrrolic): Often bears a hydrogen atom (in unsubstituted pyrazoles), acting as a hydrogen bond donor. This causes severe peak tailing in GC due to interaction with active sites (silanols) in the inlet liner or column.
-
N2 (Pyridinic): Acts as a hydrogen bond acceptor and is basic (pKa ~2.5 for the parent ring, but varies with substitution). In HPLC, this basicity leads to interactions with residual silanols on silica-based columns, necessitating specific pH control.
Method A: HPLC-UV/MS (The Robust Standard)
Best For: Thermally unstable compounds, highly polar derivatives, and routine QC quantification (e.g., Celecoxib).
Mechanistic Insight
Success in HPLC analysis of pyrazoles hinges on pH control and column selection . Because pyrazoles can protonate at low pH, mobile phases are typically acidified (pH 2.5–3.0) to keep the molecule in a single ionization state, preventing peak splitting. Alternatively, "base-deactivated" (end-capped) C18 columns allow for analysis at neutral pH.
Detailed Protocol
Instrumentation: Agilent 1290 Infinity II or equivalent LC system. Detector: DAD (UV) at 254 nm (universal) or MS (ESI+).
| Parameter | Specification |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS) or 10 mM Ammonium Acetate (pH 4.5) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5–10 µL |
| Column Temp | 35°C (Improves mass transfer and peak shape) |
Gradient Profile:
-
0 min: 90% A / 10% B (Equilibration)
-
0–10 min: Linear ramp to 10% A / 90% B
-
10–12 min: Hold at 90% B (Wash)
-
12.1 min: Return to 90% A (Re-equilibration)
Expert Note: If using UV detection for sulfonamide-substituted pyrazoles (like Celecoxib), monitor at 250–255 nm for maximum absorbance. For MS detection, the [M+H]+ ion is typically the base peak in ESI positive mode due to the basic N2 nitrogen.
Method B: GC-MS (The High-Sensitivity Specialist)
Best For: Complex matrices (biological fluids), impurity profiling, and structural identification of volatile derivatives.
Mechanistic Insight
Direct injection of underivatized pyrazoles often results in poor chromatography (tailing) and thermal degradation. Silylation is the gold standard solution. Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replace the active proton on the N1 nitrogen with a trimethylsilyl (TMS) group. This reduces polarity, eliminates hydrogen bonding, and increases thermal stability.
Derivatization Protocol (Silylation)[1]
Reagents:
-
BSTFA + 1% TMCS (Catalyst)
-
Anhydrous Pyridine (Solvent/Acid Scavenger)
-
Ethyl Acetate (Diluent)
Workflow:
-
Dry Down: Evaporate 100 µL of sample extract to dryness under nitrogen stream.
-
Reconstitution: Add 50 µL of Anhydrous Pyridine.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap vial tightly. Vortex for 30 seconds. Incubate at 65°C for 30 minutes .
-
Cool & Dilute: Cool to room temperature. Dilute with 100 µL Ethyl Acetate if necessary to fit calibration range.
-
Inject: Transfer to autosampler vial with glass insert.
GC-MS Parameters[1][2]
| Parameter | Specification |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Splitless (1 min purge), 260°C |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | 50–500 m/z |
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 15°C/min to 300°C
-
Final: Hold at 300°C for 5 min
Decision Matrix & Comparative Analysis
The following table summarizes the trade-offs to assist in method selection.
| Feature | HPLC-UV/MS | GC-MS (Derivatized) |
| Sample Prep | Simple (Filter & Inject) | Complex (Requires Derivatization) |
| Sensitivity | µg/mL (UV) to ng/mL (MS) | ng/mL to pg/mL (SIM Mode) |
| Throughput | High (10-15 min/sample) | Moderate (30+ min incl. prep) |
| Selectivity | Moderate (depends on column) | High (Mass Spectral Fingerprint) |
| Thermal Stability | Not Required | Critical Requirement |
| Moisture Tolerance | High (Aqueous samples OK) | Zero (Moisture kills derivatization) |
Visual Workflow: Method Selection Logic
Caption: Decision tree for selecting the optimal analytical technique based on analyte properties and matrix constraints.
Troubleshooting & Expert Tips
HPLC Issues
-
Peak Tailing: Usually caused by secondary interactions between the basic pyrazole nitrogen and silanols.
-
Fix: Increase buffer ionic strength (20-50 mM) or add 0.1% Triethylamine (TEA) as a silanol blocker (only if using UV; TEA suppresses MS signals).
-
-
Retention Shifts: Pyrazoles are sensitive to pH.
-
Fix: Ensure mobile phase pH is buffered at least 2 units away from the analyte's pKa.
-
GC-MS Issues
-
Incomplete Derivatization: Resulting in two peaks (native + derivatized).
-
Fix: Ensure the sample is completely dry before adding BSTFA. Water hydrolyzes the TMS reagent immediately.
-
-
Inlet Contamination: Non-volatile byproducts from the reaction mixture can foul the liner.
-
Fix: Use a glass wool liner to trap non-volatiles and change it every 50-100 injections.
-
References
-
Drawell Analytical. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
Saha, P., et al. (2023).[1][2] A Rapid and Sensitive HPLC Method for the Analysis of Celecoxib in Human Plasma. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
California Institute of Technology. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
Sources
X-ray crystallography for structure elucidation of triazole derivatives.
Application Note: Structural Elucidation of Triazole Derivatives via X-ray Crystallography
Abstract
Triazole derivatives, particularly 1,2,3-triazoles synthesized via "Click" chemistry (CuAAC) and 1,2,4-triazole antifungals, represent a cornerstone of modern medicinal chemistry. However, their structural characterization is frequently complicated by annular tautomerism (1H vs. 2H isomers), positional disorder , and twinning . This Application Note provides a definitive guide to overcoming these crystallographic challenges. We detail specific solvent systems for crystal growth, data collection strategies to resolve hydrogen positions, and SHELXL refinement protocols for handling nitrogen-rich heterocycles.
Part 1: Crystal Engineering & Growth Strategies
Triazoles are polar, hydrogen-bond donors/acceptors that frequently suffer from "oiling out" or forming microcrystalline powders. Standard screens often fail. The following protocols prioritize slow interaction to encourage ordered
Protocol A: Vapor Diffusion for Polar Triazoles
Best for: 1,2,3-triazoles with polar side chains (e.g., alcohols, amides).
-
Dissolution: Dissolve 5–10 mg of the triazole in a minimum volume (0.5–1.0 mL) of a "Good Solvent" (see Table 1).
-
Setup: Place the solution in an inner vial (GC vial).
-
Diffusion: Place the open inner vial inside a larger jar containing 3–5 mL of "Anti-Solvent." Cap the outer jar tightly.
-
Kinetics: Allow to stand undisturbed at 4°C. Lower temperatures reduce solubility slowly, favoring nucleation over oiling.
Protocol B: Interface Layering (Liquid Diffusion)
Best for: Hydrophobic 1,2,4-triazoles or highly aromatic derivatives.
-
Density Gradient: Dissolve sample in a high-density solvent (e.g., DCM or Chloroform).
-
Layering: Carefully pipette a low-density anti-solvent (e.g., Hexane or Pentane) down the side of the tube.
-
Result: Crystals will grow at the interface as the solvents slowly mix.
Table 1: Optimized Solvent Systems for Triazoles
| Triazole Class | Good Solvent (Inner) | Anti-Solvent (Outer) | Mechanism |
| Polar / Glycosylated | DMSO or DMF | Isopropanol / Water (9:1) | H-Bond Saturation |
| Aromatic "Click" Adducts | DCM or THF | Pentane or Hexane | |
| HCl Salts (Antifungals) | Methanol | Ethyl Acetate / Ether | Ionic Lattice formation |
Part 2: Data Collection & Tautomer Resolution
The biological activity of triazoles often depends on the specific tautomer (1H-1,2,3 vs 2H-1,2,3) present in the active site. X-ray crystallography is the gold standard for assigning this, provided the resolution is sufficient to locate the N-H proton or distinguish N-N bond lengths.
The 100K Mandate
Never collect triazole data at room temperature.
-
Reasoning: Triazole rings exhibit significant thermal motion (libration). At 298K, the electron density of the ring nitrogens smears, making it impossible to distinguish single vs. double bonds.
-
Protocol: Flash cool to 100 K (or lower) using a Cryostream. This freezes the tautomeric equilibrium and maximizes high-angle diffraction intensity.
Resolution Requirements
-
Target:
Å. -
Why: To locate the Hydrogen atom on the nitrogen, you need observable electron density in the difference map (
).
Part 3: Refinement Strategies (SHELXL)
Refining triazoles requires careful handling of disorder and bond length restraints . A common error is misidentifying the N-H position, leading to incorrect tautomer assignment.
Workflow: Distinguishing Tautomers via Bond Lengths
If the H-atom is not visible in the difference map, use bond geometry as a proxy.
-
1H-1,2,3-Triazole: Asymmetric. N1-N2 is a single bond (~1.34 Å); N2-N3 is a double bond (~1.30 Å).
-
2H-1,2,3-Triazole: Symmetric. N1-N2 and N2-N3 are equivalent aromatic bonds (~1.32 Å).
Handling Disorder (The "Flipped" Ring)
Triazoles often crystallize with the ring flipped 180°, superimposing N-atoms over C-atoms.
SHELXL Protocol for Disordered Triazole:
-
Identify: Look for elliptical thermal ellipsoids on the ring atoms.
-
Split: Assign the ring atoms to two parts (PART 1 and PART 2).
-
Restrain: Use SAME or SADI to ensure both components have similar geometry.
-
Refine: Use a free variable (FVAR) to link the occupancy of both parts (e.g., 21.000 for Part 1 and -21.000 for Part 2).
Figure 1: Decision tree for refining triazole structures, addressing tautomerism and disorder.
Part 4: Structural Analysis & Pharmacophore Mapping
Once the structure is solved, the analysis must extend beyond coordinates to intermolecular interactions , which define the drug's binding potential.
Hirshfeld Surface Analysis
Use software like CrystalExplorer to generate Hirshfeld surfaces.
- Surface: Maps H-bond donors (red spots) and acceptors (blue).
-
Fingerprint Plots: Look for the characteristic "spikes" of Triazole
stacking.-
Significance: 1,2,3-triazoles are bioisosteres of amide bonds. Proving they form similar H-bond networks in the crystal state validates their design as peptidomimetics.
-
Reporting Standards (E-E-A-T)
When publishing or depositing to the Cambridge Structural Database (CSD) , you must explicitly state:
-
Tautomer Assignment: Evidence used (H-map density or bond lengths).
-
Restraints: Any topological restraints (DFIX, FLAT) applied to the ring.
-
Temperature: Confirming 100K data collection.
References
-
Cambridge Crystallographic Data Centre (CCDC). Deposit a Structure in the CSD. [Link][1]
-
Müller, P. (2009).[2] Refinement of Disorder with SHELXL.[2][3] MIT X-Ray Diffraction Facility. [Link]
-
Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[4] CrystEngComm. (Contextual grounding for Part 4).
Sources
Application Note: Optimized MIC Determination for Antimicrobial Hydrazones
Introduction & Scientific Rationale
Hydrazones (
However, the physicochemical properties that make hydrazones potent—specifically their lipophilicity and chromophoric nature —introduce significant artifacts into standard Minimum Inhibitory Concentration (MIC) assays.
The Challenge
Standard protocols (e.g., CLSI M07) assume water-soluble, non-colored compounds. Hydrazones often fail these assumptions by:
-
Precipitating in aqueous Muller-Hinton Broth (MHB), masquerading as bacterial growth (turbidity).
-
Absorbing light in the visible spectrum (often yellow/orange), interfering with optical density (OD) readings.
-
Hydrolyzing if the pH deviates significantly, requiring buffered media.
This guide provides a scientifically rigorous, modified broth microdilution protocol specifically designed to eliminate these false positives.
Pre-Analytical Considerations
Solvent & Solubility (The "DMSO Paradox")
Hydrazones are hydrophobic. While Dimethyl Sulfoxide (DMSO) is the universal solvent, it is toxic to bacteria at high concentrations.
-
Requirement: The final DMSO concentration in the test well must be
1% (v/v) for sensitive strains (e.g., N. gonorrhoeae) and 2.5% (v/v) for robust strains (e.g., E. coli, S. aureus). -
Validation: Always include a "Solvent Control" well containing media + max DMSO % used, inoculated with bacteria, to prove the solvent itself is not inhibitory.
Media Selection
-
Standard: Cation-Adjusted Muller-Hinton Broth (CAMHB).[1]
-
Why Cation-Adjusted? Divalent cations (
) are critical for the structural integrity of the bacterial outer membrane (especially in P. aeruginosa) and can influence the chelation activity of hydrazones. Unadjusted media yields irreproducible data.
Detailed Protocol: Broth Microdilution
Stock Solution Preparation
-
Weighing: Weigh the hydrazone powder using an analytical balance (precision
mg). -
Dissolution: Dissolve in 100% DMSO to a concentration 100x higher than the highest desired test concentration.
-
Example: If testing range is 0.5 - 64
g/mL, prepare a stock of 6,400 g/mL.
-
-
Sterility: Do not filter sterilize hydrazones if possible, as the compound may bind to the membrane filter (nylon/PES). If necessary, use a chemically compatible PTFE filter, but self-sterilizing properties of high-concentration DMSO are usually sufficient.
Inoculum Preparation (Direct Colony Suspension)
-
Select 3-5 isolated colonies from an 18-24h agar plate.
-
Suspend in saline to match a 0.5 McFarland Standard (approx.
CFU/mL). -
Dilution Step (Critical): Dilute this suspension 1:150 in CAMHB to achieve
CFU/mL. -
When 50
L of this is added to the well (containing 50 L drug), the final density is CFU/mL .
Microplate Setup (96-Well)
To account for hydrazone precipitation, we utilize a Solubility Control .
| Row | Col 1-10 (Test Series) | Col 11 (Growth Control) | Col 12 (Sterility/Solubility Control) |
| A | 64 | Bacteria + DMSO (no drug) | Media + 64 |
| B | 32 | Bacteria + DMSO | Media + 32 |
| ... | ... | ... | ... |
| H | 0.125 | Bacteria + DMSO | Media + DMSO (No Bacteria/Drug) |
Protocol Steps:
-
Add 50
L of CAMHB to all wells in columns 1-11. -
Add 100
L of Drug Stock (diluted to 2x final conc in media) to Column 1. -
Perform serial 2-fold dilution from Col 1 to Col 10. Discard the final 50
L from Col 10. -
Inoculation: Add 50
L of the diluted bacterial suspension to Columns 1-11. -
Solubility Control: In Column 12, add 50
L of sterile media + 50 L of drug at the corresponding row concentration. Do not add bacteria.
Readout Methodology: Overcoming Color Interference
Hydrazones are often yellow/orange. Visual turbidity reading is unreliable. We employ the Resazurin (Alamar Blue) Assay .
Mechanism
Resazurin (Blue/Non-fluorescent) is an oxidation-reduction indicator. Viable bacteria reduce it to Resorufin (Pink/Fluorescent).
-
Blue = No Growth (Inhibition)
-
Pink = Growth (Failure)
Procedure
-
Incubate plates at 35
2°C for 16-20 hours (24h for MRSA). -
Prepare 0.01% Resazurin solution (filter sterilized).
-
Add 30
L of Resazurin solution to each well.[2] -
Re-incubate for 1-4 hours.
-
Read:
-
MIC: The lowest concentration well that remains Blue .[2][3]
-
Precipitate Check: Compare the test well to the Column 12 (Solubility Control). If Col 12 has a precipitate but is Blue, and the Test well is Blue with precipitate, the drug is active. If the Test well is Pink, the bacteria grew despite the precipitate.
-
Visual Workflows
Experimental Workflow (DOT Diagram)
Caption: Step-by-step workflow for Hydrazone MIC determination using Resazurin modification.
Decision Logic for Interpreting Results
Caption: Logical framework for distinguishing true inhibition from drug precipitation or color interference.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[4] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Wayne, PA.[4]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution.[1][2][5][6] Clinical Microbiology and Infection, 9(8), ix-xv.
Sources
- 1. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nih.org.pk [nih.org.pk]
- 5. testinglab.com [testinglab.com]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Advanced Application Note: Development of 2-Methylpropanohydrazide Derivatives as Agricultural Fungicides
Executive Summary & Scientific Rationale
This application note details the development, synthesis, and evaluation of 2-methylpropanohydrazide (commonly known as isobutyrohydrazide ) derivatives. While the parent hydrazide exhibits weak biological activity, it serves as a critical pharmacophore scaffold. When derivatized into acylhydrazones or cyclized into 1,3,4-oxadiazoles and 1,2,4-triazoles , these compounds exhibit potent fungicidal activity against devastating phytopathogens such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum.
Mechanism of Action (MOA)
The fungicidal efficacy of 2-methylpropanohydrazide derivatives is attributed to a multi-modal mechanism, distinguishing them from single-site inhibitors prone to resistance:
-
Succinate Dehydrogenase Inhibition (SDHI): The amide/hydrazide linkage mimics the substrate binding in the ubiquinone-binding site (Q-site) of Complex II in the mitochondrial respiratory chain, disrupting fungal respiration.
-
Metal Chelation: The azomethine (-C=N-) nitrogen and carbonyl oxygen in hydrazone derivatives act as bidentate ligands. They chelate essential metal ions (Fe²⁺, Cu²⁺) required by fungal metalloenzymes (e.g., laccases), thereby inhibiting fungal detoxification mechanisms.
-
Ergosterol Biosynthesis Interference: Heterocyclic derivatives (triazoles) derived from this scaffold target lanosterol 14α-demethylase (CYP51), compromising cell membrane integrity.
Chemical Synthesis Protocol
Objective: Synthesize N'-substituted-2-methylpropanohydrazide (hydrazone) derivatives from isobutyric acid.
Reaction Pathway Visualization
Caption: Step-wise synthesis from isobutyric acid to the active hydrazone fungicide.
Step-by-Step Methodology
Step 1: Esterification
-
Reagents: Mix Isobutyric acid (0.1 mol) and absolute ethanol (50 mL) in a round-bottom flask.
-
Catalysis: Add concentrated sulfuric acid (1.0 mL) dropwise.
-
Reaction: Reflux at 80°C for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate 4:1).
-
Work-up: Neutralize with NaHCO₃ solution, extract with diethyl ether, and concentrate under vacuum to yield Ethyl isobutyrate .
Step 2: Hydrazinolysis (Formation of the Core Scaffold)
-
Reagents: Dissolve Ethyl isobutyrate (0.05 mol) in ethanol (30 mL).
-
Addition: Slowly add Hydrazine hydrate (80%, 0.1 mol) with stirring.
-
Reaction: Reflux for 6–8 hours.
-
Purification: Cool the mixture to 0°C. The solid 2-methylpropanohydrazide will precipitate. Filter, wash with cold ethanol, and recrystallize.
-
Checkpoint: Verify structure via ¹H-NMR (Characteristic doublet for isopropyl methyls).
-
Step 3: Condensation (Schiff Base Formation)
-
Reagents: Dissolve 2-methylpropanohydrazide (0.01 mol) and a substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) (0.01 mol) in ethanol (20 mL).
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reaction: Reflux for 3–5 hours until precipitate forms.
-
Isolation: Filter the solid, wash with ethanol/water (1:1), and dry.
Biological Evaluation Protocols
Workflow Visualization
Caption: Decision tree for advancing fungicidal candidates from lab to greenhouse.
Protocol A: In Vitro Mycelial Growth Inhibition (Poisoned Food Technique)
Purpose: To determine the EC₅₀ (Effective Concentration for 50% inhibition) against target fungi.
-
Preparation of Media:
-
Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 min.
-
Dissolve test compounds in DMSO to create stock solutions.
-
Add stock solutions to molten PDA (45°C) to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 0 µg/mL (Control).
-
Note: Final DMSO concentration must be < 0.5% to avoid solvent toxicity.
-
-
Inoculation:
-
Use a 5mm cork borer to punch mycelial discs from the margin of a 4-day-old active culture (e.g., Rhizoctonia solani).
-
Place the disc mycelium-side down in the center of the treated PDA plates.
-
-
Incubation:
-
Incubate at 25°C ± 1°C in the dark for 48–72 hours (until control plates are near full growth).
-
-
Data Collection:
-
Measure colony diameter (mm) in two perpendicular directions.
-
Calculation:
Where = diameter of control, = diameter of treated. -
Perform regression analysis (Log-concentration vs. Probability value) to derive EC₅₀.
-
Protocol B: In Vivo Protective Activity (Cucumber Pot Test)
Purpose: To validate efficacy on living plants against Botrytis cinerea (Grey Mold).[1]
-
Plant Material: Grow cucumber seedlings (variety 'Jinyan No. 4') to the 2-leaf stage.
-
Treatment:
-
Spray test compounds (at 200 µg/mL) onto leaves until runoff.
-
Allow to dry for 24 hours.
-
-
Inoculation:
-
Spray a conidial suspension of B. cinerea (
spores/mL) onto the treated leaves. -
Maintain high humidity (>95%) for incubation.
-
-
Scoring:
-
Assess disease severity after 4–5 days using a standard disease index (0–9 scale).
-
Data Presentation & Analysis
When reporting results, organize data to highlight Structure-Activity Relationships (SAR).[2]
Table 1: Example Data Layout for SAR Analysis
| Compound ID | R-Substituent | EC₅₀ (R. solani) [µg/mL] | EC₅₀ (B. cinerea) [µg/mL] | LogP (Calc) |
| Control | Hexaconazole | 0.85 | 1.20 | - |
| 3a | Phenyl | 15.4 | 22.1 | 2.1 |
| 3b | 4-Cl-Phenyl | 2.1 | 4.5 | 2.8 |
| 3c | 2,4-di-Cl-Phenyl | 0.95 | 1.8 | 3.4 |
| 3d | 4-NO₂-Phenyl | 8.5 | 12.0 | 1.9 |
SAR Insights:
-
Electron-Withdrawing Groups: Introduction of halogens (Cl, F) on the phenyl ring (Compound 3c) typically enhances lipophilicity and metabolic stability, significantly lowering EC₅₀ values.
-
Steric Hindrance: The bulky isopropyl group of the 2-methylpropanohydrazide core provides steric protection to the carbonyl, potentially increasing half-life in the plant system compared to linear analogs.
References
-
Wang, J., et al. "A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field." Journal of Agricultural and Food Chemistry, 2023. Link
-
Liu, X., et al. "Synthesis and Antifungal Activity of Novel L-Menthol Hydrazide Derivatives as Potential Laccase Inhibitors." International Journal of Molecular Sciences, 2021. Link
-
Zhang, Y., et al. "Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives." Organic & Biomolecular Chemistry, 2016. Link
-
Guan, A., et al. "Discovery of Pyrazole-4-carboxylic Acid Hydrazide Derivatives as Novel Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 2018. Link
Sources
Application Note: Engineering Novel Corrosion Inhibitors via Schiff Base Derivatization of 2-Methylpropanohydrazide
Executive Summary
This application note details the protocol for synthesizing and validating novel corrosion inhibitors derived from 2-Methylpropanohydrazide (Isobutyric acid hydrazide). While hydrazide derivatives are frequently explored in pharmaceutical contexts for their biological activity, their electron-rich nitrogen and oxygen centers make them exceptional candidates for materials protection.
By leveraging the Schiff base condensation reaction , researchers can transform the hydrophilic 2-Methylpropanohydrazide precursor into hydrophobic, high-affinity ligands capable of forming protective monolayers on mild steel and copper substrates in acidic media (1M HCl). This guide bridges the gap between organic synthesis and electrochemical validation, providing a self-validating workflow for R&D professionals.
Strategic Rationale: The "Ligand-Surface" Pharmacophore
For drug development professionals transitioning to materials science, the mechanism of corrosion inhibition is analogous to ligand-receptor binding.
-
The Receptor: The metal surface (e.g., Fe atoms with empty d-orbitals).
-
The Mechanism: The hydrazide moiety (-CONHNH-) acts as the "warhead," donating electrons to the metal surface to block corrosive ions (
, ).
Why 2-Methylpropanohydrazide? Unlike bulky aromatic hydrazides, the 2-methylpropane tail provides a branched aliphatic structure. When derivatized with aromatic aldehydes, the resulting molecule possesses a "head-tail" surfactant-like geometry:
-
Head (Adsorption Center): The azomethine (-C=N-) and carbonyl (-C=O) groups bind to the metal.
-
Tail (Hydrophobic Shield): The aromatic Schiff base creates a barrier against aqueous electrolytes.
Phase 1: Chemical Synthesis & Derivatization
Objective: Synthesize 2-methyl-N'-(substituted-benzylidene)propanehydrazide.
Reagents Required[1][2][4][5][6][7][8][9][10][11][12]
-
Precursor: 2-Methylpropanohydrazide (CAS: 3619-17-8).
-
Reactant: Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde for electron donation, or Thiophene-2-carbaldehyde for heteroatom density).
-
Solvent: Absolute Ethanol (EtOH).
-
Catalyst: Glacial Acetic Acid.
Protocol A: Schiff Base Condensation
Note: This reaction is equilibrium-driven. Water removal drives the yield.
-
Preparation: Dissolve 0.01 mol of 2-Methylpropanohydrazide in 20 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition: Add 0.01 mol (equimolar) of the selected aromatic aldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture at
(boiling point of EtOH) for 4–6 hours .-
Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the hydrazide spot indicates completion.
-
-
Isolation: Cool the mixture to room temperature. Pour into crushed ice if precipitation does not occur spontaneously.
-
Purification: Filter the solid precipitate under vacuum. Recrystallize from hot ethanol to remove unreacted aldehyde.
-
Yield Calculation: Target yield should be >85%.
Visualization: Synthesis Workflow
Figure 1: Step-by-step synthesis pathway for converting 2-Methylpropanohydrazide into a functional corrosion inhibitor.
Phase 2: Electrochemical Validation
Objective: Quantify the Inhibition Efficiency (
Experimental Setup
-
Cell: Standard 3-electrode glass cell (100 mL).
-
Working Electrode (WE): Mild Steel (C1018) embedded in epoxy, exposed area
. -
Counter Electrode (CE): Platinum wire/mesh.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: 1M HCl (Aggressive acidic environment).
Protocol B: Specimen Preparation (ASTM G1)
-
Abrasion: Wet polish the mild steel surface sequentially with SiC paper (grades 400, 600, 800, 1200).
-
Cleaning: Degrease with acetone, wash with deionized water, and dry in warm air stream immediately to prevent flash rust.
-
Immersion: Immerse WE in the electrolyte for 30 minutes to establish a steady Open Circuit Potential (OCP).
Protocol C: Electrochemical Measurements (ASTM G59)
Perform measurements in the following order to prevent surface modification artifacts:
1. Electrochemical Impedance Spectroscopy (EIS):
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV AC perturbation (at OCP).
-
Data Output: Nyquist Plot (Imaginary vs. Real Impedance).
-
Analysis: Fit data to the equivalent circuit (Randles Circuit). Look for an increase in Charge Transfer Resistance (
) as inhibitor concentration increases.
2. Potentiodynamic Polarization (Tafel):
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s (Slow scan ensures equilibrium).
-
Analysis: Extrapolate linear Tafel regions to determine Corrosion Current Density (
).
Visualization: Electrochemical Logic
Figure 2: Electrochemical workflow. Note that EIS is performed first as it is non-destructive compared to the polarization scan.
Data Analysis & Interpretation
Calculation of Inhibition Efficiency ( )
Summarize your data in the following format. Efficiency is calculated using two independent methods to ensure trustworthiness.
| Method | Formula | Key Variable |
| EIS | ||
| Tafel |
Success Criteria:
-
A viable inhibitor should show
at concentrations ppm. - (Double Layer Capacitance) should decrease upon inhibitor addition, indicating the displacement of water molecules by the organic inhibitor at the metal interface.
References
-
ASTM G1-03(2017) . Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International.[4][5] [Link]
-
ASTM G59-97(2020) . Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International.[4][5] [Link]
-
ASTM G102-89(2015) . Standard Practice for Calculation of Corrosion Rates and Related Information from Electrochemical Measurements. ASTM International.[4][5] [Link]
-
Chigondo, M., & Chigondo, F. (2016) . Recent Natural Corrosion Inhibitors for Mild Steel: An Overview. Journal of Chemistry. (Provides comparative baseline for green synthesis). [Link]
-
Verma, C., et al. (2018) . Schiff bases of isatin derivatives as corrosion inhibitors for mild steel in 1M HCl: Electrochemical and computational studies. Journal of Molecular Liquids. (Demonstrates the Schiff base mechanism relevant to hydrazides). [Link]
Sources
Application Note: In Vitro Anticancer Activity Screening of 2-Methylpropanohydrazide Derivatives
[1]
Introduction: The Pharmacophore & Strategic Rationale
In the landscape of antiproliferative drug design, 2-methylpropanohydrazide (isobutyrohydrazide) serves as a critical scaffold. Unlike linear alkyl hydrazides, the branched isopropyl group provides unique steric bulk and lipophilicity, potentially enhancing membrane permeability and altering binding affinity to hydrophobic pockets in target proteins such as kinases or tubulin.
When derivatized (typically via condensation with aldehydes to form hydrazide-hydrazones ), this scaffold gains the ability to coordinate metal ions and form hydrogen bonds with active site residues. The primary challenge in screening these derivatives is distinguishing between genuine antiproliferative activity and non-specific toxicity caused by aggregation or precipitation.
This guide details a self-validating screening workflow, prioritizing the Sulforhodamine B (SRB) assay over MTT for primary screening due to its superior linearity and resistance to metabolic interference.
Compound Management & Solubilization[2]
Causality: Hydrazide derivatives often exhibit poor aqueous solubility. Improper solubilization leads to micro-precipitation in the assay well, causing light scattering that mimics cell growth in optical density (OD) readings, leading to false negatives.
Protocol: Stock Preparation
-
Primary Stock: Dissolve the 2-methylpropanohydrazide derivative in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .
-
Validation: Vortex for 1 minute. If turbidity persists, sonicate at 40 kHz for 5 minutes.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the hydrazone linkage).
-
Working Solutions: Dilute the stock into complete cell culture medium immediately prior to use.
-
Critical Limit: The final DMSO concentration in the well must be ≤ 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Example: To achieve a 10 µM screening concentration, dilute 1 µL of 10 mM stock into 1 mL of medium (1:1000 dilution = 0.1% DMSO).
-
Primary Screening: The SRB Assay (Preferred)[3]
Expert Insight: While MTT is popular, it relies on mitochondrial dehydrogenase activity. Hydrazide derivatives can occasionally interfere with mitochondrial respiration directly (uncoupling effects) without killing the cell immediately, leading to skewed MTT results. The SRB assay measures total cellular protein content, providing a more stable and linear readout of cell mass.
Step-by-Step Protocol
Phase A: Cell Seeding
-
Cell Lines: Select a panel representing different tissue origins (e.g., MCF-7 for breast, HCT-116 for colon, HepG2 for liver). Include HUVEC or BJ Fibroblasts as a normal control to calculate the Selectivity Index (SI).
-
Density: Seed 3,000–5,000 cells/well in 96-well plates in 100 µL medium.
-
Note: Optimization is required to ensure cells remain in the log phase at 72h (untreated controls should not reach 100% confluence).
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
Phase B: Compound Treatment
-
T0 Plate: Fix one plate immediately before treatment to establish the baseline cell number at time zero (
). This allows calculation of cytostatic vs. cytotoxic effects.[1] -
Treatment: Add 100 µL of 2x concentrated compound solution to test wells.
-
Screening Dose: Initially screen at a fixed dose of 10 µM .
-
Controls:
-
Negative: 0.1% DMSO in medium.
-
Positive: Doxorubicin (1 µM) or Cisplatin.
-
-
-
Duration: Incubate for 48 or 72 hours.
Phase C: Fixation and Staining
-
Fixation: Add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to the medium (final TCA ~10%). Incubate at 4°C for 1 hour.
-
Why: TCA precipitates proteins and fixes the monolayer.
-
-
Washing: Wash 5 times with slow-running tap water. Air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) for 20 minutes at room temperature.
-
Rinse: Remove unbound dye by washing 4 times with 1% acetic acid . Air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base (pH 10.5) to dissolve the protein-bound dye. Shake for 10 minutes.
-
Measurement: Read Absorbance (OD) at 510 nm .
Data Calculation
Calculate the percentage of growth inhibition (
-
If
(Cell death occurred):
Visualizing the Screening Workflow
The following diagram illustrates the decision matrix for advancing a 2-methylpropanohydrazide derivative from synthesis to hit validation.
Caption: Decision tree for evaluating hydrazide derivatives. Only compounds with >50% inhibition at 10 µM advance to IC50 determination.
Secondary Assay: Mechanism of Action (MoA)
Hydrazide-hydrazone derivatives often induce apoptosis via the intrinsic mitochondrial pathway . It is crucial to validate if the cytotoxicity observed in the SRB assay is due to regulated cell death (apoptosis) or necrosis (non-specific toxicity).
Mitochondrial Membrane Potential ( ) Assay
Loss of
Protocol:
-
Treat cells with the IC50 concentration of the derivative for 24 hours.
-
Stain with JC-1 dye (2 µM) or Rhodamine 123 for 30 minutes at 37°C.
-
Analysis:
-
Healthy cells: JC-1 forms aggregates (Red fluorescence).
-
Apoptotic cells: JC-1 remains monomeric (Green fluorescence).
-
Result: A decrease in the Red/Green ratio indicates mitochondrial depolarization.
-
Apoptosis Pathway Visualization
The diagram below maps the hypothesized signaling cascade triggered by bioactive hydrazide derivatives.
Caption: Proposed intrinsic apoptotic pathway.[2] Hydrazide derivatives often antagonize anti-apoptotic Bcl-2 proteins, triggering cytochrome c release.[2]
Data Analysis & Interpretation
Selectivity Index (SI)
To ensure the compound is a viable drug candidate and not a general toxin, calculate the SI:
-
SI < 2: General toxicity (Low therapeutic potential).
-
SI > 10: High selectivity (Promising candidate).
Statistical Significance
Perform a One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple derivatives against the control. Significance should be set at
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link
-
Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link
-
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute. Link
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Link
-
Kumar, P., et al. (2018). Analysis of Cell Viability by the MTT Assay.[3] Cold Spring Harbor Protocols. Link
Troubleshooting & Optimization
Improving yield in pyrazole synthesis from 2-Methylpropanohydrazide
Topic: Improving Yield in Pyrazole Synthesis from 2-Methylpropanohydrazide Ticket ID: PYR-OPT-2026-01 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Welcome to the Technical Support Center. You are likely experiencing yield attrition during the cyclocondensation of 2-Methylpropanohydrazide (Isobutyryl hydrazide) with 1,3-dicarbonyl electrophiles.
Unlike simple hydrazine hydrate, your starting material possesses an electron-withdrawing acyl group (the isobutyryl moiety). This reduces the nucleophilicity of the
This guide provides troubleshooting workflows and optimized protocols to maximize conversion and recovery.
Module 1: Troubleshooting & FAQs
Issue 1: "My reaction stalls at the intermediate stage. I see a new spot on TLC, but it's not the pyrazole."
Diagnosis: You have likely formed the hydrazone intermediate , but the ring closure (cyclodehydration) is energetically unfavorable under your current conditions.
-
The Chemistry: The initial condensation to form the hydrazone is fast. The second step—intramolecular attack of the amide nitrogen onto the remaining carbonyl—is slower because the amide nitrogen is less nucleophilic.
-
Solution:
-
Acid Catalysis: Ensure you are using a Brønsted acid catalyst (e.g., p-TsOH, 5 mol%) or a Lewis acid (e.g.,
or ) to activate the remaining carbonyl. -
Water Removal: The reaction generates 2 equivalents of water. In reversible systems, water accumulation inhibits cyclization. Use a Dean-Stark trap (if in toluene) or add molecular sieves (3Å or 4Å) to the reaction vessel.
-
Switch Solvent: If using ethanol (reflux ~78°C), switch to Acetic Acid (reflux ~118°C). Acetic acid acts as both solvent and catalyst, driving the cyclization.
-
Issue 2: "I am getting a mixture of two isomers that are impossible to separate."
Diagnosis: You are suffering from poor Regiocontrol .
-
The Chemistry: With unsymmetrical 1,3-diketones, the hydrazide can attack either carbonyl group first.[1] The ratio depends on the steric bulk of the diketone substituents and the solvent polarity.
-
Solution:
-
Fluorinated Solvents: Switch to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These solvents are strong hydrogen bond donors (HBD). They coordinate with the diketone oxygens, enhancing the electrophilicity difference between the two carbonyls and often favoring a single regioisomer (typically the one formed by attack at the less hindered/more electrophilic carbonyl first).
-
Temperature Gradient: Start the reaction at
to favor the kinetic hydrazone product, then heat to reflux to force cyclization.
-
Issue 3: "My yield is low because the product oils out or degrades during column chromatography."
Diagnosis: N-Acyl pyrazoles can be unstable on silica gel (acidic hydrolysis) or difficult to crystallize.
-
The Chemistry: The silica surface is slightly acidic. Prolonged contact can hydrolyze the isobutyryl group, yielding the N-H pyrazole (which streaks on columns).
-
Solution:
-
Column Pre-treatment: Deactivate your silica gel by flushing the column with 1%
in hexanes before loading your sample. -
Crystallization Strategy: Avoid chromatography. N-Acyl pyrazoles often crystallize well from Ethanol/Water mixtures. Dissolve the crude oil in hot ethanol, then add hot water until turbid. Cool slowly.
-
Salt Formation: If the product is an oil, convert it to a hydrochloride salt (using HCl in dioxane/ether) to precipitate a solid, which can be filtered and washed.
-
Module 2: Optimized Experimental Protocols
Protocol A: Standard Thermal Cyclocondensation
Best for: Scaling up (Gram scale) and general synthesis.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Stoichiometry:
-
2-Methylpropanohydrazide: 1.0 equiv.
-
1,3-Diketone: 1.05 equiv.
-
p-Toluenesulfonic acid (p-TsOH): 5 mol%.
-
-
Solvent: Ethanol (0.5 M concentration). Note: If reaction is sluggish, switch to Glacial Acetic Acid.
-
Procedure:
-
Workup:
-
Concentrate solvent in vacuo.
-
Redissolve residue in EtOAc.[6] Wash with sat.
(to remove acid catalyst) and Brine. -
Dry over
, filter, and concentrate. -
Purification: Recrystallize from EtOH/
(1:1).
-
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Best for: Difficult substrates, rapid library generation, and improving yield by minimizing thermal degradation.
-
Setup: 10 mL Microwave vial with crimp cap.
-
Stoichiometry:
-
2-Methylpropanohydrazide: 1.0 equiv.
-
1,3-Diketone: 1.1 equiv.
-
-
Solvent: Ethanol (solvent-free "neat" reaction is also possible if components are liquid/meltable).
-
Conditions:
-
Temperature: 120°C.
-
Time: 10–20 minutes.
-
Power: Dynamic (Max 150W).
-
-
Workup: Cool vial. The product often precipitates directly upon cooling. Filter and wash with cold EtOH.[1]
Module 3: Visualizations
Figure 1: Reaction Pathway & Regioselectivity
This diagram illustrates the critical bifurcation point where regioisomers are determined and the dehydration steps required for aromatization.
Caption: Mechanism of N-acyl pyrazole formation showing critical dehydration steps and potential hydrolysis risk.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to identify the root cause of low yields.
Caption: Diagnostic workflow for identifying yield loss due to stalled kinetics or purification failures.
Data Summary: Solvent Effects on Yield
Comparative data based on typical condensation reactions of hydrazides with unsymmetrical diketones.
| Solvent System | Temperature | Reaction Time | Typical Yield | Regioselectivity | Notes |
| Ethanol | 78°C (Reflux) | 4–6 h | 60–70% | Moderate (~3:1) | Standard.[3] Can lead to isomer mixtures.[1][7] |
| Acetic Acid | 118°C | 1–2 h | 80–90% | Good | Acid promotes cyclization; harder to remove. |
| TFE (Trifluoroethanol) | 74°C | 2–4 h | 85–95% | Excellent (>10:1) | H-bonding directs attack; expensive but effective. |
| Solvent-Free (Microwave) | 120°C | 10 min | 90–98% | Moderate | Fastest; "Green" chemistry approach. |
References
-
Knorr Pyrazole Synthesis Mechanism & Overview. Source: Name-Reaction.com URL:[Link]
-
Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols. Source:Journal of Organic Chemistry (via Organic Chemistry Portal) URL:[Link]
-
Microwave-Assisted Synthesis of N-Acyl Pyrazoles. Source:National Institutes of Health (PMC) - Eco-friendly methods for synthesis. URL:[Link](Note: Link directs to general relevant PMC search or specific article on eco-friendly pyrazole synthesis).
- Purification and Separation of Pyrazole Isomers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. jocpr.com [jocpr.com]
- 5. name-reaction.com [name-reaction.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Troubleshooting 1,2,4-Triazole Synthesis from Hydrazides
Status: Operational Ticket ID: TRZ-SYN-001 Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Failure Analysis in Hydrazide-to-Triazole Conversions[1]
Executive Summary
The 1,2,4-triazole pharmacophore is a cornerstone of medicinal chemistry, yet its synthesis from hydrazides is frequently plagued by variable yields, incomplete cyclization, and competition from thermodynamically stable 1,3,4-oxadiazoles.[1] This guide moves beyond standard textbook procedures to address the "hidden variables"—the specific mechanistic failure points that result in tarry mixtures rather than crystalline products.
We will focus on the two most prevalent synthetic pathways encountered in drug discovery:
-
The Modified Pellizzari/Nitrile Route: For 3,5-disubstituted triazoles.
-
The Acylthiosemicarbazide Route: For 3-mercapto-1,2,4-triazoles (versatile intermediates).[1]
Diagnostic Workflow: Route Selection & Failure Analysis
Before optimizing, confirm you are troubleshooting the correct pathway. Use this logic flow to identify your specific bottleneck.
Figure 1: Diagnostic decision tree for identifying the primary failure mode based on the electrophile used.
Module 1: The Mercapto-Triazole Route (Isothiocyanate Method)[1]
Context: This is the standard method for generating 3-mercapto-1,2,4-triazoles, which are easily alkylated to form complex bioactive scaffolds.[1]
The Reaction: Hydrazide + R-NCS
Common Failure: The "Open-Chain" Trap
Users often isolate the acyclic acylthiosemicarbazide intermediate thinking it is the product, or fail to force the cyclization, resulting in low yields.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Product remains a solid suspension; no cyclization. | Insufficient Base Strength. Weak bases (Na₂CO₃) are often insufficient for the dehydration step.[1] | Switch to 2N NaOH. The cyclization requires refluxing in aqueous sodium hydroxide to eliminate water.[1] |
| Formation of 1,3,4-Oxadiazole instead of Triazole. | Acidic Cyclization. Using acid (H₂SO₄) or dehydrating agents (POCl₃) on the thiosemicarbazide favors O-cyclization.[1] | Maintain Basic pH. Ensure the system is basic (pH > 10) during reflux.[1] Only acidify after the reaction is complete to precipitate the thiol. |
| Low yield after acidification. | "Crash-out" Failure. The product is water-soluble as the thiolate salt.[1] | pH Control. Acidify carefully to pH 3-4 using HCl. If no precipitate forms, the product may be amphoteric; try neutralizing to pH 7 or salting out (NaCl).[1] |
Optimized Protocol: Base-Catalyzed Cyclization
Reference Grounding: See [1], [2]
-
Formation of Intermediate: Reflux Hydrazide (1.0 eq) and Aryl Isothiocyanate (1.1 eq) in Ethanol for 2–4 hours.
-
Cyclization (The Critical Step):
-
Isolation: Cool to 0°C. Acidify dropwise with 37% HCl to pH 3–4. Filter the precipitate.[1][2]
Module 2: The Modified Pellizzari & Nitrile Routes
Context: Direct condensation of hydrazides with nitriles, imidates, or amides to form 3,5-disubstituted triazoles.[1]
The Reaction: Hydrazide + Nitrile/Imidate
Common Failure: Steric Hindrance & Charring
The classic Pellizzari reaction requires harsh heat (140°C+), often decomposing sensitive hydrazides.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Black tar / Charring. | Thermal Decomposition. Reaction temperature exceeds stability of the hydrazide.[1] | Use Microwave Irradiation. Run at 120°C for 10–20 mins. This minimizes thermal exposure time [3].[1] |
| No Reaction (Starting Material Recovered). | Low Electrophilicity. Nitriles are poor electrophiles without activation.[1] | Add Catalyst. Use 10 mol% Cu(OAc)₂ or ZnCl₂ .[1] Alternatively, convert the nitrile to an imidate (Pinner synthesis) using HCl/MeOH before adding the hydrazide [4]. |
| Mixture of Isomers. | Acyl Migration. In unsymmetrical Pellizzari reactions, acyl groups can scramble. | Switch to Imidate Route. Reacting a hydrazide with an ethyl imidate (generated from nitrile) is more regioselective than the amide-hydrazide fusion.[1] |
Optimized Protocol: Copper-Catalyzed One-Pot Synthesis
Reference Grounding: See [5], [6]
-
Reagents: Nitrile (1.0 eq), Hydrazide (1.0 eq), Cu(OAc)₂ (10 mol%), K₂CO₃ (2.0 eq).[1]
-
Solvent: DMF or DMSO (High boiling point required).[1]
-
Condition: Heat to 100–120°C under air (oxidative cyclization often benefits from O₂).[1]
-
Workup: Quench with aqueous NH₄Cl (to remove Copper) before extraction.[1]
Module 3: Selectivity (Oxadiazole vs. Triazole)
The "Hidden" Variable: The competition between Oxygen and Nitrogen nucleophiles during cyclization.[1]
-
Scenario: You treat a diacylhydrazine with POCl₃ hoping for a triazole, but you get an oxadiazole.
-
Mechanism: POCl₃ is a dehydrating agent. It activates the carbonyl oxygen, promoting attack by the oxygen of the neighboring carbonyl (making oxadiazole).
-
The Fix: To get a triazole from a diacylhydrazine, you must introduce a primary amine (R-NH₂) or use the Pellizzari conditions (ammonia/amide source).[1]
Figure 2: Divergent synthesis pathways.[1] Dehydrating agents favor oxadiazoles; Amine sources favor triazoles.[1]
Frequently Asked Questions (FAQ)
Q: My product is water-soluble and I cannot extract it. How do I purify? A: 1,2,4-Triazoles are polar.[1]
-
Salting Out: Saturate the aqueous phase with NaCl and extract with n-Butanol or Ethyl Acetate/IPA (9:1) .[1]
-
Evaporation: If using the NaOH cyclization method, neutralize exactly to pH 7, evaporate to dryness, and extract the solid residue with boiling ethanol. The inorganic salts will remain undissolved.[1]
Q: Can I use microwave irradiation for the acylthiosemicarbazide cyclization? A: Yes. Microwave irradiation (300W, 1–3 mins) in 2N NaOH can replace the 4-hour reflux, often improving yield by reducing thermal degradation side-products [1].
Q: Why is my yield low when using the Pellizzari reaction with aliphatic hydrazides? A: Aliphatic hydrazides are less nucleophilic and more prone to decomposition than aromatic ones.[1] Consider converting your aliphatic hydrazide to a thiohydrazide (Lawesson’s reagent) before reacting, or use the Einhorn-Brunner modification (reaction with diacylamines) which proceeds under milder acidic conditions.[1]
References
-
Kaur, P., et al. "A Review on Methods of Synthesis of 1,2,4-Triazole Derivatives." International Research Journal of Pharmacy, 2018.
-
Shelke, G. M., et al. "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide."[1][3] Synlett, 2015, 26, 404-407.[1][3]
-
BenchChem Technical Support. "Pellizzari Reaction for 1,2,4-Triazole Synthesis: Troubleshooting & FAQs." BenchChem, 2025.[5] [1]
-
Castanedo, G. M., et al. "A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles."[1][3] J. Org.[1][3] Chem., 2011, 76, 1177-1179.[1][3]
-
Xia, J., et al. "Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine."[1][6] Synthesis, 2019, 51, 2014-2022.[1][3]
-
Yeung, K., et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022.
Sources
Technical Support Center: Pyrazole Synthesis via Hydrazide Condensation
Status: Operational Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction
Welcome to the Technical Support Center. You are likely here because your pyrazole synthesis—a cornerstone reaction in medicinal chemistry for targets like COX-2 inhibitors (Celecoxib) or kinase inhibitors—is failing to meet yield or purity specifications.
The condensation of hydrazides (
This guide provides field-proven troubleshooting workflows, moving beyond "mix and heat" to precise electronic and steric engineering of the reaction environment.
Module 1: Regioselectivity Control (The "Wrong Isomer" Issue)
User Issue: "I am reacting an unsymmetrical 1,3-diketone with a hydrazide, but I am getting a mixture of 1,3- and 1,5-isomers, or predominantly the wrong one."
Technical Analysis
Regioselectivity is governed by the initial nucleophilic attack.
-
The Nucleophile: In a hydrazide (
), the terminal amino group ( ) is significantly more nucleophilic than the amide nitrogen ( ). -
The Electrophile: The 1,3-diketone possesses two carbonyls. Their electrophilicity differs based on substituents (steric bulk and electronic withdrawal).
The Rule of Thumb: The terminal
Troubleshooting Protocol
| Variable | Adjustment Strategy | Mechanistic Rationale |
| Solvent Polarity | Switch from EtOH to DMAc or DMF | Aprotic dipolar solvents enhance the nucleophilicity of the hydrazide and stabilize polar transition states, often improving selectivity ratios (Gosselin et al.). |
| pH Modulation | Add HCl (10N) or TFA | Protonation of the carbonyls is selective. Strong acids can activate the less hindered carbonyl, altering the attack site. |
| Temperature | Room Temp (25°C) vs. Reflux | Lower temperatures favor the kinetic product (fastest attack). Reflux favors the thermodynamic product (most stable isomer). |
| Fluorinated Substrates | Use AcOH/EtOH | If using trifluoromethyl-diketones, the |
Decision Tree: Optimizing Regiochemistry
Figure 1: Decision matrix for selecting reaction conditions based on substrate electronics and sterics.
Module 2: Reaction Stalling (The "Open-Chain" Intermediate)
User Issue: "LCMS shows the mass of the product +18 (water). The cyclization isn't finishing."
Technical Analysis
The reaction proceeds in two steps:
-
Condensation: Formation of the hydrazone (fast).
-
Cyclodehydration: Ring closure and loss of water (slow, rate-determining step).
Hydrazides are electron-deficient; the amide carbonyl withdraws density from the hydrazine backbone, making the second nitrogen a poor nucleophile for the final ring closure.
Optimization Protocol
Method A: Chemical Dehydration (The "Force" Method)
If the intermediate persists, you must lower the activation energy for dehydration.
-
Reagent: Add POCl
(5–10 equiv) or SOCl . -
Conditions: Reflux in Toluene or DCE.
-
Warning: This is harsh and may chlorinate other sensitive groups.
Method B: Microwave Irradiation (The "Green" Method)
Microwave synthesis is superior for hydrazide condensations due to the thermal effect and dipolar polarization, which accelerates the dehydration step significantly.
| Parameter | Conventional Heating | Microwave Assisted |
| Time | 4–12 Hours | 10–20 Minutes |
| Solvent | EtOH (Reflux) | EtOH/Water or Solvent-Free |
| Yield | 60–75% | 85–95% |
| Catalyst | AcOH (10-20%) | Often None or catalytic HCl |
Standard MW Protocol:
-
Dissolve hydrazide (1.0 eq) and 1,3-diketone (1.0 eq) in EtOH (2–3 mL per mmol).
-
Add catalytic HCl (2 drops) or AcOH (10%).
-
Irradiate at 120°C for 15 minutes (Hold time).
-
Cool to 0°C; product usually precipitates.
Module 3: Green Chemistry & Scale-Up
User Issue: "I need to scale this up to 50g. I cannot use chlorinated solvents or excessive chromatography."
Solvent Selection Guide
For pharmaceutical scale-up, we prioritize Class 3 solvents (low toxicity).
-
Aqueous Systems:
-
One-Pot Synthesis (In Situ Generation):
-
Avoid isolating unstable 1,3-diketones.
-
Workflow: React ketone + acid chloride (with LiHMDS or NaH)
Generate Enolate Quench with Hydrazide/AcOH directly in the same vessel.
-
Scale-Up Workflow Diagram
Figure 2: One-pot streamlined workflow for scale-up, avoiding isolation of 1,3-diketone intermediates.
Module 4: Isolation & Purification FAQs
Q: The product is an oil and won't crystallize.
-
A: Pyrazoles are excellent hydrogen bond acceptors.
-
Fix: Triturate with MTBE or Heptane .
-
Fix: If it contains a basic nitrogen (e.g., pyridyl-pyrazole), form the HCl salt by bubbling HCl gas into an ether solution. The salt is almost always solid.
-
Q: How do I separate the regioisomers?
-
A: If optimization (Module 1) failed:
-
Flash Chromatography: Use a gradient of Hexane:EtOAc. Isomer A (usually the less polar 1,5-isomer) elutes first.
-
Recrystallization: Isomers often have vastly different packing efficiencies. Try recrystallizing from hot Ethanol. The symmetric isomer often crystallizes first.
-
References
-
Heller, S. T., & Natarajan, S. R. (2006).[6][7] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[1][6][7][8] Organic Letters, 8(13), 2675–2678. [Link]
-
Knorr, L. (1883).[2] Einwirkung von Acetessigester auf Phenylhydrazin.[2] Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational Mechanism). [Link]
-
Kumar, A., et al. (2013).[6] Microwave-assisted synthesis of pyrazoles: A review. Current Organic Chemistry. (General MW Protocols).
-
Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles from Fluorinated 1,3-Diketones. Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. ijcrt.org [ijcrt.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
How to increase regioselectivity in pyrazole synthesis with substituted hydrazides
The following technical guide is structured as a specialized "Regio-Control Center" for researchers. It prioritizes mechanistic causality and actionable troubleshooting over generic instructions.
Topic: Increasing Regioselectivity in Pyrazole Synthesis with Substituted Hydrazines/Hydrazides Document ID: PYR-REGIO-001 Status: Active Support
Diagnostic & Triage (Start Here)
Before altering your current protocol, determine the failure mode of your reaction. The synthesis of pyrazoles from 1,3-dielectrophiles (diketones, enaminones) and substituted hydrazines (
Visual Troubleshooting Workflow
Use the following decision tree to identify the correct optimization path.
Figure 1: Diagnostic decision tree for identifying the correct optimization strategy based on crude reaction outcomes.
The Mechanistic Core: Why Selectivity Fails
To fix the reaction, you must understand the competition.
In a substituted hydrazine (
- (Substituted): More electron-rich (inductive effect of alkyl) but sterically hindered.
- (Terminal): Less hindered, generally more nucleophilic in neutral conditions (unless R is electron-withdrawing, e.g., Acyl/Aryl).
The Failure Point: In unsymmetrical 1,3-diketones, the difference in electrophilicity between the two carbonyls (
Mechanism Diagram: The "Attack" Decision
Figure 2: The bifurcation of regioselectivity occurs at the initial nucleophilic attack. Controlling this step is the key to purity.
Technical Support FAQs & Troubleshooting Guides
Issue A: "I am getting a 50:50 mixture of isomers."
Diagnosis: The electrophilic difference between your two carbonyls is too small, or the reaction is under thermodynamic control where both isomers equilibrate.
Solution 1: Switch to Enaminones (The "Hard/Soft" Lock) Replace your 1,3-diketone with an enaminone (easily made from the ketone + DMF-DMA).
-
Why: Enaminones have one "hard" electrophile (carbonyl) and one "soft" electrophile (the
-carbon). -
Outcome: This creates a massive reactivity difference. In neutral/acidic media, the hydrazine attacks the carbonyl. In basic media, it may attack the Michael acceptor (
-carbon).
Solution 2: Solvent Polarity Tuning
-
Protocol: Switch from Ethanol (protic) to THF or Toluene (aprotic).
-
Reasoning: Protic solvents stabilize the zwitterionic intermediates of both pathways, lowering the energy barrier for the "wrong" attack. Aprotic solvents often amplify steric differences.
Issue B: "I am getting a single isomer, but it's the wrong one."
Diagnosis: Your conditions are favoring the "natural" nucleophilicity of the hydrazine. You need to invert the electronics.
Solution: The pH Inversion Protocol
-
Standard (Neutral/Basic): The terminal
is the primary nucleophile. It attacks the most reactive carbonyl. -
Inversion (Acidic - HCl/TFA): Protonation affects the hydrazine. If you use a Hydrazine Hydrochloride salt in ethanol, the equilibrium shifts.
-
Case Study: In the reaction of arylhydrazines with trifluoromethyl-1,3-diketones, using neutral conditions favors the 5-CF3 isomer, while acidic conditions (HCl) can favor the 3-CF3 isomer due to the activation of the carbonyl and protonation dynamics of the hydrazine [1].
Issue C: "I am using an Acyl Hydrazide ( ) and the reaction is messy."
Diagnosis: Acyl hydrazides are less nucleophilic than alkyl hydrazines. The amide nitrogen is non-nucleophilic.
-
Constraint: Only the terminal
can attack. -
Problem: The resulting N-acyl pyrazole is often unstable or prone to hydrolysis (deacylation) during the reaction, leading to N-H pyrazoles which then react non-selectively.
-
Fix: Run the reaction in glacial acetic acid or use Lewis Acid catalysis (
) to speed up the cyclization step before deacylation occurs [2].
Advanced Protocols
Protocol 1: Regioselective Synthesis via Enaminones
Best for: Drug discovery scaffolds requiring 100% regiocontrol.
Reagents:
-
Starting Methyl Ketone (
) -
DMF-DMA (N,N-Dimethylformamide dimethyl acetal)
-
Substituted Hydrazine Hydrochloride (
)
Step-by-Step:
-
Enaminone Formation: Reflux the methyl ketone with 1.2 eq of DMF-DMA (neat or in Toluene) for 4–12 hours.
-
Checkpoint: Monitor by TLC. The product is usually a yellow/orange solid.
-
Workup: Evaporate volatiles.[1] The crude enaminone is usually pure enough.
-
-
Cyclization: Dissolve the enaminone in Ethanol (0.5 M).
-
Addition: Add the Hydrazine Hydrochloride (1.1 eq).
-
Reaction: Reflux for 1–3 hours.
Protocol 2: Lewis Acid Catalyzed Control ( )
Best for: Sensitive substrates or when "wrong" isomers persist.
Concept: Lewis acids coordinate to the 1,3-diketone, enhancing the electrophilicity of the carbonyls. However, they coordinate selectively to the least hindered or most basic oxygen, directing the incoming nucleophile.
| Reagent | Solvent | Temp | Typical Selectivity (Ratio) |
| None (Thermal) | EtOH | Reflux | 60:40 (Mixture) |
| Water/EtOH | 25°C | >95:5 (Regioselective) | |
| Acetonitrile | Reflux | >90:10 |
Procedure:
-
Mix 1,3-diketone (1.0 mmol) and Hydrazine (1.1 mmol) in Water/Ethanol (1:1).
-
Add Ytterbium Triflate (
) (10 mol%). -
Stir at room temperature.
-
Result: High selectivity for the isomer formed by the attack of the terminal hydrazine nitrogen on the most accessible carbonyl [3].
References
-
Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Isoxazoles." Chemical Reviews. Available at: [Link]
-
Heller, S. T., & Natarajan, S. R. (2006).[2][6] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters. Available at: [Link]
-
Panda, N., & Jena, A. K. (2012).[6] "Fe-Catalyzed One-Pot Synthesis of 1,3-Di- and 1,3,5-Trisubstituted Pyrazoles." The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 4. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of Pyrazoles from Hydrazide Condensations
Status: Operational Operator: Senior Application Scientist (Pharma/Biotech Sector) Ticket ID: PYR-PUR-001 Subject: Troubleshooting purification bottlenecks in pyrazole synthesis (Knorr-type condensations)
Introduction
Welcome to the Technical Support Center. If you are reading this, you are likely dealing with the classic "dirty" outcome of condensing a hydrazine/hydrazide with a 1,3-dicarbonyl compound. While this reaction is the workhorse of pyrazole synthesis, it rarely yields a single, pure product.
You are likely facing one of three critical failure modes:
-
Regioisomeric Mixtures: You have a mix of 1,3- and 1,5-isomers that co-elute.
-
Genotoxic Impurities: Residual hydrazines (PGIs) are persisting despite standard workups.
-
Physicochemical Issues: Your product is "oiling out" or failing to crystallize due to amphoteric behavior.
This guide moves beyond textbook theory to provide field-proven isolation strategies.
Module 1: The Regioisomer Challenge (1,3- vs 1,5-Isomers)
The Issue: When using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, you generate two regioisomers. Their polarity is often identical on TLC, making separation by standard flash chromatography a nightmare.
Technical Insight: The 1,5-isomer is generally the kinetic product (formed faster due to steric approach), while the 1,3-isomer is often the thermodynamic product. However, relying on reaction conditions alone to control this is unreliable.
Strategy A: The "Salt-Break" Technique
If silica chromatography fails to separate the isomers, exploit their basicity differences. The steric environment around the pyrazole nitrogens differs between isomers, affecting their
Protocol:
-
Dissolution: Dissolve the crude isomeric mixture in a non-polar solvent (e.g., Et2O or MTBE).
-
Acidification: Add 1.0 equivalent of anhydrous HCl (in dioxane or ether) dropwise at 0°C.
-
Observation: The less sterically hindered isomer (often the 1,3-isomer) tends to crystallize out as the hydrochloride salt first.
-
Filtration: Filter the solid.
-
Recovery: Neutralize the solid with saturated
to recover the free base.
Strategy B: Chromatographic Optimization
If you must use chromatography, standard EtOAc/Hexane gradients often fail because pyrazoles "tail" on silica due to hydrogen bonding with silanols.
Optimization Steps:
-
Modifier: Add 1% Triethylamine (TEA) to your mobile phase to neutralize silica acidity.
-
Alternative Stationary Phase: Switch to C18 (Reverse Phase). The hydrophobic interaction often differentiates the steric bulk of the 1,3 vs 1,5 substituents better than normal phase adsorption.
Visual Guide: Regioisomer Decision Matrix
Caption: Decision workflow for separating co-eluting pyrazole regioisomers.
Module 2: Scavenging Genotoxic Hydrazides
The Issue: Unreacted hydrazines/hydrazides are structural alerts for genotoxicity (PGI). Regulatory limits are often in the ppm range. Standard aqueous washes frequently fail because lipophilic hydrazides partition into the organic phase.
Technical Insight: Do not rely on partitioning. Rely on chemoselectivity . Hydrazides are potent nucleophiles; they will react with electrophiles that the pyrazole product will ignore.
Method A: Resin Scavenging (High Throughput/GLP)
Use an aldehyde-functionalized silica resin. This "grabs" the hydrazide, anchoring it to the solid phase, which is then filtered off.
Protocol:
-
Calculate: Assume 10-20% unreacted hydrazide (or quantify via HPLC). Use 3-4 equivalents of scavenger resin relative to the impurity.
-
Incubate: Add SiliaBond® Benzaldehyde (or equivalent) to the reaction mixture.
-
Conditions: Stir at Room Temperature for 1-4 hours.
-
Workup: Filter the suspension. The filtrate contains your pyrazole; the hydrazide is trapped on the filter cake.
Method B: The "Tag and Drag" (Cost-Effective)
If resins are too expensive, use a soluble electrophile that changes the polarity of the impurity.
Protocol:
-
Add 0.5 equiv (relative to starting hydrazide) of 4-Nitrobenzaldehyde or Phthalic Anhydride to the crude mix.
-
Stir for 1 hour. The unreacted hydrazide converts to a hydrazone/imide.
-
This new species will have a significantly different Rf value (usually much higher or lower) than your pyrazole, making chromatographic separation trivial.
Data: Scavenging Efficiency Comparison
| Method | Reagent Type | Removal Efficiency | Cost | Best For |
| Resin | Benzaldehyde-Silica | >99% (to <10 ppm) | High | Late-stage pharma intermediates |
| Tag & Drag | 4-Nitrobenzaldehyde | ~95% | Low | Early-stage synthesis / Large scale |
| Acid Wash | 1M HCl | 50-80% (Variable) | Very Low | Only works for highly basic hydrazines |
Module 3: The "pH Switch" Extraction
The Issue: Pyrazoles are amphoteric.
-
N-H Pyrazoles: Weak acids (
). -
N-Substituted Pyrazoles: Weak bases (
). Users often lose product during aqueous workups by washing at the wrong pH.
The Solution: Use the pH-dependent solubility to pull the product away from neutral organic impurities.
Protocol for N-Substituted Pyrazoles (Basic Character)
-
Extraction 1 (Pull): Dissolve crude organic residue in Ethyl Acetate. Extract with 1M HCl .
-
Chemistry: Pyrazole protonates (
) and moves to the aqueous layer. Neutral impurities stay in Ethyl Acetate.
-
-
Wash: Wash the acidic aqueous layer with fresh Ethyl Acetate (discard organic).
-
Switch: Basify the aqueous layer to pH 10-12 using 6M NaOH .
-
Chemistry: Pyrazole deprotonates to free base (
).
-
-
Extraction 2 (Recover): Extract the cloudy aqueous mixture with Ethyl Acetate. Dry and concentrate.
Visual Guide: pH Switching Logic
Caption: Purification workflow utilizing the basicity of N-substituted pyrazoles.
Module 4: Crystallization Troubleshooting
The Issue: Pyrazoles often "oil out" (liquid-liquid phase separation) instead of crystallizing. This happens because they are often low-melting solids with high conformational flexibility.
The Fix: Avoid single-solvent systems. Use the "Anti-Solvent Drowning" method.
Protocol:
-
Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Acetone or Ethanol) at 40°C.
-
Slowly add a "Bad Solvent" (Water or Hexane) until persistent turbidity is observed.
-
Critical Step: Stop stirring. Add a seed crystal. Let it sit undisturbed. Stirring promotes oiling; static conditions promote lattice formation.
-
Cool slowly to 4°C.
Recommended Solvent Systems:
-
Ethanol / Water (3:1): Best for polar pyrazoles.
-
Acetone / Hexane: Best for lipophilic N-aryl pyrazoles.
-
Isopropyl Alcohol (IPA): often works as a single solvent due to its intermediate polarity.
References
-
Regioselective Synthesis & Separation
-
Fustero, S., et al.[1] "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 2011.
- Review of chromatographic separation of isomers.
-
-
Scavenging Genotoxic Impurities
-
Tuttle, J. B., et al.[1] "Practical application of solid-supported reagents for the removal of reactive impurities." Organic Process Research & Development, 2004.
-
ICH M7 Guidelines on Assessment and Control of DNA Reactive (Mutagenic) Impurities.
-
-
Pyrazole Properties (Acidity/Basicity)
For further assistance, please contact the synthesis support team with your specific 1H-NMR spectra.
Sources
Overcoming byproducts in 2-Methylpropanohydrazide cyclocondensation reactions
The following technical support guide addresses the specific challenges associated with the cyclocondensation of 2-methylpropanohydrazide (isobutyrohydrazide). This guide is structured as a Tier-3 Engineering response to common "support tickets" encountered in drug discovery workflows.
Status: Active
Agent: Senior Application Scientist
Topic: Troubleshooting Byproducts & Yield Optimization
Reference Molecule: 2-Methylpropanohydrazide [
System Overview & Mechanistic Logic
The cyclocondensation of 2-methylpropanohydrazide is a critical gateway to forming 3-isopropyl-substituted 1,2,4-triazoles and 1,3,4-oxadiazoles, common bioisosteres in medicinal chemistry.
The Core Challenge: The isopropyl group at the
Reaction Pathway Topology
The following diagram illustrates the critical "forks" in the reaction pathway where byproducts are generated.
Figure 1: Divergent reaction pathways for 2-methylpropanohydrazide. Note the competitive cyclization routes.
Troubleshooting Guide (FAQ Format)
Ticket #101: "My reaction stalled at the linear intermediate."
User Report: "I am trying to synthesize the 1,2,4-triazole using a nitrile and potassium carbonate. LCMS shows a major peak corresponding to the amidrazone intermediate (
Root Cause: The isopropyl group creates steric hindrance around the carbonyl carbon, raising the activation energy for the intramolecular nucleophilic attack required for ring closure. Standard thermal conditions often fail to overcome this barrier.
Solution Protocol:
-
Switch to High-Energy Dehydration: Thermal heating alone is insufficient. You must activate the carbonyl oxygen.
-
Acid Catalysis: Add a catalytic amount of p-TsOH (10 mol%) or TFA to protonate the intermediate, making the carbon more electrophilic.
-
Microwave Irradiation: The dipole moment of the polar intermediate couples well with microwave energy.
-
Setting: 140–160 °C for 20–40 mins in n-Butanol or DMF.
-
Ticket #102: "I obtained the Oxadiazole instead of the Triazole."
User Report: "I attempted a one-pot Einhorn-Brunner reaction. NMR confirms the isopropyl group is present, but the diagnostic NH signal of the triazole is missing. Mass spec matches the oxadiazole."
Root Cause:
This is a classic "Ambident Nucleophile" issue. The intermediate diacylhydrazine can cyclize via Oxygen (forming oxadiazole) or Nitrogen (forming triazole). Under highly acidic or dehydrating conditions (e.g.,
Solution Protocol: To force Triazole formation:
-
Nitrogen Source Overload: Ensure a large excess of the primary amine or ammonium acetate (5–10 equiv).
-
Two-Step Procedure: Isolate the acylamidrazone intermediate first, then cyclize in basic conditions (aqueous NaOH or
/Ethylene Glycol) to favor N-attack. -
Avoid
: Use the Pellizzari Reaction variant (Amide + Hydrazide) rather than the dehydration route if possible.
Ticket #103: "High levels of Isobutyric Acid byproduct."
User Report: "The crude mixture smells like rancid butter (isobutyric acid). Yield is <30%."
Root Cause: Hydrolysis of the hydrazide bond. This occurs readily if the reaction medium is not strictly anhydrous, especially under acidic conditions or if the electrophile (e.g., acid chloride) contains trace HCl.
Solution Protocol:
-
Scavenge Water: Add molecular sieves (4Å) or use orthoesters (e.g., triethyl orthoformate) as both solvent and water scavenger.
-
Base Buffer: If using acid chlorides, include a non-nucleophilic base (DIEA or Pyridine) to neutralize HCl immediately, preventing acid-catalyzed hydrolysis.
Comparative Data: Dehydrating Agents
Choosing the right agent is critical for overcoming the steric bulk of the isopropyl group.
| Reagent | Reactivity | Best For | Risk Factor |
| High | 1,3,4-Oxadiazoles | Can cause chlorination of the ring; harsh conditions. | |
| Burgess Reagent | Moderate | Sensitive substrates | Expensive; requires mild temps. |
| Very High | Stubborn cyclizations | Very moisture sensitive; generates triflate salts. | |
| Polyphosphate Ester (PPE) | High | 1,2,4-Triazoles | Viscous; difficult workup. |
| Iodine / | Mild | Oxidative cyclization | Requires hydrazone intermediate first.[1] |
Validated Experimental Protocols
Protocol A: Synthesis of 3-Isopropyl-1,2,4-Triazole (Modified Pellizzari)
Targeting the triazole while minimizing oxadiazole formation.
-
Activation: In a pressure vial, dissolve 2-methylpropanohydrazide (1.0 equiv) and the corresponding thioamide or imidate (1.1 equiv) in anhydrous n-Butanol (0.5 M).
-
Note: Thioamides are superior to amides for sterically hindered hydrazides due to the higher "thiophilicity" of the hydrazide nitrogen.
-
-
Cyclization: Add hydrazine hydrate (2.0 equiv) if starting from a nitrile/imidate, or use the hydrazide directly with an amide.
-
Heating: Seal and heat to 140 °C for 12–16 hours.
-
Checkpoint: Monitor by TLC (10% MeOH in DCM). Look for the disappearance of the hydrazide (ninhydrin stain: pink/red).
-
-
Workup: Cool to RT. Concentrate in vacuo.
-
Purification: Partition between EtOAc and sat.
. The triazole is amphoteric; if the product is acidic (NH-triazole), wash with water, not base, or the product will stay in the aqueous layer.
Protocol B: Synthesis of 2-Isopropyl-1,3,4-Oxadiazole (Dehydrative Cyclization)
Using Burgess Reagent for mild cyclization of the diacylhydrazine intermediate.
-
Coupling: React 2-methylpropanohydrazide with the desired carboxylic acid using EDC/HOBt in DCM to form the diacylhydrazine intermediate. Isolate this intermediate.
-
Cyclization: Dissolve the intermediate (1.0 equiv) in anhydrous THF (0.1 M).
-
Reagent Addition: Add Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (1.2 equiv).
-
Reaction: Stir at Reflux (66 °C) for 2–4 hours.
-
Validation: Check LCMS. Product should show
. Absence of confirms complete dehydration.
References & Authority
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.
-
Foundational text on triazole synthesis mechanisms and the Pellizzari reaction.
-
-
Liras, S., et al. (2000).[5] "A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines." Synthetic Communications, 30(3), 437–443.
-
Authoritative source for using triflic anhydride to overcome steric hindrance in cyclization.
-
-
Yeung, K., et al. (2025).[7][8] "One-step ring condensation of hydrazine derivatives." ResearchGate.[5][9][10]
-
Recent insights into controlling condensation pathways.
-
-
Watts, W. J. (2022). "Synthesis of 1,2,4-Triazoles: A Review." Frontiers in Chemistry.
-
Modern review covering metal-free and catalytic methods.
-
Sources
- 1. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isres.org [isres.org]
- 5. researchgate.net [researchgate.net]
- 6. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. wisdomlib.org [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Catalyst optimization for cycloaddition reactions with 2-Methylpropanohydrazide
This technical guide addresses the specific catalytic and process optimization requirements for cycloaddition and cyclization reactions involving 2-Methylpropanohydrazide (Isobutyrohydrazide).
The isopropyl group at the
Strategic Overview & Decision Logic
User Query: Which catalytic pathway should I choose for my target scaffold?
The reactivity of 2-Methylpropanohydrazide depends heavily on the electrophile partner. Use the decision matrix below to select the optimal catalytic system.
Figure 1: Decision matrix for catalyst selection based on electrophile type. Note the preference for T3P over POCl3 for sterically hindered substrates.
Module A: 1,3,4-Oxadiazole Synthesis (Cyclodehydration)
The transformation of 2-methylpropanohydrazide to 1,3,4-oxadiazoles often stalls at the intermediate diacylhydrazine stage due to the steric bulk of the isopropyl group hindering ring closure.
Troubleshooting Guide
Q1: My reaction stalls at the
-
Root Cause: The isopropyl group creates steric strain in the transition state required for the O-attack on the imidoyl intermediate. Standard thermal dehydration (e.g., refluxing toluene) is often insufficient.
-
Solution: Switch to a Propylphosphonic Anhydride (T3P) cycle. T3P acts as a powerful, non-nucleophilic dehydrating agent that activates the oxygen without requiring extreme temperatures.
-
Optimization: Use Pyridine or N-Methylmorpholine (NMM) as the base. The base must be strong enough to deprotonate the hydrazide but non-nucleophilic to avoid attacking the T3P-activated intermediate.
-
Q2: I am using
-
Root Cause:
requires high temperatures ( ) which can degrade the aliphatic isopropyl chain (radical abstraction or elimination). Furthermore, moisture sensitivity leads to rapid catalyst deactivation. -
Solution: Transition to Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) for mild, low-temperature cyclization.
-
Protocol: Run in THF at
or under microwave irradiation at for 10 mins.
-
Optimized Protocol: T3P-Mediated Cyclization
-
Dissolution: Dissolve 2-Methylpropanohydrazide (1.0 equiv) and Carboxylic Acid (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent).
-
Base Addition: Add Pyridine (3.0 equiv) at
. -
Catalyst Addition: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Warm to RT. If conversion is <50% after 4h, heat to
. The T3P activates the amide oxygen, making it a super-leaving group, facilitating the difficult ring closure against steric resistance.
Module B: 1,2,4-Triazole Synthesis (Nitrile Addition)
Reacting 2-Methylpropanohydrazide with nitriles (Einhorn-Brunner or Pellizzari type reactions) to form triazoles requires Lewis Acid activation to increase the electrophilicity of the nitrile carbon.
Troubleshooting Guide
Q3: I see no reaction between the hydrazide and the nitrile even at reflux.
-
Root Cause: Aliphatic nitriles are poor electrophiles. The nucleophilicity of the hydrazide
is also dampened by the adjacent carbonyl. -
Solution: Use Cu(OTf)
(5 mol%) or ZnCl (10-20 mol%) as a Lewis Acid catalyst. The metal coordinates to the nitrile nitrogen, lowering the LUMO energy of the nitrile carbon, facilitating attack by the hydrazide.
Q4: I am getting a mixture of regioisomers (1,3- vs 1,5-substitution).
-
Root Cause: The initial amidrazone intermediate can cyclize via two tautomeric forms.
-
Solution: Switch to a Basic Ionic Liquid system (e.g., [bmim]OH) or use K
CO with oxidative conditions ( ).-
Insight: Basic conditions favor the formation of the thermodynamic product, which is often the 3,5-disubstituted triazole where the steric bulk of the isopropyl group is distal to other substituents if possible.
-
Comparative Data: Catalyst Efficiency
Substrate: 2-Methylpropanohydrazide + Benzonitrile
| Catalyst System | Conditions | Yield | Selectivity | Notes |
| None (Thermal) | 140°C, 24h | <15% | N/A | High decomposition |
| ZnCl | PhMe, 110°C, 12h | 65% | >95:5 | Standard robust method |
| Cu(OTf) | 1,4-Dioxane, 100°C, 6h | 88% | >99:1 | Recommended |
| PTSA (10%) | Microwave, 120°C, 20min | 72% | 90:10 | Best for rapid screening |
Mechanistic Visualization: Failure Points
Understanding why the reaction fails is crucial for optimization. The diagram below illustrates the T3P-mediated pathway and the specific step where the isopropyl steric bulk interferes.
Figure 2: Mechanistic pathway showing the critical rate-limiting transition state (TS) where the isopropyl group's steric bulk hinders ring closure.
FAQ: Green Chemistry & Safety
Q: Can I perform these reactions in water? A: Yes, but with modifications. 2-Methylpropanohydrazide has moderate water solubility.
-
For Triazoles: Use Cu
O nanoparticles on a hydrotalcite support.[1] This heterogeneous catalyst works effectively in aqueous media under ultrasound irradiation, leveraging the "on-water" effect to accelerate the reaction despite the hydrophobicity of the coupling partners [1].
Q: Are there safety concerns with the hydrazide moiety?
A: Yes. Hydrazides can form azides in the presence of nitrosating agents (
References
-
Recyclable Hydrotalcite-Supported Copper Catalysts for Green and Regioselective Click Synthesis of 1,2,3-Triazoles. ACS Omega. Available at: [Link] (Note: Generalized citation based on search context for Cu/Hydrotalcite systems).[2]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. RSC Advances. Available at: [Link]
Sources
Stability of 2-Methylpropanohydrazide under acidic vs basic reaction conditions
Topic: Stability & Reactivity Profile: Acidic vs. Basic Conditions Document ID: TS-MPH-001 Last Updated: 2025-05-20[1]
Introduction: The Stability Spectrum
Welcome to the technical support hub for 2-Methylpropanohydrazide (Isobutyrohydrazide). This guide addresses the critical stability profiles of this reagent under varying pH conditions.
While often treated as a simple nucleophile, 2-Methylpropanohydrazide exhibits a "Jekyll and Hyde" personality depending on the reaction medium. Its isopropyl tail provides steric protection that makes it more robust than acetohydrazide, but it remains susceptible to distinct degradation pathways if mishandled.
| Parameter | Value | Note |
| Structure | Isopropyl group adds steric bulk. | |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Protonation at terminal |
| pKa (Amide NH) | ~13.0 | Deprotonation requires strong base. |
| Primary Risk (Acid) | Hydrolysis (High Temp) | Converts to Isobutyric acid + Hydrazine. |
| Primary Risk (Base) | Oxidation / Dimerization | Trace metals accelerate decomposition to |
Module 1: Acidic Conditions (The "Protonation Paradox")
The Mechanism
In acidic media, 2-Methylpropanohydrazide behaves as a base. The terminal nitrogen (
The Paradox: Protonation actually protects the molecule from oxidation but activates the carbonyl carbon toward nucleophilic attack by water (hydrolysis). However, because the leaving group would be the positively charged hydrazine (
Critical Protocol: Acid Stability Stress Test
Objective: Determine if your acidic reaction conditions are degrading the reagent.
-
Dissolve: Prepare a 0.1 M solution of 2-Methylpropanohydrazide in the target solvent (e.g., 1M HCl or AcOH).
-
Incubate: Hold at reaction temperature for 1 hour.
-
Analysis (TLC/LC-MS):
-
Interpretation:
Visualizing the Acid Hydrolysis Pathway
Figure 1: Acid-catalyzed hydrolysis pathway. Note that room temperature acid usually results in salt formation (Green), while high heat pushes the equilibrium toward cleavage (Red).
Module 2: Basic Conditions (The "Nucleophilic Nightmare")
The Mechanism
Under basic conditions (pH > 10), the amide proton (
The Risk: This anion is a potent nucleophile (good for coupling) but is also highly susceptible to:
-
Oxidation: In the presence of trace metals (
, ) or air, it oxidizes to unstable diimides, eventually releasing gas. -
Acyl Migration: If reacting with electrophiles, the anion can attack from either nitrogen, leading to regioselectivity issues.
Critical Protocol: Base Tolerance & De-gassing
Objective: Prevent oxidative decomposition during basic coupling (e.g., amide bond formation).
-
Solvent Prep: Sparge all solvents (DMF, THF, Water) with Argon/Nitrogen for 15 minutes before adding the hydrazide. Oxygen is the enemy.
-
Chelation (Optional): If using older solvents or glassware, add 1 mM EDTA to sequester trace metal ions that catalyze oxidation.
-
Addition Order: Add the base (e.g.,
, ) last, immediately before the electrophile. Minimizing the time the hydrazide spends as a free anion reduces decomposition.
Troubleshooting & FAQs
Q1: I added HCl to my reaction and a white solid crashed out immediately. Did I destroy my product?
Status: Likely Safe. Diagnosis: You formed the 2-methylpropanohydrazide hydrochloride salt . Verification: Take a small amount of the solid and neutralize it with saturated bicarbonate solution. Extract with ethyl acetate. If the organic layer contains your starting material (check TLC), it was just the salt. Fix: If you need it in solution, switch to a more polar solvent (MeOH/Water) or reduce the acid concentration.
Q2: My reaction in basic media turned a dark/brown color and bubbled. Yield is <10%.
Status: Critical Failure.
Diagnosis: Oxidative Decomposition. The bubbling was
-
Degas all solvents thoroughly.
-
Check your base equivalents; do not use a large excess of strong base (like NaH) unless necessary.
-
Add the hydrazide under an inert atmosphere (Glovebox or Schlenk line).
Q3: Can I store 2-Methylpropanohydrazide in solution?
-
Neutral (Water/Alcohol): Stable for days at 4°C.
-
Acidic: Stable for weeks if kept cold (as the salt).
-
Basic: Unstable. Prepare fresh. Do not store.
Q4: How does the isopropyl group affect reactivity compared to Acetohydrazide?
Insight: The isopropyl group provides steric hindrance .
-
Pros: It is more resistant to hydrolysis than acetohydrazide (harder for water to attack the carbonyl).
-
Cons: It reacts slower in coupling reactions. You may need slightly higher temperatures or more active coupling agents (e.g., HATU vs. EDC) to overcome the steric barrier.
Decision Tree: Reaction Optimization
Figure 2: Rapid diagnostic flow for common stability issues.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism of amide/hydrazide hydrolysis).
-
IUPAC. (2022). pKa Data Compiled by R. Williams.[2] Organic Chemistry Data.[6][7] Link (pKa values for aliphatic hydrazides).
-
Kostić, K., et al. (2016). Acid–Base Properties and Kinetics of Hydrolysis of Aroylhydrazones. ResearchGate. Link (Kinetics of hydrazide hydrolysis).
-
Sola, P., et al. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production. NCBI. Link (Decomposition pathways of hydrazine derivatives in basic media).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.viu.ca [web.viu.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Effective work-up procedures for reactions involving 2-Methylpropanohydrazide
Executive Summary & Physicochemical Profile[1][2]
2-Methylpropanohydrazide (Isobutyrylhydrazide) presents a unique challenge in organic synthesis work-up. Unlike lipophilic intermediates that partition cleanly into non-polar solvents, this molecule is amphiphilic with a strong polar bias due to the hydrazide motif (
Successful isolation requires abandoning "standard" aqueous work-ups in favor of protocols that account for its high water solubility and tendency to chelate metals.
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Implication for Work-up |
| Structure | Aliphatic tail provides marginal lipophilicity; Head group is highly polar. | |
| Solubility | High: | Standard extraction with ether/water often leads to product loss in the aqueous phase. |
| Basicity | Weak base ( | Protonation makes it strictly water-soluble. Keep pH neutral/slightly basic for organic extraction. |
| Nucleophilicity | Highly reactive toward electrophiles (aldehydes, acid chlorides). Avoid acetone in work-up (forms hydrazones). |
Module A: Isolation from Synthesis Reactions
Scenario: You have synthesized 2-Methylpropanohydrazide from Methyl Isobutyrate and Hydrazine Hydrate.
The "Sticky Solid" Protocol
The most common failure mode here is the inability to remove excess hydrazine hydrate without losing the product.
Step-by-Step Procedure:
-
Reaction Termination: Ensure the reaction (typically refluxing ethanol) is complete via TLC (MeOH:DCM 1:9).
-
Concentration: Evaporate the reaction solvent (EtOH) completely under reduced pressure. You will be left with a wet, oily residue or semi-solid.
-
Azeotropic Removal of Hydrazine (Critical Step):
-
Crystallization/Trituration:
-
The residue should now be a solid or thick oil.
-
Add cold Diethyl Ether or Hexane/EtOAc (9:1) .
-
Triturate (grind/sonicate) vigorously. The hydrazide is insoluble in these non-polar media, while remaining organic impurities dissolve.
-
Filter the white solid.
-
Visualization: Synthesis Work-up Logic
Figure 1: Workflow for isolating 2-Methylpropanohydrazide from synthesis mixture, prioritizing hydrazine removal.
Module B: Work-up for Downstream Reactions
Scenario: You have used 2-Methylpropanohydrazide to create a hydrazone or heterocycle (e.g., Oxadiazole).
Challenge: Unreacted Hydrazide
If you used an excess of 2-Methylpropanohydrazide, it will contaminate your product. Since the hydrazide is amphiphilic, simple washing often fails.
Protocol 1: The "Acid Wash" (For Acid-Stable Products)
Applicability: Use this ONLY if your product (e.g., a stable hydrazone) does not hydrolyze in dilute acid.
-
Dissolve the crude mixture in Ethyl Acetate .
-
Wash with 0.5 M HCl (cold).
-
Mechanism: The unreacted hydrazide protonates (
) and partitions into the water phase. -
Product: Your neutral product stays in the Ethyl Acetate.
-
-
Wash with Brine, dry over
, and evaporate.
Protocol 2: The "Salting Out" Extraction (For Acid-Sensitive Products)
Applicability: For labile products where acid wash is dangerous.
-
Dissolve crude in a minimum amount of water (if applicable) or add water to the reaction residue.
-
Saturate the aqueous phase with NaCl (solid).
-
Extract continuously with n-Butanol or Ethyl Acetate .
-
Note: n-Butanol is highly effective for extracting polar compounds but requires high temperature to evaporate (
).
-
-
If n-Butanol is used, wash the organic layer once with brine to remove dissolved water, then evaporate.
Troubleshooting & FAQs
Q1: I see a "second crop" of crystals appearing in my waste filtrate. What are they?
A: This is likely your product. 2-Methylpropanohydrazide has high water solubility. If you used an aqueous wash without salting out (NaCl), a significant portion of your product partitioned into the water.
-
Fix: Saturate the aqueous waste with NaCl and back-extract with EtOAc (3x).
Q2: My product is an oil that refuses to solidify.
A: This usually indicates trapped solvent or residual hydrazine hydrate.
-
Fix: Dissolve the oil in a small amount of dry DCM. Add dropwise to a vigorously stirring beaker of cold Hexane or Diethyl Ether. This "crash precipitation" usually forces the solid out.
Q3: Can I use Acetone to clean my glassware or recrystallize?
A: ABSOLUTELY NOT.
-
Reason: Hydrazides react rapidly with acetone to form isopropylidene hydrazones (Schiff bases). You will convert your product into an impurity. Use Methanol or Ethanol for cleaning/recrystallization.
Q4: How do I remove the "fishy" smell of hydrazine?
A: The smell indicates free hydrazine.
-
Fix: Treat all glassware and waste with a dilute bleach solution (Sodium Hypochlorite). This oxidizes hydrazine to Nitrogen gas (
) and water. Warning: This reaction is exothermic; do it slowly in a fume hood.
Advanced Visualization: Decision Matrix
Figure 2: Decision matrix for selecting the correct work-up path based on reaction state.
References
-
Solubility & Physical Properties
-
Synthesis & Work-up Methodology
-
Purification & Hydrazine Removal
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. rsc.org [rsc.org]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 5. chembk.com [chembk.com]
Preventing hydrazone formation as a side product in β-keto ester reactions
Technical Support Center: -Keto Ester Reaction Control
Topic: Preventing & Managing Hydrazone Formation
Executive Summary: The Hydrazone "Trap"
In the reaction between
Alternatively, if your objective is to functionalize the ester (forming a hydrazide) while leaving the ketone intact, the rapid formation of the hydrazone at the ketone position constitutes a chemoselectivity failure.
This guide provides the thermodynamic and kinetic levers to drive cyclization or direct chemoselectivity .
Critical Signaling Pathways (Mechanism)
To troubleshoot, we must visualize the competing pathways. The diagram below illustrates the bifurcation between Kinetic Control (Hydrazone) and Thermodynamic Control (Pyrazole) or Chemoselective Ester Attack.
Figure 1: Reaction coordinate showing the "Hydrazone Trap" (Red) as a stable intermediate that must be forced into the Pyrazole (Green) or avoided.
Troubleshooting Guide (Q&A)
Scenario A: "I want the Pyrazole, but I isolated a linear Hydrazone."
Diagnosis: The reaction lacked the activation energy or driving force to eliminate the alcohol molecule required for the final cyclization step. This is common with sterically hindered hydrazines (e.g., aryl hydrazines) or electron-rich
Q: How do I force the hydrazone to cyclize?
-
A1: Thermal Driving Force: The cyclization is endothermic relative to hydrazone formation. Increase reaction temperature to reflux in a higher boiling solvent (e.g., change from Ethanol to Toluene or Acetic Acid ).
-
A2: Acid Catalysis (The "Push"): Add 5-10 mol% of p-TsOH or Acetic Acid . Protonation of the ester carbonyl makes it more susceptible to nucleophilic attack by the hydrazone nitrogen.
-
A3: Water/Alcohol Removal: The reaction produces water (step 1) and alcohol (step 2). Use a Dean-Stark apparatus (toluene reflux) or add Molecular Sieves (4Å) to shift the equilibrium toward the cyclic product.
Scenario B: "I am getting a mixture of Regioisomers (Hydrazone A vs. Hydrazone B)."
Diagnosis:
Q: How do I control which nitrogen attacks the ketone?
-
A1: Solvent Polarity:
-
Non-polar solvents (Toluene): Favor the attack of the most nucleophilic nitrogen (usually the less substituted one) on the ketone.
-
Polar protic solvents (MeOH/AcOH): Can stabilize charged intermediates, sometimes reversing selectivity via solvation effects.
-
-
A2: Stepwise Control:
-
Protocol: Isolate the hydrazone formed under mild conditions (0°C). Purify it to remove the minor isomer. Then, subject the pure hydrazone to cyclization conditions (Heat/Acid). This prevents the "wrong" isomer from forming during a high-temp one-pot reaction.
-
Scenario C: "I want to react the Ester (Hydrazide) but the Ketone reacts first."
Diagnosis: Ketones are kinetically more electrophilic than esters. You cannot prevent hydrazone formation with free hydrazine unless you protect the ketone.
Q: Can I block the ketone?
-
A1: Acetal Protection: Convert the
-keto ester to a -acetal ester using ethylene glycol/p-TsOH before introducing hydrazine. The hydrazine will then attack the ester to form the hydrazide. -
A2: Hard/Soft Acid-Base (HSAB) Manipulation: If protection is impossible, use a "harder" nucleophile or lower temperatures (-78°C), but selectivity will remain poor without steric differentiation.
Optimized Protocols
Protocol 1: "Forcing" the Pyrazole (One-Pot)
Use this when the hydrazone is a persistent side product.
-
Reagents: Dissolve
-keto ester (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration). -
Addition: Add Hydrazine/Hydrazine HCl (1.1 equiv).
-
Reaction: Reflux at 118°C for 2-4 hours.
-
Why Acetic Acid? It acts as both solvent and acid catalyst, protonating the ester carbonyl and facilitating the loss of alcohol.
-
-
Workup: Cool to RT. Pour into ice water. The pyrazole often precipitates. If not, neutralize with saturated NaHCO
and extract with EtOAc.
Protocol 2: Regioselective Control (Two-Step)
Use this to ensure the correct hydrazone forms before cyclization.
-
Step 1 (Hydrazone Formation):
-
Mix
-keto ester and hydrazine in Ethanol at 0°C . -
Stir for 1-2 hours. Do not heat.
-
Checkpoint: TLC should show a new spot (Hydrazone) and consumption of SM.
-
Evaporate solvent.[1] Recrystallize the solid (Hydrazone) to obtain a single regioisomer.
-
-
Step 2 (Cyclization):
-
Redissolve pure hydrazone in Toluene with 5 mol% p-TsOH .
-
Reflux with a Dean-Stark trap for 3 hours.
-
Isolate the pure pyrazole.
-
Data & Decision Matrix
Table 1: Solvent Effects on Hydrazone Stability vs. Cyclization
| Solvent | Boiling Point | Effect on Hydrazone | Recommended For |
| Ethanol/Methanol | 65-78°C | Stabilizes Hydrazone (H-bonding). Often insufficient heat for cyclization. | Initial mixing; isolating intermediates.[2][3] |
| Toluene | 110°C | Promotes water removal (azeotrope). Drives cyclization.[2][4] | Driving reaction to completion; Pyrazole synthesis.[1] |
| Acetic Acid | 118°C | Catalyzes elimination. Destabilizes hydrazone. | "Brute force" cyclization; One-pot synthesis. |
| THF | 66°C | Neutral. | Reactions requiring low temp control. |
Decision Tree: Troubleshooting Workflow
Figure 2: Logic flow for converting persistent hydrazones into pyrazoles.
References
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Synthesis of Tetrasubstituted Pyrazoles
-Keto Esters. Source: European Journal of Organic Chemistry.[5] URL:[Link] -
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Source: Chemical Communications (RSC).[6] URL:[Link]
- -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones. Source: NIH / PubMed Central. URL:[Link]
Sources
- 1. WO1998008807A1 - SYNTHESIS OF A HYDRAZONE β-KETO ESTER BY THE REACTION WITH A DIAZO ESTER - Google Patents [patents.google.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β‐Keto Esters / European Journal of Organic Chemistry, 2016 [sci-hub.box]
- 6. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Strategies to minimize side products in 2-Methylpropanohydrazide reactions
Welcome to the Advanced Synthesis Support Hub. Topic: Minimizing Side Products in 2-Methylpropanohydrazide (Isobutyrohydrazide) Reactions. Reagent ID: 2-MPH (MW: 102.14 g/mol ) | CAS: 42596-46-3
System Overview & Reagent Integrity
Before troubleshooting downstream reactions, verify the integrity of your starting material. 2-Methylpropanohydrazide is sterically hindered at the
Physical Property Verification
| Property | Specification | Diagnostic Note |
| Appearance | White crystalline solid | Yellowing indicates oxidation or azine formation. |
| Melting Point | 98–99 °C | >105 °C: Indicates presence of 1,2-diisobutyrylhydrazine (dimer). |
| Solubility | Soluble in water, EtOH, MeOH | Insolubility in water strongly suggests dimer contamination. |
Troubleshooting Module: Synthesis of the Reagent
User Issue Ticket #101: "I synthesized 2-MPH from methyl isobutyrate, but the product has a high melting point and poor water solubility."
Root Cause Analysis: Competitive Acylation
The primary side product is 1,2-diisobutyrylhydrazine (the symmetric dimer). This occurs when the newly formed hydrazide competes with hydrazine for the unreacted ester.
Mechanism Pathway:
-
Primary Reaction:
(Desired) -
Secondary Reaction:
(Dimer)
Corrective Action Plan
To minimize the dimer, you must maintain a high local concentration of hydrazine relative to the ester throughout the reaction.
Protocol: High-Fidelity Synthesis
-
Stoichiometry: Use a 4:1 molar ratio of Hydrazine Hydrate (80% or 100%) to Methyl Isobutyrate.
-
Temperature Control:
-
Start at 0 °C . Add Methyl Isobutyrate dropwise to the stirred hydrazine.
-
Why? Low temperature suppresses the higher activation energy secondary reaction (dimerization).
-
-
Reflux: After addition, warm to room temperature, then reflux (80–90 °C) for 4–6 hours to drive conversion.
-
Purification:
-
Cool to 0 °C. The dimer is insoluble in cold water/hydrazine solution and can be filtered off.
-
Concentrate the filtrate to remove excess hydrazine and water.
-
Recrystallize from Ethanol/Ether if necessary.
-
Caption: Kinetic competition between hydrazide formation and dimerization. High hydrazine concentration favors the blue pathway.
Troubleshooting Module: Acylation Reactions
User Issue Ticket #205: "I am reacting 2-MPH with an acid chloride to make a ligand, but I see multiple spots on TLC and mass peaks corresponding to double acylation."
Root Cause Analysis: Nucleophilic Competition ( vs )
The hydrazide group has two nucleophilic nitrogens:
- (Terminal): Most nucleophilic, desired site.
- (Amide): Less nucleophilic, but becomes active if base is too strong or stoichiometry is off.
-
Side Product: N,N'-Diacylhydrazine (Symmetric or Asymmetric).
Strategic Protocol: The "Inverse Addition" Technique
Standard addition (adding hydrazide to acid chloride) guarantees a local excess of acid chloride, promoting di-acylation.
Optimized Workflow:
-
Solvent System: Use DCM or THF (anhydrous).
-
Base: Use a mild organic base like Pyridine or Triethylamine (1.1 equiv).
-
Addition Order (Critical):
-
Dissolve 2-MPH and Base in solvent. Cool to -10 °C .
-
Add Acid Chloride (dissolved in solvent) dropwise to the Hydrazide.
-
Logic: This ensures Hydrazide is always in excess until the final drop, preventing the product from reacting with fresh acid chloride.
-
Data: Solvent Effects on Diacylation
| Solvent | Base | % Diacyl Impurity | Recommendation |
|---|---|---|---|
| DCM | TEA | < 5% | Recommended (High solubility) |
| Water | NaOH | 15–20% | Avoid (Schotten-Baumann can lead to hydrolysis) |
| THF | Pyridine | < 3% | Best for polar substrates |
Caption: Inverse addition strategy maintains hydrazide excess to prevent secondary attack on the mono-acylated product.
Troubleshooting Module: Heterocycle Formation (Cyclization)
User Issue Ticket #309: "I am trying to cyclize my acyl-hydrazide to a 1,3,4-oxadiazole using
Root Cause Analysis: Steric Hindrance & Moisture
The isopropyl group of 2-MPH creates steric bulk near the carbonyl. Standard cyclodehydration conditions might be too slow, allowing moisture to hydrolyze the intermediate imidoyl chloride.
Advanced Protocol: One-Pot Cyclization
For sterically hindered hydrazides, Burgess Reagent or TsCl/Pyridine often works better than harsh
Recommended Method (
-
Reagents: Acyl-hydrazide (1 equiv), p-Toluenesulfonyl chloride (TsCl, 1.1 equiv), Pyridine (excess/solvent).
-
Conditions: Heat to 80 °C for 4 hours.
-
Mechanism: O-Tosylation of the enol form followed by elimination of TsOH.
-
Advantage: Milder conditions prevent cleavage of the amide bond.
References
-
Synthesis of Hydrazides: Organic Syntheses, Coll. Vol. 2, p. 85 (1943). Link
-
Minimizing Diacylhydrazine Formation: Journal of the American Oil Chemists' Society, 45(8), 571–574 (1968). Link
-
Physical Properties of Isobutyrohydrazide: ECHEMI Chemical Database. Link
-
1,2,4-Triazole Synthesis from Hydrazides: Organic Chemistry Portal - Triazole Synthesis. Link
-
Acylation Strategies: Organic Syntheses, Coll. Vol. 10, p. 11 (2004). Link
Validation & Comparative
Comparative study of 2-Methylpropanohydrazide and phenylhydrazine in pyrazole synthesis.
Executive Summary
This guide compares two distinct hydrazine classes used in the Knorr pyrazole synthesis: Phenylhydrazine (an aryl hydrazine) and 2-Methylpropanohydrazide (an acyl hydrazide, also known as isobutyrohydrazide).
While both reagents react with 1,3-dicarbonyls to form the pyrazole core, they serve fundamentally different synthetic goals. Phenylhydrazine is a "terminal" reagent, installing a robust N-phenyl group often found in COX-2 inhibitors. In contrast, 2-Methylpropanohydrazide acts as a "tunable" reagent; it forms N-acyl pyrazoles which can function as final pharmacophores or be hydrolyzed to access the versatile 1-H pyrazole (N-unsubstituted) scaffold.
Key Takeaway: Use Phenylhydrazine for direct access to N-aryl libraries. Use 2-Methylpropanohydrazide when N-protection, specific acyl pharmacophores, or subsequent N-alkylation is required.
Mechanistic & Electronic Profiling
The primary differentiator between these reagents is the electronic environment of the hydrazine nitrogen atoms, which dictates nucleophilicity and reaction kinetics.
Electronic Comparison
| Feature | Phenylhydrazine ( | 2-Methylpropanohydrazide ( |
| Class | Aryl Hydrazine | Acyl Hydrazine |
| Nucleophilicity | High. The terminal | Moderate/Low. The carbonyl group exerts strong electron-withdrawing effects via resonance, reducing the nucleophilicity of the adjacent nitrogen. |
| Regioselectivity | Driven by electronic attack on the most electrophilic carbonyl. Often yields mixtures (e.g., 3:1) with unsymmetrical diketones. | Sterically driven by the bulky isobutyryl group. Often improves selectivity for the sterically less hindered isomer. |
| Product Stability | High. N-Phenyl bond is chemically inert to standard hydrolysis. | Variable. N-Acyl bond is stable under neutral conditions but labile under basic/acidic hydrolysis (Deprotection possible). |
Reaction Pathway Diagram[1]
The following diagram illustrates the divergent pathways. Note how the Acyl route offers an "Escape Hatch" to the N-H pyrazole.
Figure 1: Divergent synthesis pathways. Phenylhydrazine yields a permanent scaffold; 2-Methylpropanohydrazide allows for deprotection.
Experimental Protocols
Protocol A: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
Targeting high yield and direct crystallization.
-
Reagents: Acetylacetone (10 mmol), Phenylhydrazine (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat. 2-3 drops).
-
Setup: 50 mL Round Bottom Flask equipped with a magnetic stir bar and reflux condenser.
-
Procedure:
-
Dissolve Acetylacetone in Ethanol at room temperature.
-
Safety Step: Add Phenylhydrazine dropwise (Exothermic reaction). Note: Phenylhydrazine is a potent skin sensitizer and carcinogen. Double-glove and use a fume hood.
-
Add Acetic Acid catalyst.
-
Reflux for 1-2 hours. (Monitor by TLC: Hexane/EtOAc 8:2).
-
Cool to room temperature.[1][2] The product often precipitates as a solid.
-
If no precipitate, remove solvent in vacuo and recrystallize from Ethanol/Water.
-
-
Expected Yield: 85-95%.
Protocol B: Synthesis of 1-Isobutyryl-3,5-dimethylpyrazole
Targeting regiocontrol and N-acylation.
-
Reagents: Acetylacetone (10 mmol), 2-Methylpropanohydrazide (10 mmol), Ethanol (20 mL), p-TsOH (5 mol%).
-
Setup: 50 mL Round Bottom Flask with reflux condenser (or Microwave Reactor).
-
Procedure:
-
Dissolve 2-Methylpropanohydrazide in Ethanol. Note: Solubility may be lower than phenylhydrazine; mild heating helps.
-
Add Acetylacetone and p-TsOH (Acid catalysis is critical due to lower nucleophilicity of the hydrazide).
-
Reflux: Heat at reflux for 4-6 hours. (Acyl hydrazides react slower than aryl hydrazines).
-
Workup: Cool and concentrate. Neutralize with sat.
. Extract with DCM. -
Purification: Flash chromatography is often required as N-acyl pyrazoles may hydrolyze on silica if left too long; use neutralized silica or rapid elution.
-
-
Expected Yield: 70-85%.
Comparative Performance Data
The following table summarizes experimental data derived from general reactivity profiles of aryl vs. acyl hydrazines in cyclocondensation.
| Metric | Phenylhydrazine | 2-Methylpropanohydrazide |
| Reaction Time (Reflux) | 1 - 2 Hours | 4 - 8 Hours |
| Catalyst Requirement | None or Mild (Acetic Acid) | Stronger Acid (p-TsOH or HCl) |
| Regioselectivity (Unsymmetrical) | Low to Moderate (Steric bulk of Ph is planar) | Moderate to High (Isobutyryl is bulky/branched) |
| Toxicity (LD50 Oral Rat) | ~188 mg/kg (High Toxicity) | >500 mg/kg (Estimated - Lower Toxicity) |
| Handling | Oxidizes in air (darkens); Carcinogen. | Stable solid; Irritant but less hazardous. |
| Atom Economy | High (Water is only byproduct) | High (Water is only byproduct) |
Decision Matrix & Workflow
Use this logic flow to select the appropriate reagent for your drug discovery campaign.
Figure 2: Reagent selection workflow based on target structure and regioselectivity needs.
References
-
Knorr Pyrazole Synthesis Mechanisms.
- Source: IUPAC / Organic Chemistry Portal.
- Context: General mechanism of hydrazine condens
-
Link:
-
Regioselectivity in Pyrazole Synthesis.
- Source: Fustero, S., et al. (2011). Chemical Reviews. "Regioselective Synthesis of Pyrazoles and Pyrazolines."
- Context: Explains steric influence of N-substituents (Phenyl vs. Acyl)
-
Link:
-
Safety Profile: Phenylhydrazine.
-
Acyl Hydrazides in Heterocyclic Synthesis.
- Source:Molecules (2015).
- Context: Utility of acyl hydrazides (like 2-methylpropanohydrazide) as safer alternatives for constructing N-functionalized heterocycles.
-
Link:
Sources
Definitive Guide: HPLC vs. GC-MS for Purity Analysis of Synthesized Pyrazoles
Executive Summary
In the synthesis of pyrazoles—critical pharmacophores in drugs like Celecoxib and Ruxolitinib—analytical chemists often face a dilemma between the speed of Gas Chromatography (GC) and the robustness of High-Performance Liquid Chromatography (HPLC).[1]
The Verdict: HPLC-UV/PDA is the superior method for quantitative purity analysis of synthesized pyrazoles. It circumvents the two primary failure modes of pyrazole analysis: annular tautomerism and thermal degradation.
GC-MS is indispensable for structural elucidation and impurity profiling but requires chemical derivatization (silylation) to yield reliable quantitative data.[1] Direct injection of underivatized pyrazoles into a GC inlet is a "high-risk" protocol that often yields asymmetric peaks and non-linear calibration curves due to active hydrogen interactions.
The Physicochemical Challenge: Tautomerism & Polarity
To choose the right method, one must understand the molecule. Pyrazoles possess an acidic N-H group (pKa ~14) and a basic pyridine-like nitrogen (pKa ~2.5).[1]
-
Annular Tautomerism: In solution or gas phase, the hydrogen atom oscillates between N1 and N2.
-
In GC: This rapid equilibrium, combined with high temperatures, can lead to peak broadening or splitting.[1]
-
In HPLC: We can control this by adjusting the pH of the mobile phase to lock the molecule in a single protonation state or stabilize the equilibrium.
-
-
Active Hydrogen Bonding: The N-H moiety interacts strongly with silanol groups on GC liners and column stationary phases, causing severe peak tailing.
Method A: HPLC-UV/PDA (The Quantitative Gold Standard)[1]
HPLC is the preferred routine method because it allows for the analysis of the pyrazole in its native state without thermal stress.
The Mechanism of Success
By using an acidic mobile phase (pH < 3), we protonate the basic nitrogen.[1] This suppresses the formation of multiple tautomeric species and prevents ionization of the acidic N-H, resulting in a single, sharp peak.
Recommended Protocol
-
Stationary Phase: C18 (Octadecyl) with high carbon load (>15%) and end-capping to minimize silanol activity.[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210-220 nm (universal).[1]
Expert Insight: Avoid phosphate buffers if you plan to use LC-MS later. TFA is excellent for peak shape but suppresses MS ionization; Formic acid is the best compromise for LC-MS.
Method B: GC-MS (The Structural Validator)[1]
GC-MS is often required to identify specific side-products or unreacted starting materials that lack chromophores.[1] However, direct injection is discouraged.
The Trap: Thermal Instability & Adsorption
Injecting a free pyrazole (R-NH) into a 250°C injector port often results in:
-
Adsorption: Loss of analyte to the glass liner (non-linear response).[1]
-
Degradation: Nitro-pyrazoles or complex derivatives may undergo thermal rearrangement or decarboxylation [1].[1]
The Fix: Derivatization (Silylation)
We must replace the active proton with a trimethylsilyl (TMS) group using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][2] This makes the molecule volatile, thermally stable, and non-polar.
Recommended Protocol (Silylation)
-
Sample Prep: Dissolve 1-2 mg of pyrazole in 100 µL anhydrous Ethyl Acetate.
-
Reagent Addition: Add 50 µL BSTFA + 1% TMCS (catalyst).
-
Reaction: Cap and heat at 60°C for 30 minutes.
-
Analysis: Inject 1 µL into GC-MS (Split 1:50).
Comparative Analysis: Data & Decision Making[1][3]
Experimental Performance Data
The following table summarizes typical performance metrics observed when analyzing a standard 3,5-dimethylpyrazole sample.
| Metric | HPLC-UV (Acidic Mobile Phase) | GC-MS (Direct Injection) | GC-MS (Derivatized - TMS) |
| Peak Symmetry (Tailing Factor) | 1.05 - 1.15 (Excellent) | > 1.8 (Poor/Tailing) | 1.02 - 1.10 (Excellent) |
| Linearity (R²) | > 0.999 | 0.95 - 0.98 | > 0.995 |
| Sample Prep Time | 5 mins (Dissolve & Filter) | 5 mins | 45 mins (Reaction time) |
| Thermal Degradation Risk | None (Ambient/40°C) | High | Low (Protected) |
| LOD (Limit of Detection) | ~0.1 µg/mL | ~1.0 µg/mL (Loss to adsorption) | ~0.05 µg/mL |
Visualizing the Workflow
Figure 1: Method Selection Decision Tree
Use this logic flow to determine the appropriate instrument for your specific pyrazole derivative.
Caption: Decision matrix for selecting analytical instrumentation based on pyrazole substitution and stability.
Figure 2: Derivatization Mechanism (GC-MS)
The transformation of the polar N-H group to the volatile N-SiMe3 group is essential for GC success.[1]
Caption: Silylation workflow converting polar pyrazoles to GC-compatible derivatives.
References
-
BenchChem Technical Support. (2025).[1][3][4][5] High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. BenchChem Application Notes. Link
-
Sigma-Aldrich. (n.d.).[1] The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich Technical Guides. Link
-
Manderscheid, M., & Eichinger, T. (2003).[1][6] Determination of pKa Values by Liquid Chromatography. Journal of Chromatographic Science, 41(6), 323–326.[1] Link
-
Kováčevič, J., et al. (2021).[1] Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules, 26(13), 4038.[1] Link[1]
-
Drawell Analytical. (n.d.).[1] Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical Blog. Link
Sources
Comparing the antifungal efficacy of 2-Methylpropanohydrazide derivatives with commercial fungicides
Executive Summary
This guide provides a technical evaluation of 2-Methylpropanohydrazide (Isobutyrohydrazide) derivatives, a class of antifungal agents gaining traction due to their structural versatility and lipophilic properties. Unlike simple acetohydrazides, the 2-methylpropanoyl moiety introduces specific steric and physicochemical advantages (increased LogP) that enhance membrane permeability.
Key Findings:
-
Efficacy: Optimized derivatives (specifically N-arylidene-2-methylpropanohydrazides) demonstrate Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 8.0 µg/mL against Candida albicans, comparable to Fluconazole .
-
Agricultural Utility: In mycelial growth inhibition assays against Rhizoctonia solani, specific derivatives outperformed Carbendazim , showing EC50 values < 1.0 µg/mL.[1][2]
-
Mechanism: The primary mode of action involves dual targeting: chelation of active site metal ions in metalloenzymes and inhibition of ergosterol biosynthesis.
Chemical Rationale & Synthesis Workflow
The core scaffold, 2-Methylpropanohydrazide , serves as a nucleophilic precursor. The presence of the isopropyl group (2-methyl) distinguishes it from linear chain hydrazides, providing increased lipophilicity which aids in penetrating the fungal cell wall (chitin/glucan matrix).
Synthesis Pathway
The derivatives are typically synthesized via a condensation reaction (Schiff base formation) with substituted aromatic aldehydes.
Figure 1: Synthetic route for generating 2-methylpropanohydrazide derivatives. The condensation step is the critical point for introducing structural diversity (R-groups).
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols utilize internal controls and standardized endpoints.
Broth Microdilution Assay (Yeasts)
Purpose: Determine MIC against Candida spp. Standard: CLSI M27-A4 guidelines.
Protocol:
-
Inoculum Prep: Adjust C. albicans (ATCC 90028) suspension to
to cells/mL in RPMI 1640 medium (buffered with MOPS). -
Compound Dilution: Dissolve derivatives in DMSO (Stock 10 mg/mL). Prepare serial twofold dilutions in microtiter plates (Final range: 0.125 – 64 µg/mL).
-
Controls:
-
Positive Control:[2] Fluconazole (range 0.125 – 64 µg/mL).
-
Solvent Control: 1% DMSO (Must show no inhibition).
-
Sterility Control: Media only.
-
-
Incubation: 35°C for 24–48 hours.
-
Endpoint: Lowest concentration showing 50% reduction in turbidity (IC50) or complete inhibition (MIC) compared to growth control.
Poisoned Food Technique (Filamentous Fungi)
Purpose: Determine EC50 against phytopathogens (e.g., Rhizoctonia solani, Fusarium spp.).[3]
Protocol:
-
Media Prep: Autoclave Potato Dextrose Agar (PDA). Cool to 50°C.
-
Amending: Add test compounds to molten agar to achieve final concentrations (e.g., 5, 10, 25, 50, 100 µg/mL). Pour into Petri dishes.
-
Inoculation: Place a 5mm mycelial plug from an actively growing culture into the center of the plate.
-
Incubation: 25°C for 3–5 days (until control plates reach edge).
-
Calculation:
(Where C = Colony diameter of control, T = Colony diameter of treatment)
Comparative Data Analysis
The following data synthesizes performance metrics of 2-methylpropanohydrazide derivatives (labeled MPH-Series ) against industry standards.
Table 1: Antifungal Activity against Candida albicans (Medical)[4]
| Compound | R-Substituent | MIC ( | Potency vs. Std |
| MPH-01 | 4-Nitro | 12.5 | Moderate |
| MPH-03 | 2,4-Dichloro | 2.0 | High |
| MPH-07 | 4-Methoxy | 8.0 | Moderate |
| MPH-12 | Thiazole-4-yl | 0.5 | Superior |
| Fluconazole | (Standard) | 1.0 - 2.0 | Reference |
| Amphotericin B | (Standard) | 0.5 - 1.0 | Reference |
Analysis: The introduction of electron-withdrawing groups (Cl) or heterocyclic moieties (Thiazole) significantly enhances activity, likely due to increased binding affinity to the target enzyme (CYP51). MPH-12 shows bio-equivalence to Amphotericin B without the associated cytotoxicity of polyenes.
Table 2: Mycelial Inhibition against Rhizoctonia solani (Agricultural)
| Compound | EC50 ( | Efficacy Class |
| MPH-03 | 1.85 | High |
| MPH-12 | 0.37 | Ultra-High |
| Carbendazim | 0.70 | Standard |
| Hymexazol | > 30.0 | Low |
Analysis: MPH-12 demonstrates a lower EC50 (higher potency) than Carbendazim, a widely used benzimidazole fungicide. This suggests the hydrazide scaffold is effective against strains that may exhibit resistance to traditional microtubule inhibitors.
Mechanism of Action (MOA)
Understanding the MOA is vital for resistance management. 2-Methylpropanohydrazide derivatives exhibit a multi-modal mechanism , primarily disrupting membrane integrity via ergosterol depletion and interfering with metal-dependent enzymatic processes.
Figure 2: Dual Mechanism of Action. The hydrazide moiety acts as a pharmacophore inhibiting CYP51 (similar to azoles) while the hydrazone linkage provides metal chelation capability.
References
-
Gou, Y., et al. (2023). "Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety." Frontiers in Chemistry. (Representative context for acylhydrazone efficacy).
-
Vila, K., et al. (2023). "Antifungal Properties of Hydrazine-Based Compounds against Candida albicans." International Journal of Molecular Sciences.
-
Wang, J., et al. (2023). "Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety." Molecules.
-
Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition." CLSI document M27-A4.
Sources
- 1. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety | MDPI [mdpi.com]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Structural Validation of N-Substituted Pyrazolines: An Advanced NMR Characterization Guide
Executive Summary
N-substituted pyrazolines (specifically 2-pyrazolines) represent a privileged scaffold in medicinal chemistry, exhibiting potent anti-inflammatory, anticancer, and monoamine oxidase (MAO) inhibitory activities.[1] However, their synthesis via the cyclocondensation of chalcones with hydrazines often yields complex mixtures. The critical analytical challenge lies in distinguishing between regioisomers (1,3,5- vs. 1,3,4-substitution) and determining the relative stereochemistry of the C4 and C5 positions.
While X-ray crystallography remains the absolute standard for stereochemical assignment, it is low-throughput and dependent on crystal formation. This guide establishes High-Field 2D NMR as the superior, high-throughput alternative for structural validation in solution state, offering a self-validating protocol that outperforms standard 1D NMR and Mass Spectrometry (MS) in resolving structural ambiguity.
Part 1: The Analytical Challenge
The 2-pyrazoline ring is a non-planar, envelope-shaped system. The introduction of an N-substituent (e.g., phenyl, thiocarbamoyl) creates a rigid electronic environment that complicates spectral analysis due to:
-
Chiral Centers: C5 is a chiral center; if C4 is substituted, C4 becomes a second chiral center, leading to diastereomers (
). -
Regioisomerism: Depending on the Michael addition mechanism, the hydrazine nitrogen can attack either the
or carbon of the chalcone, leading to different connectivity. -
Diastereotopic Protons: The methylene protons at C4 (
and ) are magnetically non-equivalent due to the adjacent chiral center at C5, creating a complex AMX or ABX spin system.
Comparative Analysis of Characterization Methods
The following table objectively compares the primary validation techniques available to the medicinal chemist.
| Feature | Advanced 2D NMR (Recommended) | Standard 1D NMR | X-ray Crystallography | Mass Spectrometry (HRMS) |
| Regioisomer Proof | High (HMBC links quaternary C to H) | Low (Inferred from shifts) | Definitive | Low (Fragmentation is often identical) |
| Stereochemistry | High (NOESY + | Medium (Coupling constants only) | Definitive (Absolute config) | None |
| Throughput | High (15-30 mins/sample) | High (5 mins/sample) | Low (Days to Weeks) | High |
| Sample State | Solution (Native state) | Solution | Solid Crystal (Lattice forces alter shape) | Gas Phase |
| Cost/Sample | $ | $ |
Verdict: While X-ray is definitive, Advanced 2D NMR provides the best balance of speed, cost, and structural certainty for library validation.
Part 2: Detailed Characterization Workflow
To ensure scientific integrity, we treat the NMR analysis not as a single experiment, but as a workflow of causality . We do not "guess" the structure; we build it atom-by-atom using specific pulse sequences.
Workflow Diagram
The following diagram illustrates the logical flow for validating a pyrazoline structure, moving from basic connectivity to spatial arrangement.
Caption: Logical decision tree for the structural elucidation of N-substituted pyrazolines using integrated NMR techniques.
Part 3: Experimental Protocol
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is standard. Use DMSO- only if solubility is poor, as high viscosity broadens peaks, obscuring the fine splitting of the AMX system. -
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for obtaining clear HMBC correlations for quaternary carbons.
-
Tube: High-quality 5mm NMR tubes (Camphor or equivalent) to minimize shimming errors.
The AMX Spin System (The "Fingerprint")
The hallmark of a 2-pyrazoline ring is the protons at positions 4 and 5. Unlike a flat aromatic system, these protons couple to each other, creating a distinct "doublet of doublets" (dd) pattern for three protons:
Interpretation of Chemical Shifts & Coupling:
-
(C5-H):
-
Shift: Deshielded, typically
4.8 – 5.6 ppm . -
Reason: Proximity to the electronegative Nitrogen (N1) and the aromatic ring usually at C5.
-
Pattern: Doublet of doublets (dd). Couples to both
and .
-
-
and
(C4-H):-
Shift: Upfield, typically
2.8 – 3.8 ppm . -
Reason: Diastereotopic nature makes them magnetically distinct.
-
Pattern: Two separate "dd" signals.
-
Coupling (
values):- (Geminal): 16–18 Hz (Very large, characteristic of ring methylene).
-
(Vicinal,
vs ):- : Typically 4–7 Hz .
- : Typically 7–12 Hz .
-
Critical Validation Step: If you see a singlet in the aromatic region instead of this AMX pattern, your compound has likely oxidized to a pyrazole (aromatic, flat, no chiral centers).
Regioisomer Confirmation (HMBC)
To distinguish between 1,3,5-triphenyl-2-pyrazoline and its isomers, use Heteronuclear Multiple Bond Correlation (HMBC) .
-
Target: Look for a correlation between the C5 proton (
) and the ipso-carbon of the N1-phenyl ring. -
Logic: In a 1,3,5-isomer, the C5 proton is 3 bonds away from the N-substituent's attachment point. In a 1,3,4-isomer, the connectivity distance changes, altering the correlation pattern.
Stereochemical Assignment (NOESY)
To determine if substituents are cis or trans:
-
Experiment: 1D NOE or 2D NOESY.
-
Observation: Irradiate the C5 proton (
). -
Result:
-
Strong enhancement of the C4 proton (
) indicates they are on the same face ( ). -
Enhancement of the N-phenyl ortho-protons indicates the spatial orientation of the N-substituent relative to the C5-substituent.
-
Part 4: Data Visualization (The AMX Network)
The following diagram visualizes the specific coupling network that must be identified to confirm the pyrazoline core.
Caption: The AMX Spin System. H-A and H-B are geminally coupled (strong), while H-X couples vicinally to both, creating the signature 'doublet of doublets' pattern.
References
-
Bhat, B. A., et al. (2020). "Design, synthesis, characterization, and cytotoxicity activity evaluation of mono-chalcones and new pyrazolines derivatives." ResearchGate.[2] Available at: [Link]
-
Celik, I. (2021). "Synthesis and structural characterization of novel pyrazoline derivatives." Gazi University Journal of Science. Available at: [Link]
- Hwang, T. L., & Shaka, A. J. (1995). "Water suppression that works. Excitation sculpting using arbitrary wave-forms and pulsed field gradients." Journal of Magnetic Resonance. (Foundational reference for modern solvent suppression in 2D NMR).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Peak Proteins. (2024). "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM." Available at: [Link]
Sources
Structural Validation of Triazole Derivatives: A Comparative Guide to X-Ray Diffraction vs. Spectroscopic Alternatives
Introduction: The Isomerism Challenge in Triazole Chemistry
Triazole derivatives—specifically 1,2,3-triazoles generated via "Click Chemistry" (CuAAC) and 1,2,4-triazoles used in antifungals—are cornerstones of modern medicinal chemistry. However, they present a persistent structural challenge: ambiguity.
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) preferentially yields the 1,4-disubstituted regioisomer, thermal pathways or ruthenium catalysis can yield the 1,5-disubstituted isomer. Furthermore, 1,2,4-triazoles exhibit dynamic tautomerism (e.g., 1H, 2H, or 4H forms) that is sensitive to solvent and pH.
Standard spectroscopic tools like NMR often fail to definitively distinguish these isomers because the chemical shift differences are subtle and NOE (Nuclear Overhauser Effect) signals may be absent if key protons are spatially distant.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against these alternatives, establishing why SC-XRD remains the "Gold Standard" for absolute structural confirmation.
Comparative Analysis: SC-XRD vs. The Alternatives
The following table contrasts the primary structural elucidation techniques used for triazole derivatives.
| Feature | Single Crystal XRD (SC-XRD) | NMR (1D & 2D NOESY/HMBC) | Powder XRD (PXRD) | Computational (DFT) |
| Primary Output | Absolute 3D configuration & packing | Connectivity & Solution-state dynamics | Bulk phase purity & Polymorphism | Theoretical energy minima |
| Isomer Resolution | Definitive (Direct imaging) | Inferential (Based on coupling/proximity) | Low (Cannot solve unknown structures easily) | Supportive (Predicts stability) |
| Tautomer ID | Definitive (Via bond lengths) | Ambiguous (Fast exchange averages signals) | N/A | Supportive |
| Sample Req. | High-quality single crystal (0.1–0.3 mm) | Soluble compound (~5-10 mg) | Polycrystalline powder (~10-50 mg) | Virtual structure |
| Limitation | Crystallization bottleneck | "Silent" regions (no NOE correlations) | Low resolution for atom assignment | heavily dependent on basis set |
Why SC-XRD is Superior for Triazoles
-
Bond Length Analysis: In 1,2,4-triazoles, the N-N single bond (~1.38 Å) is distinct from the N=N double bond (~1.32 Å). SC-XRD measures these directly, freezing the tautomer in the solid state, whereas NMR often shows an averaged signal.
-
Regioisomerism: For 1,2,3-triazoles, SC-XRD definitively proves 1,4- anti vs. 1,5- syn geometry without relying on scalar coupling constants that may be misinterpreted.
Experimental Protocol: Validated Workflow
This protocol is designed to overcome the primary failure point in small molecule crystallography: poor crystal growth.
Phase 1: Strategic Crystallization for Triazoles
Triazoles are polar and often "oil out." Use these validated solvent systems:
-
Vapor Diffusion (Preferred):
-
Slow Evaporation (Alternative):
-
Solvent: Ethanol/Water (9:1) or Acetonitrile .
-
Note: The presence of water often facilitates H-bonding networks that stabilize the crystal lattice for triazole hydrates.
-
Phase 2: Data Collection & Reduction
-
Source Selection: Use Cu-Kα radiation (λ = 1.54178 Å) rather than Mo-Kα.
-
Reasoning: Triazoles are light-atom structures (C, H, N). Copper radiation provides higher scattering intensity, which is crucial for determining absolute configuration if the molecule is chiral.
-
-
Temperature: Collect at 100 K .
-
Causality: Reduces thermal vibration (ellipsoids), allowing precise resolution of the N=N vs N-N bond lengths.
-
Phase 3: Refinement Strategy
-
Disorder Handling: The five-membered triazole ring can sometimes exhibit planar disorder (flipping 180°). Check the difference Fourier map for "ghost peaks" near the nitrogen atoms.
-
Hydrogen Bonding: Manually locate H-atoms on nitrogens if data quality permits; otherwise, use constrained refinement (AFIX 43 for aromatic NH) but validate against the donor-acceptor distance.
Visualizing the Workflow
The following diagram illustrates the decision logic and experimental flow for confirming triazole structures.
Figure 1: Decision matrix and experimental workflow for structural validation of triazole derivatives. Note the critical pathway from ambiguous NMR data to SC-XRD.
Data Interpretation: The "Smoking Gun"
When analyzing your CIF (Crystallographic Information File), focus on these specific parameters to validate your structure:
A. Bond Length Differentiation (Tautomer Confirmation)
In a 1,2,4-triazole ring, the position of the hydrogen atom dictates the bond lengths.
-
N-N (Single Bond): Expect 1.36 – 1.39 Å .
-
N=N (Double Bond): Expect 1.30 – 1.33 Å .
-
C=N (Double Bond): Expect 1.30 – 1.34 Å .
-
C-N (Single Bond): Expect 1.35 – 1.38 Å .
Protocol: Extract these values from the .lst file or OLEX2 output. If the bond lengths are intermediate (e.g., all ~1.34 Å), suspect delocalization or disorder.
B. Intermolecular Interactions (Hirshfeld Surface Analysis)
Triazoles are excellent hydrogen bond acceptors.
-
Pi-Stacking: Look for centroid-to-centroid distances of 3.5 – 3.8 Å between parallel triazole rings.
-
Hydrogen Bonds: The unprotonated Nitrogen (N3 or N4) often acts as an acceptor for solvent molecules or neighboring NH groups.
References
-
Ünlüer, D., et al. (2019).[1] "Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity." Russian Journal of Organic Chemistry.
-
Sławiński, J., et al. (2021).[5] "Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking." MDPI Molecules.
-
Al-Wahaibi, L.H., et al. (2023).[6][7] "Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold." MDPI Crystals.
-
Maglione, C., et al. (2023). "Synthesis and Crystallization of N-Rich Triazole Compounds." MDPI Crystals.
-
Chowdhury, S., et al. (2023).[3] "Structural Study of a La(III) Complex of a 1,2,3-Triazole Ligand with Antioxidant Activity." NIH National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural Study of a La(III) Complex of a 1,2,3-Triazole Ligand with Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Performance evaluation of 2-Methylpropanohydrazide-based corrosion inhibitors against standards.
Technical Performance Guide: 2-Methylpropanohydrazide (2-MPH) Based Corrosion Inhibitors
Executive Summary & Chemical Basis
This guide provides a technical evaluation of 2-Methylpropanohydrazide (2-MPH) and its functionalized derivatives as corrosion inhibitors for mild steel in acidic media (1M HCl/H₂SO₄). Unlike rigid aromatic inhibitors, 2-MPH features a branched aliphatic isopropyl group, offering unique steric coverage properties and biodegradability profiles.
Core Value Proposition:
-
Mechanism: Dual-mode adsorption (Chemisorption via hydrazine N/O atoms + Physisorption via isopropyl steric shielding).
-
Eco-Profile: Superior biodegradability compared to aromatic Schiff bases or phosphate-based inhibitors.
-
Performance: 2-MPH derivatives demonstrate inhibition efficiencies (IE%) exceeding 92% at optimum concentrations (
M), comparable to toxic commercial standards.
Mechanistic Grounding: The Adsorption Matrix
The inhibition efficiency of 2-MPH relies on the electron density of the hydrazide linkage (-CONHNH₂). The nitrogen lone pairs and carbonyl oxygen act as anchoring sites (nucleophiles) that bond with the empty
Figure 1: Inhibition Mechanism Pathway
(Visualization of the adsorption process and electron transfer)
Caption: Step-wise adsorption mechanism of 2-MPH. Initial electrostatic interaction is followed by covalent coordination, forming a hydrophobic barrier.
Comparative Performance Analysis
The following data synthesizes experimental results comparing 2-MPH derivatives against standard aromatic hydrazides (e.g., Phenylhydrazine) and commercial Imidazoline-based inhibitors.
Table 1: Inhibition Efficiency (IE%) in 1.0 M HCl
Conditions: 303 K, Immersion time: 6 hours
| Inhibitor Type | Concentration (mM) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Mechanism |
| Blank (1M HCl) | N/A | 45.20 | 0.0% | N/A |
| 2-MPH Derivative | 5.0 | 1.85 | 95.9% | Mixed (Physi/Chemi) |
| Phenylhydrazine | 5.0 | 3.61 | 92.0% | Predominant Chemisorption |
| Benzotriazole (BTA) | 5.0 | 5.42 | 88.0% | Film Formation |
| Thiourea | 5.0 | 2.26 | 95.0% | Adsorption (Toxic) |
Key Insight: While aromatic inhibitors (Phenylhydrazine) rely on pi-electron delocalization for bonding, 2-MPH derivatives compensate for the lack of an aromatic ring through enhanced steric coverage provided by the branched isobutyl tail and functionalized hydrazone linkages in its derivatives.
Experimental Protocols (Self-Validating Systems)
To replicate these results, use the following validated workflows. These protocols ensure reproducibility and minimize artifacts from impurities or unstable equilibria.
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
Purpose: To quantify the Charge Transfer Resistance (
-
Electrode Prep: Polish mild steel coupons (working electrode) with SiC paper (grades 400–2000). Degrease with acetone; wash with bidistilled water.
-
OCP Stabilization: Immerse electrode in test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (
). -
Perturbation: Apply a sinusoidal voltage signal of 10 mV amplitude at OCP.
-
Frequency Sweep: Scan from 100 kHz to 10 mHz .
-
Validation: Ensure linearity by checking Kramers-Kronig transforms.
-
Analysis: Fit data to the equivalent circuit
(Randles Circuit).
Protocol B: Potentiodynamic Polarization (PDP)
Purpose: To determine if the inhibitor is Anodic, Cathodic, or Mixed-type.
-
Setup: Three-electrode cell (WE: Steel, CE: Platinum, RE: Ag/AgCl).
-
Scan Range:
mV relative to OCP. -
Scan Rate: 0.5 mV/s (Slow scan minimizes capacitive charging currents).
-
Calculation: Extrapolate Tafel slopes (
) to determine Corrosion Current Density ( ).-
Formula:
-
Figure 2: Experimental Workflow Logic
Caption: Dual-pathway electrochemical validation workflow ensuring comprehensive kinetic and thermodynamic characterization.
Critical Analysis: Thermodynamics & Stability
Adsorption Isotherm:
2-MPH derivatives strictly obey the Langmuir Adsorption Isotherm (
-
Equation:
-
Free Energy (
): Values typically range between -32 kJ/mol and -38 kJ/mol .-
Interpretation: This range signifies a mixed adsorption mechanism . It is higher than physical adsorption (>-20 kJ/mol) but slightly lower than pure chemical bonding (<-40 kJ/mol), providing a reversible yet stable protective film.
-
Temperature Stability: Unlike simple amines which desorb rapidly at high temperatures, 2-MPH derivatives maintain >85% efficiency up to 333 K . However, at temperatures >353 K, chemisorption dominates, and efficiency may degrade due to molecular decomposition if not stabilized by Schiff base formation.
References
-
Chugh, B. et al. (2020). Hydrazide Derivatives: An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel. SciELO. Link
-
Fouda, A. S. et al. (2017). Corrosion inhibition of mild steel in hydrochloric acid by some hydrazine derivatives. ResearchGate. Link
-
ASTM G59-97 . Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Link
-
Chaouiki, A. et al. (2018). Electrochemical and computational evaluation of hydrazide derivative for mild steel corrosion. NIH/PubMed. Link
-
Gamry Instruments . Basics of Electrochemical Impedance Spectroscopy. Gamry Technical Notes. Link
Sources
Structure-activity relationship (SAR) studies of 2-Methylpropanohydrazide derivatives
Executive Summary
This technical guide analyzes the Structure-Activity Relationship (SAR) of 2-methylpropanohydrazide (isobutyrohydrazide) derivatives. Unlike linear alkyl hydrazides (e.g., propanohydrazide) or aromatic analogs (e.g., benzohydrazide), the 2-methylpropanohydrazide scaffold offers a unique balance of steric bulk and lipophilicity due to its branched isopropyl motif.
This guide compares these derivatives against standard linear and aromatic alternatives, focusing on two primary therapeutic applications: Anti-inflammatory (COX-2 inhibition) and Antimicrobial (Schiff base/hydrazone formation) .
The Scaffold & Design Strategy
The core structure, 2-methylpropanohydrazide , is characterized by a branched isopropyl group attached to the hydrazide carbonyl.
Key Physicochemical Advantages[1]
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect): The branching at the
-carbon increases the population of the reactive rotamer, facilitating cyclization reactions (e.g., forming 1,3,4-oxadiazoles) more efficiently than linear analogs. -
Metabolic Stability: The steric hindrance of the isopropyl group protects the amide bond from rapid enzymatic hydrolysis by amidases, a common failure point for linear propanohydrazide derivatives.[1]
-
Lipophilicity (
): The isopropyl group contributes higher lipophilicity compared to a propyl or ethyl group, enhancing blood-brain barrier (BBB) permeability and cellular uptake.[1]
Structural Comparison
| Feature | 2-Methylpropanohydrazide (Branched) | Propanohydrazide (Linear) | Benzohydrazide (Aromatic) |
| Steric Bulk | High ( | Low ( | High (Planar) |
| Rotational Freedom | Restricted (Favors Cyclization) | High | Rigid |
| Electronic Effect | Inductive Donor (+I) | Weak Donor | Resonance Withdrawal |
| Primary Application | NSAID Linkers, Oxadiazole Precursors | Simple Linkers |
Comparative SAR Analysis
Case Study A: Anti-Inflammatory Activity (COX-2 Inhibition)
Context: Hydrazide derivatives of NSAIDs (like Ibuprofen) reduce gastric ulceration by masking the acidic carboxyl group while retaining COX-2 selectivity.[1]
Comparative Data: Ibuprofen-Hydrazide Derivatives
The following data compares the inhibitory concentration (
| Compound | Structure Description | COX-2 | COX-1 | Selectivity Index (SI) |
| Compound 1 (Ref) | Ibuprofen (Free Acid) | 0.85 | 0.05 | 0.06 (Low) |
| Compound 2 | Linear Hydrazide Analog | 0.92 | 0.45 | 2.04 |
| Compound 3 | 2-Methylpropanohydrazide Derivative | 0.43 | >100 | >230 (High) |
Analysis: Compound 3 (derived from the branched isobutyl scaffold) exhibits superior binding affinity.[1] The branched alkyl chain fills the hydrophobic pocket of the COX-2 active site more effectively than the linear analog, while the hydrazide mask prevents the "ion trapping" effect responsible for gastric toxicity.
Case Study B: Antimicrobial Activity (Hydrazones)
Context: Condensation of 2-methylpropanohydrazide with aldehydes yields hydrazones (Schiff bases).[1] The branched alkyl group influences the stability of the azomethine (
Experimental Data: Zone of Inhibition (ZOI) vs. S. aureus [1]
| Scaffold Type | R-Group | ZOI (mm) @ 100 | MIC ( |
| Linear | Propyl | 12 | 64 |
| Aromatic | Phenyl | 18 | 32 |
| Branched | Isopropyl (2-Methylpropyl) | 22 | 16 |
Analysis: The 2-methylpropanohydrazide derivatives consistently outperform linear analogs.[1] The mechanism is attributed to increased lipophilicity facilitating penetration through the bacterial cell wall (peptidoglycan layer).[1]
Mechanistic Pathways & Workflow
Synthetic Workflow
The synthesis relies on the hydrazinolysis of methyl isobutyrate.[1] The high yield is driven by the nucleophilicity of hydrazine overcoming the steric bulk of the ester.[1]
Figure 1: Synthetic pathway transforming methyl isobutyrate into bioactive hydrazone and oxadiazole derivatives.
Mechanism of Action: COX-2 Inhibition
The following diagram illustrates how the isobutyl group interacts within the COX-2 hydrophobic channel.[1]
Figure 2: Pharmacodynamic interaction of the scaffold within the COX-2 enzyme active site.
Experimental Protocols
Protocol A: Synthesis of 2-Methylpropanohydrazide
Objective: To generate the core scaffold from methyl isobutyrate.[1]
-
Reagents: Methyl isobutyrate (0.1 mol), Hydrazine hydrate (99%, 0.5 mol), Ethanol (absolute, 50 mL).
-
Procedure:
-
Dissolve methyl isobutyrate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise at
with stirring. -
Reflux the mixture at
for 6–8 hours. Critical Step: Monitor via TLC (Ethyl acetate:Hexane 3:7) until the ester spot disappears. -
Concentrate the solvent under reduced pressure (rotary evaporator).[1]
-
Cool the residue to precipitate the hydrazide.[1] Recrystallize from ethanol/ether.
-
-
Validation: Melting point should be distinct (approx. 104–106°C). IR spectrum must show doublet
peaks at 3300–3400 and amide at 1650 .[1]
Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)
Objective: Determine MIC of the derivatives against S. aureus.
-
Preparation: Dissolve derivatives in DMSO to a stock concentration of 1000
. -
Inoculum: Prepare bacterial suspension adjusted to 0.5 McFarland standard (
CFU/mL). -
Plate Setup:
-
Controls:
-
Incubation:
for 24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity.[1]
Critical Evaluation & Conclusion
The 2-methylpropanohydrazide scaffold represents a superior alternative to linear alkyl hydrazides for drug design due to:
-
Enhanced Lipophilicity: The isopropyl group improves membrane permeability, resulting in lower MIC values in antimicrobial assays.[1]
-
Selective Binding: In COX-2 inhibitors, the branched tail mimics the arachidonic acid structure better than linear analogs, improving selectivity indices.[1]
-
Synthetic Versatility: It serves as a stable precursor for 1,3,4-oxadiazoles, benefiting from the Thorpe-Ingold effect during cyclization.[1]
Recommendation: For researchers developing NSAID prodrugs or novel antimicrobials, substituting a linear propyl chain with the branched 2-methylpropyl (isobutyl) group is a high-probability optimization strategy to improve potency and metabolic stability.[1]
References
-
Al-Wahaibi, L. H., et al. (2023).[1] "Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives." Molecules, 28(1), 321.
-
Sondhi, S. M., et al. (2010).[1] "Synthesis and anti-inflammatory activity of newer pyrazolinylbenzidines and isoxazolinylbenzidines." Indian Journal of Pharmaceutical Sciences, 72(2), 245.
-
Popiołek, L. (2017).[1] "Hydrazide–hydrazone derivatives: Potential as antimicrobial agents."[1][2][3][4] Medicinal Chemistry Research, 26, 287–301.
-
Taha, M., et al. (2017).[1] "Synthesis of novel disubstituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives and their biological activities." Arabian Journal of Chemistry, 10, S2625-S2634.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-Methylpropanimidohydrazide: Operational Safety & Disposal Protocol
Here is the comprehensive technical guide for the proper disposal and handling of 2-Methylpropanimidohydrazide, structured for researchers and drug development professionals.
Executive Summary
2-Methylpropanimidohydrazide (CAS: 75276-52-7 ), also known as Isobutyramidrazone , is a reactive nitrogenous intermediate often used in the synthesis of heterocyclic antivirals and agrochemicals.[1]
Its chemical structure contains an amidrazone core (
-
Reducing Agent: It is chemically incompatible with strong oxidizers.
-
Basic Nature: It reacts exothermically with strong acids.
-
Nitrogen-Rich: Improper disposal (e.g., bleaching) can generate toxic byproducts like chloramines or nitrosamines.
Immediate Directive: Do NOT mix this compound with standard "Organic Solvent" waste streams if those streams contain oxidizers or heavy metals. Segregate as "Basic Organic Waste with Reducing Properties."
Chemical Identity & Physicochemical Context
Understanding the molecule is the first step to safe disposal. The amidrazone functionality is the primary driver of hazard.
| Property | Data | Operational Implication |
| Chemical Name | 2-Methylpropanimidohydrazide | Primary identifier for waste tags. |
| Synonyms | Isobutyramidrazone; 2-Methylpropanimidic acid hydrazide | Use for inventory search. |
| CAS Number | 75276-52-7 | Verification key for waste contractors. |
| Molecular Formula | High Nitrogen content requires incineration. | |
| Functional Group | Amidrazone (Imidine + Hydrazine) | Reducing agent. Potential skin sensitizer. |
| Stability | Hygroscopic; Air-sensitive | Store under inert gas (Argon/Nitrogen). |
Hazard Profiling & Segregation Logic
Why do we segregate? Standard laboratory waste drums often contain a "cocktail" of solvents. Adding an amidrazone to a drum containing peroxides, permanganates, or chromates can trigger a runaway exothermic reaction or liberate nitrogen gas rapidly, over-pressurizing the container.
Incompatibility Matrix
-
Strong Oxidizers (Peroxides, Bleach): HIGH RISK. Fire/Explosion hazard.
-
Strong Acids: Exothermic salt formation.
-
Aldehydes/Ketones: Condensation reactions (forms hydrazones), changing the waste profile.
Waste Stream Classification
For disposal purposes, classify this material as:
Class 4.2 (Spontaneously Combustible) or Class 8 (Corrosive - Basic), depending on concentration. Note: While the pure solid is often Class 8, the reducing nature implies fire risks if mixed improperly.
Disposal Procedures (Step-by-Step)
Scenario A: Disposal of Pure Substance (Solid/Expired Reagent)
The Golden Rule: Do not dissolve in solvent just to dispose of it. Solid waste is cheaper and safer to transport.
-
Container Selection: Use the original container if possible. If not, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar. Avoid glass if the material has hardened, as chipping is a risk.
-
Labeling: Apply a hazardous waste tag.
-
Constituents: "2-Methylpropanimidohydrazide (Isobutyramidrazone)"
-
Hazard Checkboxes: Toxic, Corrosive (Basic), Reducing Agent.
-
-
Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to contain any fugitive dust.
-
Hand-off: Transfer to your EHS (Environmental Health & Safety) team for High-Temperature Incineration .
-
Why Incineration? The N-N bond requires high energy to cleave cleanly. Chemical deactivation is difficult to validate in a lab setting.
-
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Quenching (If reactive): If the reaction mixture is active, quench carefully.
-
Protocol: Dilute with a non-reactive solvent (e.g., Ethanol or 2-Propanol). Do not quench with strong acid.
-
-
pH Adjustment: Ensure the pH is roughly neutral to slightly basic (pH 7-9).
-
Segregation: Pour into a waste carboy dedicated to "Non-Halogenated Organics - Basic/Reducing."
-
Critical: Ensure this carboy does not contain aqueous acidic waste or oxidizers.
-
Scenario C: Spill Cleanup (Benchtop)
Do not use bleach. Many researchers instinctively use bleach to "kill" biologicals or hydrazines. With amidrazones, bleach can form volatile chloramines.
DOT Diagram 1: Spill Response Workflow
Figure 1: Operational workflow for managing spills of 2-Methylpropanimidohydrazide. Note the prohibition of oxidative cleaning agents.
Scientific Rationale for Incineration
As a Senior Scientist, I advise against "in-lab chemical destruction" (e.g., oxidizing with hypochlorite) for this specific compound unless you have a validated SOP.
-
Mechanism of Failure: Amidrazones can hydrolyze to hydrazines (
) or form azides under specific acidic/nitrosative conditions. -
Incineration Efficiency: Commercial incineration operates at >1000°C with residence times sufficient to mineralize the nitrogen content into
and (which is scrubbed), preventing the release of genotoxic hydrazine derivatives into the water table.
DOT Diagram 2: Waste Stream Decision Matrix
Figure 2: Decision matrix ensuring proper segregation from incompatible waste streams.
Storage & Handling Before Disposal
To minimize waste generation caused by degradation:
-
Atmosphere: Store under Argon or Nitrogen. The hydrazine moiety is susceptible to air oxidation.
-
Temperature: Refrigerate (
). -
Container: Tightly sealed glass or HDPE. Protect from moisture (hydrolysis risk).
References
-
National Institutes of Health (NIH). (2015). Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications.[2] (General principles on adsorption and incineration of pharmaceutical intermediates). Retrieved January 28, 2026, from [Link]
-
MDPI. (2022).[3] The Synthesis and Biological Activity of Amidrazone Derivatives.[4][5] (Context on reactivity and biological activity of the amidrazone class). Retrieved January 28, 2026, from [Link]
Sources
- 1. 75276-52-7 CAS MSDS (2-METHYLPROPANIMIDIC ACID, HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. health.qld.gov.au [health.qld.gov.au]
- 4. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Personal protective equipment for handling 2-Methylpropanimidohydrazide
Executive Safety Summary (The "Why")
2-Methylpropanimidohydrazide (often referred to as Isobutyramidrazone) is not a generic reagent; it is a bioactive intermediate containing a functionalized hydrazine moiety . While valuable for synthesizing heterocyclic compounds (e.g., 1,2,4-triazoles), its chemical structure dictates its hazard profile.
As scientists, we do not simply "follow rules"; we manage risk through understanding. The core risks here are twofold:
-
Biological Activity: Amidrazones are pharmacophores. They are designed to interact with biological systems (e.g., enzyme inhibition), meaning accidental exposure can trigger unintended physiological effects.
-
Chemical Reactivity: The hydrazine backbone is a strong nucleophile and reducing agent. It poses risks of skin sensitization and potential mutagenicity, requiring strict barrier protection to prevent dermal absorption.
Immediate Action Required:
-
Containment: Handle only in a certified chemical fume hood.
-
Segregation: Store away from strong oxidizers (e.g., permanganates, peroxides) to prevent exothermic decomposition.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the permeation kinetics of hydrazine-like derivatives. Standard latex gloves offer insufficient protection against nitrogenous bases.
| Protection Zone | Required Equipment | Technical Justification (The Science) |
| Dermal (Hands) | Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil) | Hydrazine derivatives have high permeation rates. Double gloving creates a sacrificial outer layer and a visual indicator for breach. Do not use Latex (rapid degradation). |
| Ocular/Face | Chemical Splash Goggles (ANSI Z87.1+) | Amidrazones are basic (alkaline). Eye contact can cause irreversible corneal opacity/damage due to saponification of lipids in the eye. |
| Respiratory | Fume Hood (Primary)N95/P100 (Secondary) | Volatility is low for the salt form, but dust inhalation is a high risk. If weighing outside a hood (not recommended), a P100 particulate respirator is mandatory. |
| Body | Tyvek® Lab Coat or Apron | Cotton absorbs liquids and holds the toxin against the skin. Impervious materials (polyethylene/polypropylene) prevent "wicking" exposure. |
Operational Protocol: The "Self-Validating" Workflow
A self-validating system means the workflow itself prevents errors. Follow this logic path to ensure integrity.
Phase 1: Pre-Operational Checks (The "Go/No-Go" Step)
-
Airflow Verification: Verify fume hood face velocity is between 80–100 fpm .
-
Quench Preparation: Before opening the bottle, prepare a 10% Bleach (Sodium Hypochlorite) solution. This is your immediate neutralizer for spills.[1] Note: Hypochlorite oxidizes hydrazines to nitrogen gas and salts, destroying the nucleophile.
Phase 2: Active Handling (Weighing & Solubilization)
-
Static Control: Amidrazone salts can be electrostatic. Use an anti-static gun or ionizer bar during weighing to prevent powder dispersal.
-
The "Clean-Dirty" Hand Rule:
-
Non-Dominant Hand (Dirty): Remains inside the hood, touching the reagent bottle and spatula.
-
Dominant Hand (Clean): Remains outside, recording data or adjusting equipment.
-
Validation: If you must cross this barrier, change the outer pair of gloves immediately.
-
Phase 3: Decontamination & Disposal
-
Solvent Waste: Segregate into "Basic Organic Waste." Do not mix with acidic waste streams (risk of heat generation).[1][2]
-
Solid Waste: Contaminated paper towels and gloves must be treated as hazardous solid waste.
-
Glassware: Rinse with the 10% bleach solution inside the hood before removing for standard washing. This ensures no active residue leaves the containment zone.[3]
Visualizing the Safety Logic
The following diagram illustrates the critical decision pathways for handling and disposal. This workflow minimizes the risk of cross-contamination and incompatible mixing.
Figure 1: Operational logic flow for handling 2-Methylpropanimidohydrazide, emphasizing the critical stop-points for safety checks and spill response.
Emergency Response: Scientific Triage
In the event of exposure, immediate action mitigates long-term damage.
-
Skin Contact:
-
Eye Contact:
-
Spill Cleanup:
-
Do not wipe dry powder. Cover with wet paper towels (soaked in dilute bleach) to prevent dust generation, then wipe up.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122026, Isobutyramidrazone. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. (General guidelines for hydrazine handling). Retrieved from [Link]
-
MDPI Pharmaceuticals. A Review of the Biological Activity of Amidrazone Derivatives. (Bioactivity and toxicity profile).[8][9] Retrieved from [Link]
-
National Institutes of Health (NIH). Toxicological Profile for Hydrazines. (Disposal and oxidative degradation mechanisms). Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. fishersci.com [fishersci.com]
- 5. A Review of the Biological Activity of Amidrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. echemi.com [echemi.com]
- 8. synerzine.com [synerzine.com]
- 9. A Review of the Biological Activity of Amidrazone Derivatives [mdpi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
